Product packaging for Sterigmatocystine(Cat. No.:CAS No. 10048-13-2)

Sterigmatocystine

货号: B1681140
CAS 编号: 10048-13-2
分子量: 324.3 g/mol
InChI 键: UTSVPXMQSFGQTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sterigmatocystin is a polyketide-derived mycotoxin that serves as a penultimate biosynthetic precursor to the potent aflatoxins B1 and G1, sharing a similar bifuran and xanthone core structure . This relationship makes it a critical compound for studying aflatoxin biosynthesis and the mechanisms of fungal secondary metabolism . Its primary research value lies in its role as a model genotoxin and carcinogen. The International Agency for Research on Cancer (IARC) has classified Sterigmatocystin as a Group 2B agent, indicating it is possibly carcinogenic to humans . Following metabolic activation by cytochrome P450 enzymes, it forms a reactive epoxide that covalently binds to DNA, primarily forming N7-guanine adducts and leading to DNA strand breaks, genotoxicity, and mutagenicity . While historically considered less potent than aflatoxin B1, recent investigations using advanced biomonitoring systems, such as microinjection zebrafish embryo models, suggest its genotoxic and embryotoxic effects may be more significant than previously assumed . Researchers utilize Sterigmatocystin in various fields, including studying the molecular mechanisms of mutagenesis and carcinogenesis, investigating DNA damage response pathways, and exploring its hepatotoxic, nephrotoxic, and teratogenic effects in model organisms . It is produced by several fungal species, most notably Aspergillus versicolor and Aspergillus nidulans , and can be found as a contaminant in grains, cereals, cheese, and spices . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O6 B1681140 Sterigmatocystine CAS No. 10048-13-2

属性

IUPAC Name

15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSVPXMQSFGQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021280
Record name Sterigmatocystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sterigmatocystin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10048-13-2
Record name Sterigmatocystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sterigmatocystin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 °C
Record name Sterigmatocystin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Sterigmatocystin Biosynthesis Pathway in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (ST) is a potent mycotoxin produced by several species of the genus Aspergillus, with Aspergillus nidulans being a key model organism for studying its biosynthesis. As a late-stage precursor to the highly carcinogenic aflatoxins, understanding the intricacies of the ST biosynthetic pathway is of paramount importance for food safety, toxicology, and the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the genetic and molecular basis of ST biosynthesis in A. nidulans, detailing the enzymatic steps, regulatory networks, and key experimental methodologies.

The Sterigmatocystin Gene Cluster

The biosynthesis of sterigmatocystin is orchestrated by a cluster of 25 co-regulated genes located on chromosome IV in Aspergillus nidulans.[1][2] This cluster, spanning approximately 60 kb, contains the structural genes encoding the enzymes directly involved in the pathway, as well as a pathway-specific transcription factor.[1][3]

Table 1: Genes of the Aspergillus nidulans Sterigmatocystin Gene Cluster and Their Putative Functions
GeneProposed Function/EnzymeHomolog in A. parasiticus (Aflatoxin Cluster)
stcA (pksST)Polyketide SynthasepksA
stcBP450 MonooxygenaseavnA
stcCOxidase-
stcDDehydrogenasenor-1
stcEDehydrogenasenorA
stcFP450 MonooxygenaseavfA
stcGFatty Acid Synthase (Beta subunit)fas-2
stcHFatty Acid Synthase (Alpha subunit)fas-1
stcIEsteraseestA
stcJO-methyltransferaseomtB
stcKReductaseord-2
stcLP450 MonooxygenaseverB
stcMDehydrogenaseadhA
stcNOxidasevbs
stcOO-methyltransferaseomtA
stcPReductasenorB
stcQDehydrogenaseavfA
stcRReductasever-1
stcSP450 MonooxygenaseverA
stcTDehydrogenasenadA
stcUVersicolorin B Synthasevbs
stcVOxidaseordA
stcWFlavin-dependent monooxygenase-
aflRZinc cluster DNA binding protein (Transcription factor)aflR
stcXUnknown-

Source: Adapted from Brown et al., 1996.[3]

The Biosynthetic Pathway

The synthesis of sterigmatocystin is a complex, multi-step process that begins with the formation of a polyketide backbone and proceeds through a series of oxidative and reductive modifications. The pathway can be broadly divided into the following stages:

  • Polyketide Synthesis: The pathway is initiated by the polyketide synthase StcA, which catalyzes the condensation of one molecule of hexanoyl-CoA with seven molecules of malonyl-CoA to form the first stable intermediate, norsolorinic acid.[3]

  • Conversion to Averufin: Norsolorinic acid is then converted through a series of enzymatic reactions involving dehydrogenases and reductases to averufin.

  • Formation of Versicolorin A: Averufin undergoes further modifications, including cyclization and oxidation, to yield versicolorin A.

  • Conversion to Sterigmatocystin: The final steps of the pathway involve the conversion of versicolorin A to sterigmatocystin through the action of several enzymes, including the product of the verA (stcS) gene.[4]

Below is a DOT language representation of the core biosynthetic pathway.

Sterigmatocystin_Biosynthesis Hexanoyl_CoA Hexanoyl-CoA + 7x Malonyl-CoA Norsolorinic_Acid Norsolorinic Acid Hexanoyl_CoA->Norsolorinic_Acid StcA (PKS) Averantin Averantin Norsolorinic_Acid->Averantin StcD, StcE Averufin Averufin Averantin->Averufin StcF Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate StcB, StcW Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B StcI Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A StcL Demethylsterigmatocystin Demethylsterigmatocystin Versicolorin_A->Demethylsterigmatocystin StcS (verA) Sterigmatocystin Sterigmatocystin Demethylsterigmatocystin->Sterigmatocystin StcJ (O-methyltransferase)

Figure 1: Simplified sterigmatocystin biosynthesis pathway in A. nidulans.

Regulatory Network

The expression of the sterigmatocystin gene cluster is tightly regulated by a complex network of transcription factors and signaling pathways that respond to various environmental cues.

Key Regulatory Factors:
  • aflR : This gene, located within the ST cluster, encodes a C6 zinc finger transcription factor that is the primary activator of the structural genes in the pathway.[1] Deletion of aflR completely abolishes ST production.

  • veA : The velvet gene, veA, is a global regulator of secondary metabolism and sexual development in A. nidulans. It is required for the expression of aflR and, consequently, for ST biosynthesis.[5] The effect of VeA is light-dependent, with light generally inhibiting ST production.[6][7]

  • pacC : This transcription factor mediates the response to ambient pH. Alkaline conditions, which activate PacC, have been shown to increase the transcript levels of aflR and enhance sterigmatocystin production.[8][9][10]

The interplay between these regulators and environmental signals forms a complex web of control over sterigmatocystin biosynthesis.

ST_Regulation cluster_env Environmental Signals cluster_reg Regulatory Proteins cluster_pathway Biosynthesis Light Light VeA VeA Light->VeA inhibits pH Ambient pH PacC PacC pH->PacC activates (alkaline) Glucose Glucose Glucose->VeA modulates light response AflR AflR VeA->AflR activates PacC->AflR activates ST_Genes stc Genes AflR->ST_Genes activates transcription ST Sterigmatocystin ST_Genes->ST biosynthesis

Figure 2: Key regulatory factors and environmental signals controlling sterigmatocystin biosynthesis.

Quantitative Data on Sterigmatocystin Production

The study of knockout mutants has been instrumental in elucidating the function of individual genes within the sterigmatocystin cluster. The following tables summarize quantitative data on ST and intermediate production in wild-type and mutant strains of A. nidulans.

Table 2: Sterigmatocystin and Intermediate Accumulation in verA Knockout Mutants
StrainGenotypeVersicolorin A ProductionSterigmatocystin Production
Wild-typeverA+Not detectedHigh
Knockout MutantΔverAAccumulatedNegligible (200 to 1,000-fold less than wild-type)

Source: Adapted from Keller et al., 1994.[4]

Table 3: Effect of pH on Sterigmatocystin Production
Initial pH of MediumSterigmatocystin Production at 72h (relative units)
4.61Low
5.22Medium
6.90High

Source: Adapted from Delgado-Virgen and Guzman-de-Peña, 2009.

Experimental Protocols

Targeted Gene Deletion in Aspergillus nidulans using Fusion PCR and Protoplast Transformation

This protocol outlines a general workflow for creating a targeted gene deletion of a sterigmatocystin biosynthesis gene, for example, stcS (verA).

Experimental Workflow:

Gene_Deletion_Workflow cluster_prep Construct Preparation cluster_transform Fungal Transformation cluster_analysis Analysis of Transformants PCR1 PCR amplification of 5' and 3' flanking regions of target gene Fusion_PCR Fusion PCR to join flanking regions and marker PCR1->Fusion_PCR PCR2 PCR amplification of selectable marker (e.g., argB) PCR2->Fusion_PCR Transformation Transformation of protoplasts with fusion PCR product Fusion_PCR->Transformation Protoplast Preparation of A. nidulans protoplasts Protoplast->Transformation Selection Plating on selective media Transformation->Selection Genomic_DNA Genomic DNA extraction Selection->Genomic_DNA PCR_Screen PCR screening for correct integration Genomic_DNA->PCR_Screen Southern_Blot Southern blot analysis to confirm single insertion PCR_Screen->Southern_Blot Metabolite_Analysis Metabolite extraction and analysis (TLC/HPLC) Southern_Blot->Metabolite_Analysis

Figure 3: Workflow for targeted gene deletion in A. nidulans.

Methodology:

  • Construct Preparation (Fusion PCR):

    • Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene from A. nidulans genomic DNA.

    • Design primers to amplify a selectable marker gene (e.g., argB from a plasmid). The primers for the flanking regions should include tails that are complementary to the ends of the selectable marker.

    • Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.

    • Purify the PCR products.

    • Perform a second round of PCR (fusion PCR) using the three purified fragments as a template and nested primers that anneal to the outer ends of the 5' and 3' flanking regions. This will generate a single DNA fragment consisting of the selectable marker flanked by the homologous regions of the target gene.

  • Protoplast Preparation and Transformation:

    • Grow the recipient A. nidulans strain (e.g., an argB auxotroph if using the argB marker) in liquid minimal medium.

    • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and release protoplasts.

    • Purify the protoplasts by filtration and osmotic washing.

    • Mix the purified protoplasts with the fusion PCR product and a PEG-calcium chloride solution to induce DNA uptake.

    • Plate the transformation mixture onto selective minimal medium lacking the required supplement (e.g., arginine).

  • Analysis of Transformants:

    • Isolate genomic DNA from putative transformants that grow on the selective medium.

    • Screen the transformants by PCR using primers that can differentiate between the wild-type locus and the disrupted locus.

    • Confirm the correct single-copy integration of the deletion cassette by Southern blot analysis.

    • For phenotypic analysis, grow the confirmed knockout mutants under ST-inducing conditions.

    • Extract secondary metabolites from the culture and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the accumulated intermediates and the absence of sterigmatocystin.

Sterigmatocystin Extraction and Quantification

Methodology:

  • Culture and Extraction:

    • Inoculate A. nidulans strains into a suitable liquid or solid medium for ST production.

    • After a defined incubation period, harvest the entire culture (mycelia and medium).

    • Homogenize the culture in a solvent mixture, typically chloroform or ethyl acetate.

    • Separate the organic phase containing the metabolites.

  • Quantification:

    • Concentrate the organic extract.

    • Spot the extract onto a silica gel TLC plate alongside a known standard of sterigmatocystin.

    • Develop the TLC plate in an appropriate solvent system (e.g., toluene-ethyl acetate-formic acid).

    • After drying, visualize the ST spot under UV light.

    • For quantitative analysis, use HPLC with a UV or fluorescence detector. Compare the peak area of the sample to a standard curve of known ST concentrations.

Conclusion

The sterigmatocystin biosynthesis pathway in Aspergillus nidulans serves as an excellent model system for understanding the genetic and molecular basis of mycotoxin production in filamentous fungi. The well-defined gene cluster, the elucidated biosynthetic steps, and the growing understanding of the complex regulatory networks provide a solid foundation for further research. This guide offers a comprehensive overview of the current knowledge, providing valuable information for researchers in mycotoxicology, fungal genetics, and drug development who are working to mitigate the harmful effects of mycotoxins and explore the potential of these biosynthetic pathways for novel applications.

References

An In-depth Technical Guide to Sterigmatocystin-Producing Fungal Species in Stored Grains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a polyketide mycotoxin that poses a significant threat to the safety of stored grains worldwide. As a precursor to the highly carcinogenic aflatoxins, its presence in the food and feed chain is a serious concern for human and animal health.[1][2] This technical guide provides a comprehensive overview of the primary fungal species responsible for STC production in stored grains, quantitative data on their prevalence, detailed experimental protocols for their detection and quantification, and an exploration of the biosynthetic and regulatory pathways governing STC synthesis.

Principal Fungal Producers of Sterigmatocystin in Stored Grains

A variety of fungal species are capable of producing sterigmatocystin, with the most significant contaminants of stored grains belonging to the genera Aspergillus, Chaetomium, and Bipolaris.

  • Aspergillus : This genus is the most prominent producer of STC. Key species include:

    • Aspergillus versicolor : Widely regarded as the most common source of STC, this species is frequently isolated from stored cereals.[3][4]

    • Aspergillus nidulans : Another major producer of STC, this species serves as a model organism for studying the biosynthesis of both sterigmatocystin and aflatoxins.[2][3]

    • Other Aspergillus Species : Several other species within the Aspergillus genus, particularly in the section Versicolores, have been identified as STC producers, including A. creber, A. jensenii, and A. puulaauensis/tennesseensis.[2]

  • Chaetomium : Certain species within this genus are known to produce STC. Notably, Chaetomium globosum and related species have been shown to produce this mycotoxin.

  • Bipolaris : Bipolaris sorokiniana is a known producer of STC and can be a contaminant of stored grains.

Quantitative Data on Fungal Prevalence and Sterigmatocystin Contamination

The occurrence and concentration of sterigmatocystin-producing fungi and the mycotoxin itself in stored grains can vary significantly based on geographical location, grain type, and storage conditions.

Sterigmatocystin Concentrations in Stored Grains

A comprehensive European survey provides valuable insights into STC contamination levels in various cereals. The data from this survey is summarized in the table below.

Grain TypeNumber of SamplesPercentage of Positive Samples (>LOD)Concentration Range (µg/kg) in Positive SamplesMaximum Concentration (µg/kg)
Wheat2216.8%0.5 - 2.22.2
Rye355.7%0.5 - 1.01.0
Maize336.1%0.5 - 1.51.5
Barley595.1%0.5 - 2.02.0
Oats5121.6%0.5 - 3333
Rice (unprocessed)28100%0.5 - 6.06.0
Rice (processed)11721.4%0.5 - 2.52.5

(Data sourced from a European survey on sterigmatocystin in cereals and cereal-based products)

Prevalence of Sterigmatocystin-Producing Fungi

Quantitative data on the global prevalence of specific STC-producing fungal species is more fragmented. The following table summarizes findings from various studies.

Fungal GenusGrain TypeGeographical RegionPrevalence/Incidence
AspergillusWheatAustraliaPresent, but less common than Alternaria and Fusarium.
AspergillusBarleyAustraliaRarely detected.
AspergillusStored GrainsNigeriaMost frequent isolate (44.8%).
AspergillusMaize & GroundnutsCameroonA. flavus, A. oryzae, and A. parasiticus identified.
AspergillusStored GrainsIraqHigh frequency of Aspergillus species.
BipolarisBarleyStoredBecomes a dominant genus after 360 days of storage.
BipolarisSorghumBrazilIncidence of B. bicolor varied by variety (8.0% to 12.0%).

Experimental Protocols

Isolation and Identification of Sterigmatocystin-Producing Fungi from Stored Grains

1. Sample Preparation:

  • Aseptically weigh 10 g of a representative grain sample.

  • Surface sterilize the grains by immersing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Dry the grains on sterile filter paper.

2. Fungal Isolation:

  • Place the surface-sterilized grains onto Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol).

  • Incubate the plates at 25°C for 5-7 days, observing daily for fungal growth.

3. Morphological Identification:

  • Subculture distinct fungal colonies onto fresh PDA plates to obtain pure cultures.

  • Identify the fungal genera and species based on macroscopic (colony morphology, color, texture) and microscopic (conidiophore structure, conidia size and shape) characteristics using standard mycological keys.

4. Molecular Identification:

  • DNA Extraction:

    • Grow a pure fungal culture in Potato Dextrose Broth (PDB).

    • Harvest the mycelium by filtration.

    • Freeze-dry or grind the mycelium in liquid nitrogen.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a CTAB-based protocol.

  • PCR Amplification:

    • Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4).

    • The PCR reaction mixture (25 µl) typically contains: 1X PCR buffer, 2 mM MgCl₂, 0.2 mM dNTPs, 0.5 µM of each primer, 0.25 U of Taq DNA Polymerase, and 20 ng of template DNA.

    • PCR cycling conditions: Initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min; final extension at 72°C for 10 min.

  • Sequencing and Analysis:

    • Sequence the purified PCR product.

    • Compare the obtained sequence with those in public databases (e.g., NCBI GenBank) using BLAST for species identification.

Quantification of Sterigmatocystin in Stored Grains by LC-MS/MS

1. Sample Extraction (QuEChERS-based method):

  • Weigh 5 g of finely ground grain sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it hydrate for 15 minutes.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

  • Transfer the cleaned extract to an autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for sterigmatocystin.

Signaling Pathways and Biosynthesis

Sterigmatocystin Biosynthesis Pathway

The biosynthesis of sterigmatocystin is a complex process involving a cluster of genes that encode the necessary enzymes. The pathway begins with the synthesis of a polyketide backbone, which is then modified through a series of enzymatic reactions to form the final STC molecule.

Sterigmatocystin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Norsolorinic_Acid Norsolorinic Acid Acetyl_CoA->Norsolorinic_Acid pksST (PKS) Averantin Averantin Norsolorinic_Acid->Averantin nor-1 Averufin Averufin Averantin->Averufin avnA Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate avfA Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B vbs Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A verB Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin stc gene cluster enzymes Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1 omtA, ordA (in aflatoxin producers)

Caption: Simplified biosynthetic pathway of sterigmatocystin.

Regulatory Signaling Pathways

The production of sterigmatocystin is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

1. The aflR Regulatory Gene: The expression of the sterigmatocystin gene cluster is primarily controlled by the pathway-specific transcription factor AflR.[2] The aflR gene is located within the STC gene cluster and its expression is essential for the transcription of the other structural genes in the pathway.

AflR_Regulation Environmental_Cues Environmental Cues (e.g., pH, nitrogen source) Upstream_Regulators Upstream Regulators (e.g., PacC, AreA) Environmental_Cues->Upstream_Regulators aflR aflR (Regulatory Gene) Upstream_Regulators->aflR AflR_Protein AflR (Transcription Factor) aflR->AflR_Protein Transcription & Translation STC_Gene_Cluster Sterigmatocystin Structural Genes (stcA, stcF, etc.) AflR_Protein->STC_Gene_Cluster Binds to promoters STC_Biosynthesis Sterigmatocystin Biosynthesis STC_Gene_Cluster->STC_Biosynthesis Enzyme production

Caption: Regulatory role of aflR in sterigmatocystin production.

2. Influence of Environmental Factors: Environmental conditions such as pH and nitrogen availability play a crucial role in regulating STC biosynthesis. For instance, acidic pH and the presence of nitrate as a nitrogen source have been shown to support the expression of STC biosynthesis genes in A. nidulans.[5] The pH-responsive transcription factor PacC is involved in mediating these effects.

Environmental_Regulation Ambient_pH Ambient pH PacC_Pathway PacC Signaling Pathway Ambient_pH->PacC_Pathway aflR_Expression aflR Expression PacC_Pathway->aflR_Expression Represses under alkaline conditions Nitrogen_Source Nitrogen Source (Nitrate vs. Ammonium) AreA_Pathway AreA Nitrogen Metabolite Repression Nitrogen_Source->AreA_Pathway AreA_Pathway->aflR_Expression Activates in presence of nitrate STC_Production Sterigmatocystin Production aflR_Expression->STC_Production

Caption: Influence of pH and nitrogen on STC gene expression.

Conclusion

The contamination of stored grains by sterigmatocystin-producing fungi is a multifaceted problem that requires a thorough understanding of the causative organisms, the extent of contamination, and the molecular mechanisms of toxin production. This technical guide has provided an in-depth overview of these critical aspects, offering valuable information for researchers, scientists, and drug development professionals working to mitigate the risks associated with this mycotoxin. The provided experimental protocols and pathway diagrams serve as practical tools for further investigation and the development of effective control strategies. Continued research, particularly in gathering more comprehensive global prevalence data and further elucidating the complex regulatory networks, is essential for safeguarding the global food and feed supply.

References

Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a polyketide mycotoxin produced by various species of Aspergillus. As a precursor to the potent carcinogen aflatoxin B1, sterigmatocystin itself is recognized for its toxic properties, including carcinogenicity, mutagenicity, and teratogenicity.[1] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of sterigmatocystin. It further details its mechanism of action, focusing on DNA adduct formation and the perturbation of key cellular signaling pathways. This document also includes a compilation of experimental protocols for the extraction, analysis, and toxicological assessment of sterigmatocystin, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Sterigmatocystin is characterized by a xanthone nucleus fused to a bifuran system.[1] Its chemical formula is C₁₈H₁₂O₆, with a molar mass of 324.28 g/mol .[2]

Table 1: Physicochemical Properties of Sterigmatocystin

PropertyValueReference(s)
IUPAC Name(3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one[3]
CAS Number10048-13-2[2]
AppearancePale yellow needles[2]
Melting Point246 °C[4]
SolubilityReadily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform.[2]
UV Absorption Maxima (in ethanol)235, 249, 329 nm[4]

Toxicity

Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[3] Its toxic effects are comparable to those of aflatoxin B1, although it is considered to be less potent.[2] The liver and kidneys are the primary target organs for its toxicity.[5]

Table 2: Acute Toxicity of Sterigmatocystin (LD₅₀)

Animal ModelRoute of AdministrationLD₅₀ (mg/kg body weight)Reference(s)
MiceOral>800[2]
Wistar Rats (male)Oral (10-day)166[2]
Wistar Rats (female)Oral (10-day)120[2]
Wistar Rats (male)Intraperitoneal60-65[2]
Vervet MonkeysIntraperitoneal32[2]
RatsIntraperitoneal60[6]

Mechanism of Action

The toxicity of sterigmatocystin is primarily attributed to its metabolic activation and subsequent interaction with cellular macromolecules, particularly DNA.

DNA Adduct Formation

Upon metabolic activation by cytochrome P450 enzymes, sterigmatocystin is converted to a reactive epoxide, the exo-sterigmatocystin-1,2-oxide.[4][7] This epoxide can then form covalent adducts with DNA, predominantly at the N7 position of guanine residues.[1][7] The major adduct has been identified as 1,2-dihydro-2-(N⁷-guanyl)-1-hydroxysterigmatocystin.[7][8] The formation of these bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.[4]

DNA_Adduct_Formation STC Sterigmatocystin CYP450 Cytochrome P450 Enzymes STC->CYP450 Metabolic Activation Epoxide exo-Sterigmatocystin- 1,2-epoxide CYP450->Epoxide DNA DNA (Guanine) Epoxide->DNA Covalent Bonding Adduct Sterigmatocystin-N7-Guanine DNA Adduct DNA->Adduct Mutation Mutation Adduct->Mutation leads to

Figure 1: Metabolic activation and DNA adduct formation of sterigmatocystin.
Cellular Signaling Pathways

Sterigmatocystin has been shown to induce cellular stress and disrupt key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and ERK, and the PI3K/AKT/mTOR pathway.[9] These disruptions can lead to cell cycle arrest, oxidative stress, and apoptosis.[10][11]

Signaling_Pathways cluster_stress Cellular Stress cluster_mapk MAPK Pathways cluster_pi3k PI3K/AKT Pathway cluster_effects Downstream Effects STC Sterigmatocystin JNK JNK STC->JNK ERK ERK STC->ERK PI3K PI3K STC->PI3K CellCycleArrest Cell Cycle Arrest (G2 Phase) JNK->CellCycleArrest OxidativeStress Oxidative Stress JNK->OxidativeStress ERK->CellCycleArrest Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycleArrest HPLC_Workflow Sample 1. Ground Grain Sample Extraction 2. Extraction with Acetonitrile/Water Sample->Extraction Cleanup 3. Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Concentration 4. Evaporation and Reconstitution Cleanup->Concentration HPLC 5. HPLC Analysis Concentration->HPLC

References

Sterigmatocystin: A Technical Guide to its Toxic Effects and Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of fungi, most notably from the Aspergillus genus, including A. versicolor and A. nidulans.[1][2] Structurally, it is a precursor in the biosynthetic pathway of aflatoxin B1 (AFB1), one of the most potent known carcinogens.[1][3][4] Due to its carcinogenic properties demonstrated in animal models, the International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][4][5] This mycotoxin can contaminate a variety of agricultural commodities, including grains, coffee beans, spices, and cheese, posing a potential risk to animal and human health.[1][5] This guide provides a comprehensive overview of the toxicological and carcinogenic effects of sterigmatocystin observed in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Toxic Effects of Sterigmatocystin

Sterigmatocystin exhibits a range of toxic effects in animal models, with the liver and kidneys being the primary target organs.[1][5] Acute exposure can lead to hepatocellular necrosis, hemorrhages, and hyaline degeneration in the liver, as well as tubular necrosis in the kidneys.[1] Other reported toxic effects in laboratory animals include diarrhea and immunomodulatory effects.[6]

Acute Toxicity Data

The acute toxicity of sterigmatocystin varies depending on the animal species and the route of administration. The following table summarizes the reported median lethal dose (LD50) values for STC in different animal models.

Animal ModelRoute of AdministrationLD50 Value (mg/kg body weight)Reference
Rats (Wistar) Oral (in Dimethylformamide)120 (female), 166 (male)[6][7]
Rats (Wistar) Intraperitoneal (IP)60-65 (male)[6]
Mice Oral>800[6]
Vervet Monkeys Intraperitoneal (IP)32[6]
Zebrafish (Adult) LC50 (in water)0.24 mg/L[8]

Carcinogenicity of Sterigmatocystin

Extensive studies in animal models have demonstrated the carcinogenic potential of sterigmatocystin. It has been shown to induce various types of tumors in several species through different routes of exposure.

Carcinogenicity Studies in Animal Models

The following table summarizes key findings from carcinogenicity studies of sterigmatocystin in animal models.

Animal ModelRoute of AdministrationDosageDurationKey FindingsReference
Rats (Wistar) Oral (in feed)5-10 mg/kg2 years90% incidence of liver tumors.[6]
Rats (Wistar) Dermal applicationNot specified70 daysInduction of skin tumors.
Rats (Wistar) Intraperitoneal (IP) injectionTotal dose of 20-25 mg23 weeks (once a week)Mesothelioma in 20 out of 40 rats; also induced hepatocellular carcinomas.[9]
Rats OralNot specifiedNot specifiedInduction of hepatocellular carcinomas and squamous cell carcinomas.[10]
Rats Dermal applicationNot specifiedNot specifiedInduction of squamous cell carcinomas and papillomas of the skin.[11]
Mice Not specifiedNot specifiedNot specifiedInduction of pulmonary adenomas.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of experimental protocols used in the assessment of sterigmatocystin's toxicity and genotoxicity.

In Vivo Genotoxicity Assessment Protocol (Integrated Micronucleus and Comet Assay)

This protocol is based on a study investigating the genotoxicity of sterigmatocystin in Wistar rats.[12]

  • Animal Model: Male Wistar rats, approximately 8 weeks old, were used. The animals were housed under controlled environmental conditions (12-hour light/dark cycle, 22°C) with a 5-day acclimatization period.[12]

  • Mycotoxin Preparation and Administration: Sterigmatocystin was dissolved in corn oil. A single oral dose of 20 mg/kg body weight was administered via oral gavage. A control group received only the vehicle (corn oil).[12]

  • Experimental Design: The study followed a short acute design with two time points. For the comet assay, samples were collected 3 hours after administration. For the micronucleus assay, samples were collected 24 hours after administration. Each treatment group consisted of 5 animals per time point.[12]

  • Sample Collection and Analysis:

    • Comet Assay: Liver and kidney tissues were collected to assess DNA damage.

    • Micronucleus Assay: Bone marrow was collected to evaluate chromosomal damage.

  • Ethical Considerations: All animal experiments were approved by an institutional ethics committee on animal experimentation.[12]

Experimental_Workflow_Genotoxicity cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Acclimatization of Wistar Rats (5 days) dosing_prep Preparation of STC in Corn Oil gavage Single Oral Gavage Administration (20 mg/kg STC or Vehicle) dosing_prep->gavage sampling_3h Sample Collection at 3 hours gavage->sampling_3h sampling_24h Sample Collection at 24 hours gavage->sampling_24h comet_assay Comet Assay (Liver & Kidney) sampling_3h->comet_assay micronucleus_assay Micronucleus Assay (Bone Marrow) sampling_24h->micronucleus_assay

Workflow for an in vivo genotoxicity study of sterigmatocystin in rats.

Molecular Mechanisms of Action

The toxicity and carcinogenicity of sterigmatocystin are attributed to its metabolic activation and subsequent interaction with cellular macromolecules.[13]

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, the carcinogenicity of sterigmatocystin is linked to the presence of a double bond in its terminal furan ring.[9] This structure allows for metabolic activation by cytochrome P450 enzymes into a reactive epoxide.[12] This epoxide is highly electrophilic and can covalently bind to nucleophilic sites in cellular macromolecules, particularly DNA. The formation of STC-N7-guanine adducts has been identified as a key mutagenic event.[1] An alternative proposed mechanism involves the hydroxylation of the aromatic ring to form a catechol, which can also react with DNA.

Induction of Oxidative Stress and Apoptosis

Studies have shown that sterigmatocystin can induce oxidative stress, characterized by an increased formation of reactive oxygen species (ROS) and lipid peroxidation.[1][5] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxicity. Furthermore, sterigmatocystin has been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various mammalian cell lines.[5][13] The cellular mechanisms underlying these effects involve mitochondrial dysfunction and the activation of specific signaling pathways.[5][13]

STC_Mechanism_of_Action STC Sterigmatocystin (STC) CYP450 Cytochrome P450 Enzymes STC->CYP450 Metabolic Activation ROS Reactive Oxygen Species (ROS) Generation STC->ROS Apoptosis Apoptosis & Cell Cycle Arrest STC->Apoptosis Epoxide Reactive Epoxide Metabolite CYP450->Epoxide DNA DNA Epoxide->DNA Covalent Binding Adducts STC-DNA Adducts (e.g., N7-Guanine) DNA->Adducts Mutation Mutations Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress CellDamage Cellular Damage & Cytotoxicity OxidativeStress->CellDamage Apoptosis->CellDamage

Proposed molecular mechanism of sterigmatocystin-induced genotoxicity and cytotoxicity.

Conclusion

Sterigmatocystin is a mycotoxin with significant toxic and carcinogenic potential in a variety of animal models. Its ability to be metabolically activated into a DNA-reactive intermediate underlies its genotoxic effects, leading to the formation of tumors, particularly in the liver. Additionally, STC induces cytotoxicity through mechanisms involving oxidative stress and apoptosis. Given its structural similarity to aflatoxin B1 and its presence in the food chain, sterigmatocystin remains a mycotoxin of concern that warrants further research and consideration in risk assessment frameworks.

References

Sterigmatocystin in Food and Feed: A Technical Guide on Natural Occurrence, Detection, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STG), a polyketide mycotoxin primarily produced by Aspergillus species, poses a significant, albeit often underestimated, threat to food and feed safety. As a precursor to the more notorious aflatoxins, STG shares structural similarities and carcinogenic properties, warranting thorough investigation into its natural occurrence, analytical detection, and mechanisms of toxicity. This technical guide provides a comprehensive overview of STG contamination in various commodities, details established analytical protocols for its identification and quantification, and elucidates the key signaling pathways implicated in its toxicological effects. The information is presented to support researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with this mycotoxin.

Natural Occurrence of Sterigmatocystin

Sterigmatocystin contamination has been reported in a diverse range of food and feedstuffs worldwide. Its presence is often associated with poor quality or moldy raw materials.[1] The primary fungal producers of STG include Aspergillus nidulans and Aspergillus versicolor.[1] While its occurrence is generally less frequent than that of aflatoxins, sensitive analytical methods have increasingly enabled the detection of low-level contamination.[1]

Cereals and Grain-Based Products

Cereals are among the most frequently contaminated commodities. A European survey analyzing 1,259 samples of cereal grains, cereal products, beer, and nuts found that 10% of the total samples contained detectable levels of sterigmatocystin.[2][3] Notably, STG was not detected in beer or nut samples in this particular survey.[2][3] The levels in over half of the positive samples were between the limit of detection (LOD) and the limit of quantification (LOQ).[2][3] In quantifiable samples, concentrations ranged from 0.5 to 6 μg/kg, with a notable exception of 33 μg/kg found in an oat sample.[2][3] Rice and oats have been identified as the cereals most prone to STG contamination.[2][3][4] Other susceptible cereals include wheat, maize, and barley.[1][4][5]

Nuts and Spices

While the large European survey did not detect STG in the nuts sampled, other studies have reported its presence.[2][3] For instance, sterigmatocystin has been found in pecan nuts and pistachio nuts.[1][5][6] Spices are also susceptible to contamination by STG-producing fungi.[5][7][8] Studies have isolated toxigenic species such as A. versicolor from spices like cinnamon, caraway, and marjoram.[9][10] Contamination levels in spices have been reported in the range of 10–23 μg/kg in paprika, caraway, and marjoram.[11]

Other Foodstuffs

Sterigmatocystin has also been detected in other food items, including hard cheese, green coffee beans, and bread.[1][5][7] The presence of A. versicolor has been noted in fruits, marmalade, and dried meat products.[1]

Animal Feedstuffs

Animal feed is a significant vector for STG exposure in livestock. Contamination has been reported in various feed components, including grains and silage.[5][12] One notable case involved dairy cattle feed contaminated with Aspergillus versicolor, which contained sterigmatocystin at a concentration of 7.75 μg/g (7,750 μg/kg).[13] This contamination was linked to acute clinical symptoms in the cattle, including bloody diarrhea and death.[1][13]

Quantitative Data on Sterigmatocystin Occurrence

The following tables summarize the quantitative data on the natural occurrence of sterigmatocystin in various food and feedstuffs as reported in the scientific literature.

Table 1: Occurrence of Sterigmatocystin in Cereals and Cereal-Based Products

CommodityNumber of Samples AnalyzedPercentage of Positive SamplesConcentration Range (μg/kg)Reference
Cereal Grains (Overall)42910% (overall survey)LOD - 33[2][3]
Unprocessed Rice28100%LOD - LOQ[2][3]
Oats-22%up to 33[2][3]
Processed Rice-21%LOD - LOQ[2][3]
Breakfast Cereals-19%LOD - LOQ[2][3]
Wheat--0 - 83[4]
Maize--0 - 83[4]
Rye--0 - 83[4]
Barley--0 - 83[4]

Table 2: Occurrence of Sterigmatocystin in Other Foodstuffs and Animal Feed

CommodityNumber of Samples AnalyzedPercentage of Positive SamplesConcentration Range (μg/kg)Reference
Spices (Paprika, Caraway, Marjoram)--10 - 23[11]
Dairy Cattle Feed--7,750[13]

Experimental Protocols for Sterigmatocystin Analysis

Accurate and sensitive detection of sterigmatocystin is crucial for food and feed safety monitoring. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being the most common and reliable technique.

Sample Extraction and Clean-up for HPLC-MS/MS Analysis of Cereals

This protocol is adapted from methodologies described for the analysis of sterigmatocystin in cereals.[14][15]

Objective: To extract and purify sterigmatocystin from cereal samples for quantification by HPLC-MS/MS.

Materials:

  • Cereal sample (e.g., maize, wheat)

  • Acetonitrile (ACN)

  • Water

  • Methanol

  • Formic acid

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Grind the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., acetonitrile:water, 80:20, v/v).

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the sterigmatocystin with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol:water with formic acid and ammonium acetate).

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

      • Gradient elution program.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) for precursor and product ions of sterigmatocystin.

Recovery and Limits of Detection:

  • This method can achieve recoveries of over 90% for maize.[14][15]

  • Limits of detection (LOD) can be as low as 2 µg/kg.[14]

Signaling Pathways and Toxicological Mechanisms

Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[5][7] Its toxicity is linked to its ability to induce cellular damage through various mechanisms, including the formation of DNA adducts, induction of oxidative stress, and disruption of cellular signaling pathways.[7][16]

The cellular mechanisms underlying STG-induced toxicity include:

  • Oxidative Stress: STG can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in damage to lipids, proteins, and DNA.[7][16]

  • Mitochondrial Dysfunction: The toxin can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[7][16]

  • Apoptosis: STG can trigger programmed cell death, or apoptosis, in various cell types.[7][16]

  • Cell Cycle Arrest: The mycotoxin can interfere with the normal progression of the cell cycle, potentially leading to uncontrolled cell proliferation or cell death.[7][16]

  • Alteration of Immune System Function: STG has been shown to modulate the immune system.[7][16]

Sterigmatocystin Biosynthesis Pathway

Sterigmatocystin is a key intermediate in the biosynthetic pathway of aflatoxins.[1][16] Understanding this pathway is crucial for developing strategies to inhibit mycotoxin production. The biosynthesis involves a complex series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.[16][17] The regulation of this pathway is influenced by environmental factors such as pH and the availability of carbon and nitrogen sources.[18]

Sterigmatocystin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Intermediate AcetylCoA->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Versiconal Versiconal Averantin->Versiconal Versicolorin_B Versicolorin B Versiconal->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: Simplified biosynthetic pathway of sterigmatocystin and its conversion to aflatoxin B1.

Experimental Workflow for Mycotoxin Analysis

The general workflow for the analysis of sterigmatocystin in food and feed samples involves several key stages, from sampling to final data analysis.

Experimental_Workflow Sampling Representative Sampling of Food/Feed Lot Homogenization Sample Homogenization (Grinding/Blending) Sampling->Homogenization Extraction Solvent Extraction (e.g., ACN/Water) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE, Immunoaffinity) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-MS/MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Reporting Reporting and Risk Assessment Quantification->Reporting

Caption: General experimental workflow for the analysis of sterigmatocystin in food and feed.

Conclusion

Sterigmatocystin represents a notable mycotoxin risk in the food and feed supply chain. Its presence in a variety of commodities, coupled with its carcinogenic potential, underscores the need for continued surveillance and research. This technical guide has provided an overview of its natural occurrence, summarized quantitative data, detailed analytical methodologies, and outlined its toxicological mechanisms. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is fundamental to developing effective strategies for mitigation, including improved detection methods, detoxification technologies, and potential therapeutic interventions to counteract its adverse health effects. Further research is warranted to fully elucidate the toxicological impact of chronic low-level exposure to sterigmatocystin and to establish regulatory limits in a wider range of food and feed products.

References

A Technical Guide to the Regulation of the Sterigmatocystin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the complex regulatory network governing the biosynthesis of sterigmatocystin (ST), a potent mycotoxin and a late-stage precursor to aflatoxin. Understanding this network is critical for developing strategies to control mycotoxin contamination and for harnessing fungal biosynthetic machinery in drug development.

Overview of the Sterigmatocystin (ST) Gene Cluster

Sterigmatocystin is a secondary metabolite produced by several species of the genus Aspergillus, most notably Aspergillus nidulans. The genes responsible for its biosynthesis are organized into a 60-kb cluster comprising 25 co-regulated transcripts.[1][2] These genes encode the enzymes required for the multi-step conversion of primary metabolites into the final ST molecule, including a polyketide synthase, fatty acid synthase subunits, monooxygenases, and dehydrogenases.[1] The regulation of this cluster is hierarchical, involving pathway-specific activators, global secondary metabolism regulators, and responses to various environmental cues.

Key Regulatory Players and Signaling Pathways

The expression of the ST gene cluster is controlled by a multi-tiered regulatory system, from pathway-specific transcription factors to global regulators that integrate environmental signals.

Pathway-Specific Regulation: AflR and AflS

At the heart of the ST cluster is the pathway-specific transcription factor, AflR .

  • AflR: This protein contains a characteristic Zn(II)₂Cys₆ binuclear zinc cluster DNA-binding domain, which is exclusive to the fungal kingdom.[3] AflR directly activates the transcription of the ST structural genes by binding to their promoter regions.[3][4] The mutational inactivation of aflR completely abolishes the expression of the biosynthetic genes, while its overexpression leads to significantly higher gene expression and ST production.[5][6]

  • AflS (formerly AflJ): Located adjacent to aflR, aflS encodes a co-activator protein.[7] AflS interacts with AflR, enhancing the transcriptional activation of the cluster genes.[7][8] Disruption of aflS can lead to a 5- to 20-fold reduction in the expression of some biosynthetic genes.[7]

Global Regulation: The Velvet Complex and LaeA

Several global regulators form a high-level control network that governs aflR expression in response to environmental stimuli.

  • The Velvet Complex: This light-responsive protein complex includes VeA, VelB, and VosA.[9] VeA is a key component that links light sensing with development and secondary metabolism.[10] In the absence of light, VeA translocates to the nucleus, where it is essential for the expression of aflR and, consequently, for ST production.[9][10][11] Deletion of the veA gene suppresses the production of sterigmatocystin.[9]

  • LaeA: A novel nuclear protein with a putative methyltransferase domain, LaeA acts as a master global regulator of secondary metabolism in Aspergillus species.[12][13][14] The deletion of laeA results in a complete block of ST gene cluster expression.[12][13][15] In the dark, VeA enters the nucleus and forms a heterotrimeric complex with VelB and LaeA (VelB-VeA-LaeA), which is required to initiate ST biosynthesis.[9]

  • Feedback and Upstream Control: The regulatory network also includes feedback loops and inputs from primary signaling pathways. AflR has been found to negatively regulate the expression of laeA, creating a feedback mechanism.[12][13][15] Furthermore, the expression of laeA is negatively regulated by components of signal transduction pathways, including Protein Kinase A (PKA) and RasA.[12][13][14]

The hierarchical relationship of these regulators is visualized in the signaling pathway diagram below.

Sterigmatocystin_Regulation_Pathway Regulatory Pathway for Sterigmatocystin Biosynthesis cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Proteins cluster_output Biosynthesis Light Light VeA VeA Light->VeA inhibits nuclear entry pH Acidic pH VelB_VeA_LaeA Nuclear Complex (VelB-VeA-LaeA) pH->VelB_VeA_LaeA positive signal Nitrogen Nitrate Source Nitrogen->VelB_VeA_LaeA positive signal Temperature High Temp (37°C) Temperature->VelB_VeA_LaeA positive signal PKA_RasA PKA / RasA Signaling LaeA LaeA PKA_RasA->LaeA Velvet_Complex Velvet Complex (VeA-VelB-VosA) Velvet_Complex->VelB_VeA_LaeA LaeA->VelB_VeA_LaeA AflR_AflS AflR / AflS VelB_VeA_LaeA->AflR_AflS activates expression AflR_AflS->LaeA negative feedback ST_Cluster Sterigmatocystin Gene Cluster AflR_AflS->ST_Cluster activates transcription ST_Production ST Production ST_Cluster->ST_Production

Caption: Hierarchical regulation of the sterigmatocystin gene cluster.

Environmental and Nutritional Regulation

The production of ST is finely tuned by environmental conditions, which are largely integrated through the global regulatory networks.

  • pH: ST biosynthesis is significantly favored by acidic conditions.[16] Cultures grown in media with a pH of 4 or 5 show 5- to 10-fold increases in ST production compared to those grown at pH 8.[16] This process is mediated by the pH regulatory factor PacC; a mutant with a constitutively active PacC produces about 10-fold less ST.[16]

  • Nitrogen Source: The type of nitrogen available has a profound impact. In A. nidulans, nitrate is a preferred nitrogen source for inducing ST gene expression and production, whereas ammonium is repressive.[6][17] This is notably the opposite of the regulation observed for the homologous aflatoxin cluster in A. parasiticus.[6][17]

  • Temperature: Temperature can influence the regulatory activity of the Velvet complex.[18] ST production in A. nidulans is generally higher at 37°C compared to lower temperatures like 28°C.[18][19]

  • Atmosphere: The composition of the surrounding atmosphere also plays a role. A carbon dioxide concentration of 40% depresses ST production, with 90% CO₂ leading to complete inhibition.[20] Similarly, decreasing oxygen levels to 2% depresses production, while levels below 0.2% inhibit it entirely.[20]

Quantitative Data on ST Cluster Regulation

The following tables summarize key quantitative findings from studies on ST regulation, providing a clear comparison of the effects of different regulatory factors.

Table 1: Effects of Gene Deletion and Mutation on ST Regulation

Gene Modification Organism Observed Effect Fold Change Reference(s)
ΔlaeA A. nidulans Blocks expression of ST gene cluster - [12][13][15]
ΔveA A. nidulans Suppresses ST production - [9]
ΔvosA A. nidulans Decreased mRNA levels of downstream gene vadZ -66.2 [21]
ΔvelB A. nidulans Decreased mRNA levels of downstream gene vadZ -3.6 [21]

| pacC (constitutive) | A. nidulans | Reduced ST production compared to wild type | -10 |[16] |

Table 2: Influence of Environmental Factors on ST Production

Factor Condition Observed Effect Fold Change Reference(s)
pH pH 4-5 vs. pH 8 Increased ST and intermediate production +5 to +10 [16]
Carbon Dioxide 40% CO₂ Depresses ST production - [20]
90% CO₂ Completely inhibits ST production - [20]
Oxygen 2% O₂ Depresses ST production - [20]
< 0.2% O₂ Completely inhibits ST production - [20]

| Nitrogen Source | Nitrate vs. Ammonium | Higher ST gene expression on nitrate | - |[6][17] |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to investigate the regulation of the ST gene cluster.

Gene Knockout in Aspergillus nidulans via Homologous Recombination

This protocol describes a standard method for creating targeted gene deletions.[22][23][24] More modern approaches utilizing CRISPR/Cas9 are also highly effective.[25][26]

  • Construct the Deletion Cassette:

    • Using PCR, amplify ~1 kb of the 5' flanking region (upstream) and ~1 kb of the 3' flanking region (downstream) of the target gene from A. nidulans genomic DNA.

    • Amplify a selectable marker gene (e.g., pyrG or argB) from a plasmid vector.

    • Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the order: 5' flank - selectable marker - 3' flank.

  • Protoplast Preparation:

    • Grow the recipient A. nidulans strain (e.g., a pyrG- auxotroph if using the pyrG marker) in liquid minimal medium overnight.

    • Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M MgSO₄).

    • Resuspend the mycelia in the osmotic stabilizer containing a lytic enzyme mix (e.g., Glucanex) and incubate with gentle shaking until protoplasts are formed.

    • Filter the suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.

  • Transformation:

    • Wash the protoplasts with STC buffer (Sorbitol, Tris, CaCl₂).

    • Resuspend the protoplasts in STC buffer and add 5-10 µg of the linear deletion cassette DNA.

    • Add PEG solution (Polyethylene glycol in STC buffer) and incubate at room temperature.

    • Plate the transformation mix onto selective solid medium (lacking the nutrient for which the marker provides prototrophy) mixed with molten top agar containing an osmotic stabilizer.

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants that grow on the selective medium.

    • Use PCR with primers flanking the target gene locus and internal to the marker gene to confirm homologous recombination versus ectopic (random) integration.

    • Confirm the absence of the target gene's transcript using Northern blot or RT-qPCR.

Gene_Knockout_Workflow Workflow for Gene Knockout by Homologous Recombination cluster_prep Preparation cluster_transform Transformation cluster_verify Verification A 1. Amplify 5' and 3' Flanks of Target Gene C 3. Assemble Deletion Cassette (Flank-Marker-Flank) A->C B 2. Amplify Selectable Marker Gene B->C E 5. Transform Protoplasts with Deletion Cassette using PEG C->E D 4. Prepare Fungal Protoplasts D->E F 6. Plate on Selective Medium E->F G 7. Isolate Genomic DNA from Transformants F->G H 8. Confirm Integration via PCR (Southern Blot optional) G->H I 9. Confirm Loss of Transcript (Northern Blot / RT-qPCR) H->I Result Verified Gene Knockout Mutant I->Result

Caption: A streamlined workflow for creating targeted gene knockouts in fungi.

Northern Blot for Fungal Gene Expression Analysis

This protocol is used to detect and quantify specific RNA transcripts, providing a direct measure of gene expression.[27][28]

  • RNA Isolation:

    • Grow fungal cultures under desired inducing and non-inducing conditions.

    • Harvest mycelia, freeze rapidly in liquid nitrogen, and grind to a fine powder.

    • Extract total RNA using a phenol-chloroform-based method (e.g., Trizol) or a commercial kit designed for fungi.

    • Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

  • Gel Electrophoresis:

    • Prepare a denaturing agarose gel (e.g., containing formaldehyde).

    • Load 10-20 µg of total RNA per lane. Include an RNA ladder.

    • Run the gel until sufficient separation of RNA species by size is achieved.

  • Blotting (Transfer):

    • Transfer the RNA from the gel to a positively charged nylon membrane via capillary action or a vacuum blotting system.[27]

    • After transfer, fix the RNA to the membrane by UV cross-linking or baking at 80°C.

  • Probe Hybridization:

    • Prepare a labeled DNA probe complementary to the target gene's transcript (e.g., via PCR with radiolabeled dNTPs).

    • Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) to block non-specific binding sites.

    • Add the denatured, labeled probe to fresh hybridization buffer and incubate with the membrane overnight at the appropriate temperature (e.g., 42-68°C).

  • Washing and Detection:

    • Wash the membrane with low and high stringency buffers to remove unbound and non-specifically bound probe.[28]

    • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

    • Analyze the resulting bands to determine the size and relative abundance of the transcript.

Northern_Blot_Workflow Workflow for Northern Blot Analysis A 1. Total RNA Extraction from Fungal Mycelia B 2. Denaturing Agarose Gel Electrophoresis A->B C 3. Transfer RNA to Nylon Membrane (Blotting) B->C D 4. UV Cross-link RNA to Membrane C->D E 5. Pre-hybridization (Blocking) D->E F 6. Hybridization with Labeled Gene-Specific Probe E->F G 7. Stringency Washes to Remove Unbound Probe F->G H 8. Signal Detection (Autoradiography / Phosphorimaging) G->H I 9. Analysis of Transcript Size and Abundance H->I

Caption: The sequential steps involved in performing a Northern blot experiment.

Western Blot for Fungal Protein Analysis

This protocol allows for the detection of specific proteins (e.g., AflR) from total cellular extracts.[29][30][31]

  • Protein Extraction:

    • Harvest and grind frozen mycelia as described for RNA isolation.

    • Resuspend the powder in a protein extraction buffer containing protease inhibitors.

    • Lyse the cells (e.g., by bead beating or sonication) and clarify the lysate by centrifugation to remove debris.

    • Determine the total protein concentration of the supernatant using a standard assay (e.g., Bradford assay).[29]

  • SDS-PAGE:

    • Mix 20-50 µg of total protein with SDS-PAGE loading buffer and boil for 5 minutes to denature the proteins.

    • Load the samples onto a polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Blotting (Transfer):

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AflR antibody) diluted in blocking buffer.

    • Wash the membrane multiple times with wash buffer (e.g., TBST).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody.

  • Detection:

    • Wash the membrane again thoroughly.

    • Add a chemiluminescent substrate (e.g., ECL) that reacts with the HRP enzyme to produce light.

    • Image the resulting signal using a chemiluminescence detector or by exposing it to X-ray film.

Conclusion

The regulation of the sterigmatocystin biosynthetic gene cluster is a paradigm of fungal secondary metabolism control. It involves a sophisticated interplay between a pathway-specific activator (aflR), a master global regulator (LaeA), and a light-responsive developmental module (the Velvet complex). This core machinery integrates a wide array of environmental signals, including light, pH, and nutrient availability, to precisely control the output of the ST pathway. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers investigating fungal gene regulation, mycotoxin control, and the discovery of novel bioactive compounds.

References

Sterigmatocystin Metabolism in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a known hepatocarcinogen. As a precursor to the more widely studied aflatoxins, understanding its metabolic fate is crucial for assessing its toxicological risk and for developing strategies to mitigate its harmful effects. This technical guide provides an in-depth overview of the metabolism of sterigmatocystin in liver microsomes, focusing on the core biochemical pathways, enzymatic kinetics, and detailed experimental protocols for its study.

Core Metabolic Pathways

The metabolism of sterigmatocystin in the liver is a dual-edged sword, involving both bioactivation to a potent toxicant and detoxification to less harmful metabolites. These processes are primarily carried out by Phase I and Phase II drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in the microsomal fraction upon subcellular fractionation.

Bioactivation Pathway

The primary route of STC's carcinogenic activity is through its metabolic activation to a highly reactive electrophile, the sterigmatocystin-1,2-epoxide. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes.[1] This epoxide is a potent electrophile that can readily form covalent adducts with cellular macromolecules, most notably DNA. The formation of sterigmatocystin-DNA adducts is considered the key initiating event in its genotoxicity and carcinogenicity.

Studies on the structurally similar aflatoxin B1 suggest that CYP3A4 and CYP1A2 are the primary human CYP450 isoforms involved in this epoxidation reaction.[2] While specific kinetic data for sterigmatocystin metabolism by these individual enzymes is limited, the parallels in structure and metabolic activation with aflatoxin B1 strongly implicate their involvement.

cluster_activation Bioactivation Sterigmatocystin Sterigmatocystin Epoxide Sterigmatocystin-1,2-epoxide (Reactive Intermediate) Sterigmatocystin->Epoxide Oxidation CYP450 CYP450 (e.g., CYP3A4, CYP1A2) DNA_Adducts Sterigmatocystin-DNA Adducts Epoxide->DNA_Adducts Adduct Formation DNA DNA DNA->DNA_Adducts

Caption: Bioactivation of Sterigmatocystin to a DNA-reactive epoxide.

Detoxification Pathways

Concurrent with bioactivation, liver microsomes also possess detoxification pathways to neutralize the harmful effects of sterigmatocystin and its reactive epoxide. These include:

  • Formation of Catechols and Other Hydroxylated Metabolites: CYP450 enzymes can also hydroxylate the sterigmatocystin molecule at various positions, leading to the formation of catechols and other hydroxylated derivatives. These metabolites are generally considered less toxic than the parent compound and its epoxide, and they can be further conjugated with glucuronic acid or sulfate for enhanced excretion.

cluster_detoxification Detoxification Epoxide Sterigmatocystin-1,2-epoxide GSH_Conjugate Sterigmatocystin-GSH Conjugate (Excreted) Epoxide->GSH_Conjugate Conjugation GST Glutathione S-transferase (GST) GST->GSH_Conjugate Sterigmatocystin Sterigmatocystin Hydroxylated Hydroxylated Metabolites (e.g., Catechols) Sterigmatocystin->Hydroxylated Hydroxylation CYP450 CYP450 CYP450->Hydroxylated Start Liver Tissue Homogenize Homogenize in Buffer Start->Homogenize Centrifuge1 Centrifuge (9,000 x g, 20 min) Homogenize->Centrifuge1 S9 Collect Supernatant (S9) Centrifuge1->S9 Pellet1 Discard Pellet (Nuclei, Mitochondria) Centrifuge1->Pellet1 Centrifuge2 Ultracentrifuge (100,000 x g, 60 min) S9->Centrifuge2 Microsomes Resuspend Pellet (Microsomes) Centrifuge2->Microsomes Cytosol Discard Supernatant (Cytosol) Centrifuge2->Cytosol Store Store at -80°C Microsomes->Store Prepare Prepare Reaction Mix (Microsomes, Buffer, NADPH system) Preincubate Pre-incubate at 37°C Prepare->Preincubate Add_STC Add Sterigmatocystin Preincubate->Add_STC Incubate Incubate at 37°C (Time Course) Add_STC->Incubate Quench Quench Reaction (Acetonitrile/Methanol) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC-MS/MS) Centrifuge->Analyze

References

The Historical Odyssey of a Mycotoxin: A Technical Guide to the Discovery and Isolation of Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin, a polyketide mycotoxin, is a secondary metabolite produced by various fungal species, most notably Aspergillus versicolor and Aspergillus nidulans.[1] Structurally, it is a precursor to the highly carcinogenic aflatoxins.[2][3] This technical guide provides an in-depth exploration of the historical discovery and the evolving methodologies for the isolation of sterigmatocystin, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.

Historical Discovery: A Timeline

The journey of sterigmatocystin discovery began in the mid-20th century, predating the widespread recognition of the mycotoxin threat.

  • 1954: The first isolation and official report of sterigmatocystin are credited to Hatsuda and Kuyama.[4][5] They successfully isolated the compound from cultures of Aspergillus versicolor.[1]

  • Post-1954: Subsequent research focused on elucidating the chemical structure of sterigmatocystin and understanding its biosynthesis. Early analytical techniques such as paper chromatography and later thin-layer chromatography (TLC) were pivotal in its initial characterization. The development of spectroscopic methods, particularly UV-Vis spectrophotometry, provided the first quantitative insights into its properties.

Experimental Protocols: From Historical to Modern Methods

The isolation and purification of sterigmatocystin have evolved significantly since its discovery. This section details the methodologies employed in early and subsequent studies.

Fungal Culture and Fermentation

Aspergillus versicolor has been the primary fungal source for sterigmatocystin production in laboratory settings.

  • Culture Media: Early studies likely utilized common mycological media of the era. Later research optimized production using both solid and liquid media.

    • Solid Substrates: Sterile rice and maize have been effectively used for culturing A. versicolor for sterigmatocystin production.[6]

Extraction and Purification

The extraction process aims to isolate sterigmatocystin from the fungal mycelium and culture medium.

  • Early Extraction Methods (Probable): Based on common practices of the time, the likely extraction procedure involved:

    • Harvesting of the fungal mycelium from the culture medium.

    • Drying of the mycelium.

    • Extraction with organic solvents such as acetone, chloroform, or a mixture thereof.

    • Concentration of the crude extract.

  • Later and Modern Extraction Methods: More refined methods have since been developed:

    • Solvent Extraction: A common method involves the extraction of the fungal culture (both mycelium and medium) with a mixture of acetone and water, followed by partitioning into chloroform.

    • Column Chromatography: The crude extract is often subjected to column chromatography on silica gel or other adsorbents to separate sterigmatocystin from other metabolites.

Analytical Methods for Detection and Quantification

The analytical techniques for sterigmatocystin have progressed from qualitative paper-based methods to highly sensitive spectrometric techniques.

  • Paper Chromatography (Historical): This was likely the initial method used for the separation and qualitative detection of sterigmatocystin in the crude extracts. The separated compounds would have been visualized under UV light or with a chemical spray reagent.

  • Thin-Layer Chromatography (TLC): TLC quickly replaced paper chromatography due to its better resolution and speed.

    • Stationary Phase: Silica gel G plates were commonly used.

    • Mobile Phase: A typical solvent system was a mixture of chloroform and acetone.

    • Visualization: Plates were often sprayed with a solution of aluminum chloride in ethanol and heated. This reagent reacts with sterigmatocystin to produce a fluorescent derivative, enhancing detection under UV light.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Early characterization relied on UV-Vis spectroscopy to determine the absorption maxima of the purified compound, a key identifier.

    • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, aiding in its structural elucidation.

    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of these techniques provided definitive structural confirmation and are now standard for characterization.

Quantitative Data

The following tables summarize key quantitative data from early and subsequent studies on sterigmatocystin.

Fungal StrainCulture SubstrateYield of SterigmatocystinReference
Aspergillus versicolorNot SpecifiedNot Specified in available abstractsHatsuda & Kuyama, 1954
Aspergillus versicolorCracked Corn>500 mg/kg (for 53% of isolates)Lepom & Kloss, 1988[6]
Aspergillus versicolorSolid Media550.5 - 1160.8 mg/kgLou et al., 1995[7]
Aspergillus nidulansRice301 - 537 µg/gBranch et al., (undated)[8]

Table 1: Reported Yields of Sterigmatocystin from Fungal Cultures

Spectroscopic MethodWavelength (nm) / Wavenumber (cm⁻¹)Reference
UV-Vis Spectroscopy (λmax)205, 233, 246, 325IARC, 1976 (summarizing early data)[5]
Infrared (IR) SpectroscopyNot specified in available abstracts-

Table 2: Early Spectroscopic Data for Sterigmatocystin

Visualizations

Experimental Workflow for Historical Isolation of Sterigmatocystin

historical_isolation_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Culture of Aspergillus versicolor (e.g., on solid rice medium) Harvest Harvest Mycelium Culture->Harvest Solvent_Extraction Solvent Extraction (e.g., Acetone/Chloroform) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Paper_Chromatography Paper Chromatography Crude_Extract->Paper_Chromatography Early Method TLC Thin-Layer Chromatography Crude_Extract->TLC Improved Method Visualization Visualization (UV light, AlCl3 spray) Paper_Chromatography->Visualization TLC->Visualization Isolated_ST Isolated Sterigmatocystin Visualization->Isolated_ST analytical_techniques Discovery Discovery of Sterigmatocystin (1954) Paper_Chromo Paper Chromatography (Qualitative Separation) Discovery->Paper_Chromo TLC Thin-Layer Chromatography (Improved Separation) Paper_Chromo->TLC UV_Vis UV-Vis Spectroscopy (Initial Quantification) TLC->UV_Vis Structure_Elucidation Structural Elucidation TLC->Structure_Elucidation IR_Spec IR Spectroscopy (Structural Clues) UV_Vis->IR_Spec IR_Spec->Structure_Elucidation

References

An In-depth Technical Guide to the Solubility of Sterigmatocystin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sterigmatocystin, a mycotoxin of significant interest due to its carcinogenic properties and structural relationship to aflatoxins. A thorough understanding of its solubility in various organic solvents is critical for accurate quantification, toxicological studies, and the development of effective mitigation strategies in food and feed safety.

Core Data Presentation: Sterigmatocystin Solubility

The solubility of sterigmatocystin varies across different organic solvents, a key consideration for its extraction, purification, and analytical determination. The following table summarizes the available quantitative and qualitative solubility data.

Organic SolventQuantitative SolubilityQualitative SolubilitySource
Chloroform7138 mg/100 mLReadily Soluble[1]
Pyridine1815 mg/100 mLReadily Soluble[1]
Dimethyl Sulfoxide (DMSO)Not specifiedReadily Soluble[1]
Acetone5 mg/mLSoluble[2]
MethanolNot specifiedReadily Soluble[3]
EthanolNot specifiedReadily Soluble[3]
AcetonitrileNot specifiedReadily Soluble[3]
BenzeneNot specifiedReadily Soluble[3]

Experimental Protocols for Solubility Determination

The determination of sterigmatocystin's solubility is crucial for preparing stock solutions for analytical standards and experimental assays. A commonly employed and reliable method is the Shake-Flask Method . The following protocol provides a detailed methodology for determining the solubility of sterigmatocystin in an organic solvent of interest.

Principle

An excess amount of the solid compound (sterigmatocystin) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents
  • Sterigmatocystin (crystalline solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO, chloroform)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

Procedure
  • Preparation of Supersaturated Solution:

    • Accurately weigh an amount of sterigmatocystin known to be in excess of its expected solubility and add it to a volumetric flask.

    • Add a precise volume of the chosen organic solvent to the flask.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to stand for a short period to allow the excess solid to sediment.

    • To further separate the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

    • If necessary, dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the prepared sample using a validated HPLC-UV method. . * Prepare a calibration curve using standard solutions of sterigmatocystin of known concentrations in the same solvent.

    • Determine the concentration of sterigmatocystin in the sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the solubility of sterigmatocystin in the chosen solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of sterigmatocystin.

G start Start prepare Prepare Supersaturated Solution (Excess Sterigmatocystin in Solvent) start->prepare equilibrate Equilibrate (Agitate at Constant Temperature) prepare->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate collect Collect and Filter Supernatant separate->collect analyze Analyze by HPLC-UV collect->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining sterigmatocystin solubility.

References

Beyond Aspergillus: A Technical Guide to Sterigmatocystin Production in Other Fungal Genera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a polyketide mycotoxin that serves as a late-stage precursor in the biosynthesis of aflatoxins, some of the most potent naturally occurring carcinogens. While Aspergillus species are the most well-known producers of STC, a growing body of research has identified numerous other fungal genera capable of synthesizing this mycotoxin.[1][2] Understanding the diversity of STC-producing fungi is crucial for a comprehensive risk assessment of food and feed contamination, as well as for exploring the potential of these organisms and their biosynthetic pathways in drug discovery and development. This technical guide provides an in-depth overview of fungal species, outside of the Aspergillus genus, that are known to produce sterigmatocystin, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Fungal Species Known to Produce Sterigmatocystin

A wide phylogenetic range of fungi have been reported to produce sterigmatocystin. These belong to several genera, indicating that the genetic machinery for STC biosynthesis is more widespread than initially thought. The following is a list of genera and specific species, excluding Aspergillus, that have been identified as producers of sterigmatocystin:

  • Penicillium : Notably, Penicillium inflatum has been identified as a producer of sterigmatocystin.[1]

  • Bipolaris : Bipolaris sorokiniana is a well-documented producer of STC.[3][4][5][6]

  • Chaetomium : Several species within this genus are capable of producing STC and its derivatives. These include Chaetomium cellulolyticum, Chaetomium longicolleum, Chaetomium malaysiense, Chaetomium virescens, and strains assigned to Chaetomium thielavioideum.[1][7]

  • Emericella : Numerous species within this genus, which is the teleomorph of Aspergillus, have been confirmed as STC producers.[1]

  • Botryotrichum : This genus has been reported to contain STC-producing species.[1]

  • Humicola : At least one species in this genus has been confirmed to produce STC.[1]

  • Other Genera : Additional genera that have been reported to produce sterigmatocystin include Eurotium, Farrowia, Fusarium, Moelleriella, Monocillium, and Podospora.[1]

Quantitative Analysis of Sterigmatocystin Production

The yield of sterigmatocystin can vary significantly depending on the fungal species, strain, substrate, and culture conditions. The following table summarizes available quantitative data for STC production in non-Aspergillus fungi.

Fungal SpeciesSubstrate/MediumCulture ConditionsSterigmatocystin YieldAnalytical MethodReference
Bipolaris sorokinianaCorn MealNot specified1.2 g/kgNot specified[5]
Bipolaris sorokinianaSemisynthetic liquid shake cultures23°CNegligibleTLC[3][5]
Chaetomium thielavioideumRice cultureNot specifiedDetectedTLC, Cytotoxicity assays[7]
Farrowia sp.Rice cultureNot specifiedDetectedTLC, Cytotoxicity assays[7]

Experimental Protocols

Accurate detection and quantification of sterigmatocystin are paramount for research and safety assessments. Below are detailed methodologies for key experiments related to STC analysis.

Protocol 1: Fungal Culture and Sterigmatocystin Production

This protocol describes the general procedure for culturing fungi to induce sterigmatocystin production.

  • Media Preparation : A suitable medium for inducing secondary metabolite production, such as Yeast Extract Sucrose (YES) agar (2% yeast extract, 15% sucrose, 2% agar) or Potato Dextrose Agar (PDA) supplemented with 5% yeast extract, is prepared and sterilized by autoclaving.[8] For liquid cultures, a semisynthetic medium can be used.[3][5]

  • Inoculation : The sterile medium is inoculated with a pure culture of the fungal strain of interest.

  • Incubation : Cultures are incubated at an optimal temperature for the specific fungus, typically between 23°C and 29°C, in the dark for a period ranging from one to four weeks.[3][5][8] Solid cultures are maintained as still cultures, while liquid cultures may be shaken to ensure aeration.[3][5]

Protocol 2: Extraction and Purification of Sterigmatocystin

This protocol outlines the steps for extracting and purifying STC from fungal cultures.

  • Extraction from Solid Culture : The entire culture (mycelium and substrate) is harvested and dried at 50°C for 36-48 hours.[5] The dried material is then ground to a fine powder. Extraction is performed by blending the powder with a solvent such as aqueous acetone or a mixture of acetonitrile and water (e.g., 8:2 v/v).[8][9]

  • Extraction from Liquid Culture : The mycelial mass is separated from the culture filtrate by filtration. Both the mycelium and the filtrate are extracted separately with a suitable organic solvent like chloroform or ethyl acetate. The extracts are then pooled.[5]

  • Solvent Partitioning : The crude extract is partitioned into a non-polar solvent like methylene chloride.[8] The organic phase, containing the sterigmatocystin, is collected.

  • Purification : The solvent is evaporated under reduced pressure or a stream of nitrogen.[10] The residue can be further purified using column chromatography on silica gel or by recrystallization.[11]

Protocol 3: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the quantification of sterigmatocystin.

  • Sample Preparation : The purified extract is redissolved in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, and filtered through a 0.2 µm syringe filter.[10]

  • Chromatographic Separation : An aliquot of the sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically performed using a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acidifier like formic acid to improve ionization.[9]

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for sterigmatocystin.[12]

  • Quantification : The concentration of sterigmatocystin in the sample is determined by comparing the peak area to a calibration curve prepared with certified standards. The use of an isotopically labeled internal standard is recommended for improved accuracy.[10] The limit of quantification (LOQ) for this method can be as low as 1 µg/kg.[13]

Visualizations

Sterigmatocystin Biosynthetic Pathway

The biosynthesis of sterigmatocystin is a complex process involving a cluster of genes that encode for the necessary enzymes. The pathway starts from acetyl-CoA and malonyl-CoA and proceeds through a series of intermediates. The aflR gene is a key transcriptional regulator of the pathway.[14]

G Simplified Sterigmatocystin Biosynthetic Pathway cluster_reg Regulation A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PksA) A->B C Norsolorinic Acid B->C D Averantin C->D E Averufin D->E F Versiconal E->F G Versicolorin B F->G H Versicolorin A G->H I Sterigmatocystin H->I aflR aflR aflR->B activates G General Experimental Workflow for Sterigmatocystin Analysis cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis A Inoculation on Media B Incubation A->B C Solvent Extraction B->C D Purification C->D E LC-MS/MS Analysis D->E F Data Interpretation E->F

References

The Unseen Threat: A Technical Guide to the Toxic Mechanisms of Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STE) is a mycotoxin produced by various species of Aspergillus fungi. As a precursor to the more widely known aflatoxins, STE shares structural similarities and, consequently, a comparable spectrum of toxicity.[1][2] Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), it is considered possibly carcinogenic to humans.[1][2] Its presence in a variety of food commodities, including grains, coffee beans, and cheese, raises significant public health concerns. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning sterigmatocystin's toxicity, offering valuable insights for researchers, scientists, and professionals involved in drug development and food safety.

Core Toxicological Profile

The toxicity of sterigmatocystin is multifaceted, encompassing genotoxicity, carcinogenicity, and the induction of cellular stress pathways. Its primary target organs are the liver and kidneys.[2] The toxic effects are initiated through metabolic activation, leading to a cascade of cellular damage.

Quantitative Toxicity Data

A summary of the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of sterigmatocystin is presented below.

Parameter Species/Cell Line Route of Administration Value Reference(s)
LD50 Mice->800 mg/kg[1]
Wistar Rats (male)Oral166 mg/kg (10-day)[1][3]
Wistar Rats (female)Oral120 mg/kg (10-day)[1][3]
Wistar Rats (male)Intraperitoneal60-65 mg/kg[1]
Vervet MonkeysIntraperitoneal32 mg/kg (10-day)[1]
RatsOral60 mg/kg[4]
IC50 HepG2 (Human Hepatoma)-7.3 µM[5]
A549 (Human Lung Carcinoma)-50-90 µM[6]
BEAS-2B (Human Bronchial Epithelial)-50-90 µM[6]
SH-SY5Y (Human Neuroblastoma)-Not specified, but cytotoxic effects observed at 0.78, 1.56, and 3.12 µM[7]

Mechanism of Action: A Molecular Perspective

The toxicity of sterigmatocystin is not inherent to the parent molecule but arises from its metabolic activation and subsequent interaction with cellular macromolecules.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of sterigmatocystin's genotoxicity involves its bioactivation by cytochrome P450 (CYP) enzymes in the liver. This process converts STE into a highly reactive exo-sterigmatocystin-1,2-oxide.[8][9] This epoxide readily reacts with nucleophilic sites in DNA, primarily forming a covalent adduct with the N7 position of guanine residues.[4][10] This adduct, identified as 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin, disrupts the normal structure and function of DNA, leading to mutations and genomic instability.[10] Dose-dependent formation of these DNA adducts has been observed in the liver of rats.[11]

STE Sterigmatocystin (STE) CYP450 Cytochrome P450 Enzymes STE->CYP450 Metabolic Activation Epoxide exo-Sterigmatocystin-1,2-oxide (Reactive Intermediate) CYP450->Epoxide DNA Cellular DNA Epoxide->DNA Covalent Binding Adduct STE-N7-Guanine DNA Adduct DNA->Adduct Mutation Mutations & Genomic Instability Adduct->Mutation

Metabolic activation of sterigmatocystin and DNA adduct formation.
Induction of Oxidative Stress

Sterigmatocystin exposure leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cell.[7] This is characterized by an increase in lipid peroxidation and a depletion of cellular antioxidants, such as glutathione (GSH). The imbalance between ROS production and the cell's antioxidant defense system results in damage to lipids, proteins, and DNA, further contributing to cytotoxicity.

Apoptosis and Cell Cycle Arrest

The cellular damage instigated by sterigmatocystin triggers programmed cell death, or apoptosis.[2] This is a crucial defense mechanism to eliminate damaged cells and prevent the propagation of mutations. Additionally, STE can induce cell cycle arrest, primarily at the S and G2/M phases, to allow for DNA repair before the cell divides.[12][13]

Key Signaling Pathways in Sterigmatocystin Toxicity

The cellular response to sterigmatocystin-induced DNA damage is mediated by a complex network of signaling pathways. The ATM-Chk2 and p53 pathways play a central role in orchestrating the cellular fate, be it cell cycle arrest, DNA repair, or apoptosis.

The ATM-Chk2 Pathway

In response to DNA double-strand breaks induced by sterigmatocystin, the Ataxia Telangiectasia Mutated (ATM) kinase is activated.[14] ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2).[6][14] Activated Chk2 has several downstream targets that contribute to cell cycle arrest.

The p53 Pathway

The tumor suppressor protein p53 is a critical downstream effector in the DNA damage response. Activated ATM and Chk2 can phosphorylate and stabilize p53.[14][15] This stabilization allows p53 to act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[6]

cluster_0 Cellular Response to STE-Induced DNA Damage STE Sterigmatocystin DNA_Damage DNA Double-Strand Breaks STE->DNA_Damage ATM ATM (activated) DNA_Damage->ATM Chk2 Chk2 (activated) ATM->Chk2 phosphorylates p53 p53 (stabilized & activated) ATM->p53 phosphorylates Chk2->p53 phosphorylates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Key signaling pathways activated by sterigmatocystin-induced DNA damage.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the toxic effects of sterigmatocystin.

Protocol 1: Detection of DNA Adducts by ³²P-Postlabeling

This ultrasensitive method is used to detect and quantify DNA adducts.

Materials:

  • Sterigmatocystin-treated DNA

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • [γ-³²P]ATP

  • T4 polynucleotide kinase

  • Thin-layer chromatography (TLC) plates (reverse-phase and anion-exchange)

  • Scintillation counter or phosphorimager

Procedure:

  • DNA Digestion: Digest the sterigmatocystin-modified DNA with micrococcal nuclease and spleen phosphodiesterase to yield normal and adducted nucleotides.

  • Adduct Enrichment (Optional): Enrich the adducted nucleotides using methods like nuclease P1 digestion, which removes normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager to determine the level of DNA adduction.[2][11][16]

Protocol 2: Assessment of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Materials:

  • Single-cell suspension from sterigmatocystin-treated and control samples

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., propidium iodide, SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Encapsulation: Mix the single-cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.[3][10][16][17][18]

Protocol 3: Measurement of Apoptosis by Annexin V Staining and Flow Cytometry

This method allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Sterigmatocystin-treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propididium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4][5][11][19][20]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Sterigmatocystin-treated and control cells

  • Cold 70% ethanol (for fixation)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • RNA Digestion: Treat the fixed cells with RNase A to ensure that only DNA is stained.

  • DNA Staining: Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22][23]

Protocol 5: Measurement of Reactive Oxygen Species (ROS)

Several methods can be employed to quantify intracellular ROS levels.

Common Probes:

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA): A general ROS indicator that becomes fluorescent upon oxidation.

  • Dihydroethidium (DHE): More specific for superoxide radicals.

General Procedure (Fluorometric):

  • Cell Loading: Load the cells with the fluorescent probe.

  • Treatment: Expose the cells to sterigmatocystin.

  • Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[24][25]

Protocol 6: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Protein lysates from sterigmatocystin-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF, nitrocellulose)

  • Primary antibodies specific for the proteins of interest (e.g., phospho-ATM, phospho-Chk2, p53, p21, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.

  • Imaging and Quantification: Capture the light signal with an imaging system and quantify the protein levels.[26][27]

Conclusion

Sterigmatocystin poses a significant toxicological threat through its ability to form DNA adducts, induce oxidative stress, and trigger apoptosis and cell cycle arrest. The activation of the ATM-Chk2 and p53 signaling pathways is central to the cellular response to STE-induced DNA damage. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for developing effective strategies for risk assessment, prevention of exposure, and the development of potential therapeutic interventions. Continued research into the intricate details of sterigmatocystin's toxicity is essential for safeguarding public health.

References

The Impact of Environmental Factors on Fungal Production of Sterigmatocystin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterigmatocystin (STC) is a polyketide mycotoxin that is a precursor in the biosynthesis of aflatoxins and is a potent carcinogen in its own right.[1][2] Produced by a variety of fungal species, most notably from the genus Aspergillus such as A. nidulans and A. versicolor, the presence of STC in food, feed, and indoor environments poses a significant health risk.[2][3] Understanding the environmental conditions that govern its production is paramount for developing effective control strategies and for harnessing its biosynthetic machinery for scientific and pharmaceutical research. This technical guide provides an in-depth analysis of the key environmental factors—temperature, pH, water activity, nutrient availability, and aeration—that influence STC biosynthesis. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved in the regulation of this important secondary metabolite.

Core Environmental Factors Influencing Sterigmatocystin Production

The biosynthesis of STC is a complex process intricately regulated by a network of environmental signals. These signals are sensed by the fungus and transduced through various signaling pathways to modulate the expression of the STC gene cluster. The primary environmental determinants are temperature, pH, water activity (aw), nutrient sources (carbon and nitrogen), and atmospheric composition (oxygen and carbon dioxide).

Temperature

Temperature is a critical factor that directly impacts both fungal growth and the enzymatic reactions of the STC biosynthetic pathway. Optimal temperature for STC production varies between fungal species.

Table 1: Effect of Temperature on Sterigmatocystin Production

Fungal SpeciesSubstrate/MediumOptimal Temperature (°C) for STC ProductionQuantitative ObservationsReference(s)
Aspergillus versicolorSemisynthetic Liquid/Solid Media27–29Maximal production of 210 mg/L in liquid shake cultures.[4][5]
Aspergillus versicolorGrana Cheese Rind20–25Optimal range for STC production.[1][6]
Bipolaris sorokinianaSemisynthetic Liquid/Solid Media23-[4][5]
Aspergillus nidulansDefined and Complex Laboratory Media~27More STC produced at 27°C than at 37°C.[7]
Aspergillus creberRice26Peak production of 392 µg/g. Production was 3-4 times lower at 18°C, 22°C, and 30°C.[8]
pH

The pH of the surrounding environment is a crucial signal that significantly modulates STC gene expression. The effect of pH can be complex and appears to be dependent on the fungal strain and specific culture conditions.

  • Acidic pH Favoring Production: Research has shown that for some Aspergillus species, an acidic environment promotes higher STC yields. In cultures of A. nidulans and A. parasiticus, transcript levels of STC/aflatoxin pathway genes were higher in acidic media (pH 4 to 6) compared to neutral (pH 7) or alkaline (pH 8) media.[1][3][9][10] This resulted in a five- to ten-fold increase in STC and its precursors in cultures grown at pH 4 or 5 versus pH 8.[1][3][9][10]

  • Alkaline pH Favoring Production: Conversely, other studies on Aspergillus nidulans have demonstrated that an alkaline pH, in opposition to an acidic pH, increased STC production and the transcript levels of the master regulatory gene, aflR.[11][12] This effect is mediated by the Pal/Pac signaling pathway.

The discrepancy in these findings may be attributed to differences in the fungal strains used and the composition of the culture media, highlighting the complexity of pH regulation in STC biosynthesis.

Table 2: Effect of pH on Sterigmatocystin Production in Aspergillus nidulans

pH ConditionObservationRegulatory Pathway ImplicationReference(s)
Acidic (pH 4-6)5- to 10-fold increase in STC production compared to pH 8.Suggests a general pattern of pH regulation that may override carbon and nitrogen effects.[1][3][9][10]
AlkalineIncreased STC production and aflR transcript levels.Mediated by the Pal/Pac signaling pathway.[11][12]
Mutant Strain (Constitutively active PacC)10-fold less STC production than wild type.Confirms the role of the PacC transcription factor in pH-mediated regulation.[1][3][9]
Water Activity (aw)

Water activity, a measure of the availability of water for microbial growth, is a key determinant of fungal colonization and mycotoxin production. Aspergillus species that produce STC are often xerophilic, capable of growing in environments with low water activity.

Table 3: Effect of Water Activity (aw) on Sterigmatocystin Production

Fungal SpeciesSubstrate/MediumMinimum aw for STC ProductionOptimal aw for STC ProductionQuantitative ObservationsReference(s)
Various toxigenic fungiBread Analogue> 0.80Not specifiedSTC could be detected above this threshold.[13]
Aspergillus versicolorGeneral> 0.76Not specifiedGeneral growth condition.[11]
Aspergillus versicolorIn vitro culture0.960.96Toxin production stopped below 0.96 aw.[6]
Nutrient Sources: Carbon and Nitrogen

The type and availability of carbon and nitrogen sources in the substrate are fundamental to fungal primary and secondary metabolism, including STC production.

  • Carbon Sources: The choice of carbon source can significantly influence STC biosynthesis. In A. nidulans, STC production on D-glucose occurs only after the sugar has been depleted from the medium, indicating carbon catabolite repression.[12][14] In contrast, when lactose is the carbon source, STC is produced while the sugar is still available, and the biomass-specific STC production is significantly higher than on D-glucose.[12] This suggests that low specific growth rates, as seen with lactose metabolism, may be a primary trigger for STC formation.[12]

  • Nitrogen Sources: The nature of the nitrogen source also plays a regulatory role. In A. nidulans, ammonium has been shown to inhibit STC formation, whereas it promotes the production of aflatoxin in A. parasiticus.[3] Conversely, nitrate-based media can support the expression of genes for STC biosynthesis.

Table 4: Effect of Nutrient Sources on Sterigmatocystin Production in Aspergillus nidulans

NutrientSourceEffect on STC ProductionObservationReference(s)
CarbonD-Glucose (15 g/L)Supportive, but production is delayedSTC is formed only after glucose is depleted from the medium.[12][14]
CarbonLactose (15 g/L)Highly supportiveSTC production is significantly higher than on D-glucose and occurs during active growth.[12]
NitrogenAmmoniumInhibitory-[3]
NitrogenNitrateSupportiveSupports expression of STC biosynthesis genes.[7]
Aeration and Atmospheric Composition

The gaseous environment, particularly the levels of oxygen (O2) and carbon dioxide (CO2), influences fungal respiration and can significantly impact secondary metabolite production. STC biosynthesis is generally an aerobic process.

  • Oxygen: Adequate aeration is necessary for STC production. However, studies in submerged, well-aerated cultures of A. nidulans have shown that STC production rates can be up to five times lower than on solidified medium, suggesting that culture conditions beyond simple oxygen availability play a role.[15] Maintaining dissolved oxygen at 30% saturation has been used in such experiments.[15]

  • Carbon Dioxide: Elevated levels of CO2 can inhibit STC production.

Experimental Protocols

Reproducible and accurate quantification of STC production requires standardized experimental protocols. Below are representative methodologies for fungal culture and STC extraction and analysis.

Fungal Culture for Sterigmatocystin Production

Objective: To cultivate STC-producing fungi under controlled environmental conditions.

Materials:

  • STC-producing fungal strain (e.g., Aspergillus versicolor, Aspergillus nidulans)

  • Culture medium (e.g., Yeast Extract Sucrose (YES) agar, Potato Dextrose Agar (PDA), or a defined minimal medium)

  • Petri dishes or flasks for liquid culture

  • Incubator with temperature control

  • Sterile water, inoculation loops, and other aseptic technique equipment

Procedure:

  • Media Preparation: Prepare the desired culture medium according to standard formulations. For solid media, pour into sterile Petri dishes and allow to solidify. For liquid media, dispense into sterile flasks.

  • Inoculation: Inoculate the center of the solid medium or the liquid medium with fungal spores or a small piece of mycelium from a stock culture using a sterile inoculation loop.

  • Incubation: Incubate the cultures under the desired environmental conditions. For example, for optimal STC production by A. versicolor, incubate at 28°C in the dark for 14-30 days.[2]

  • Monitoring: Periodically observe the cultures for growth and signs of contamination.

Extraction and Quantification of Sterigmatocystin

Objective: To extract STC from fungal cultures and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fungal culture (mycelium and medium)

  • Extraction solvent (e.g., ethyl acetate, or a mixture of acetonitrile and water)[2][3]

  • Rotary evaporator

  • HPLC system with a UV or mass spectrometry (MS/MS) detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

  • STC analytical standard

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction: a. Homogenize the entire fungal culture (mycelium and agar/broth) with the extraction solvent. For example, use ethyl acetate for extraction from a rice medium culture.[2] b. Shake or sonicate the mixture to ensure thorough extraction. c. Separate the solvent extract from the solid debris by filtration or centrifugation.

  • Concentration: a. Evaporate the solvent extract to dryness under reduced pressure using a rotary evaporator. b. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or the initial mobile phase).

  • Analysis by HPLC: a. Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter. b. Inject a known volume of the filtered sample onto the HPLC system. c. Separate the components using a C18 column and a suitable mobile phase gradient. d. Detect STC by its characteristic retention time and UV absorbance (e.g., at 325 nm) or by its mass-to-charge ratio using an MS/MS detector.[3]

  • Quantification: a. Prepare a calibration curve using serial dilutions of the STC analytical standard. b. Quantify the amount of STC in the sample by comparing its peak area to the calibration curve. c. Express the final concentration as µg/g or mg/L of the original culture material.

Regulatory Signaling Pathways

The production of STC is tightly controlled by complex signaling networks that integrate environmental cues. Key pathways include the pH-sensing Pal/Pac pathway, the G-protein-mediated FadA pathway, and the light-responsive Velvet complex.

pH Signaling: The Pal/Pac Pathway

Fungi sense ambient pH through the Pal pathway, which ultimately controls the activity of the transcription factor PacC. Under alkaline conditions, a signaling cascade involving the Pal proteins leads to the proteolytic processing of the full-length PacC protein into its active, truncated form. Active PacC then moves to the nucleus to regulate the expression of pH-responsive genes, including those in the STC cluster.[11][12]

Pal_Pac_Pathway Alkaline_pH Alkaline pH Pal_Complex PalH/PalI Plasma Membrane Complex Alkaline_pH->Pal_Complex senses PalF PalF (Arrestin-like) Pal_Complex->PalF ESCRT ESCRT Machinery PalF->ESCRT PalB PalB Protease ESCRT->PalB PacC_active PacC (Processed, active) PalB->PacC_active PacC_full PacC (Full-length, inactive) PacC_full->PalB cleavage Nucleus Nucleus PacC_active->Nucleus translocates STC_genes STC Gene Cluster (aflR expression) PacC_active->STC_genes regulates

Caption: The Pal/Pac signaling pathway for pH-dependent regulation of sterigmatocystin genes.

G-Protein Signaling: The FadA Pathway

Proliferative growth and secondary metabolism are often inversely regulated. The FadA G-protein signaling pathway is a key regulator of this balance. In its active state, the Gα subunit FadA stimulates a cAMP-dependent kinase (PkaA), which promotes vegetative growth while actively repressing both asexual sporulation and STC production.[14][16] Inactivation of the FadA-dependent signaling, often mediated by the FlbA protein, is a prerequisite for the activation of the STC gene cluster.[6][14][15]

FadA_Pathway Growth_Signal Growth Signal (e.g., Nutrient Rich) FadA_inactive FadA-GDP (Inactive) Growth_Signal->FadA_inactive activates FadA_active FadA-GTP (Active) FadA_active->FadA_inactive PkaA PkaA (cAMP-dependent kinase) FadA_active->PkaA FadA_inactive->FadA_active Veg_Growth Vegetative Growth PkaA->Veg_Growth promotes STC_Prod Sterigmatocystin Production PkaA->STC_Prod inhibits FlbA FlbA (RGS protein) FlbA->FadA_active inactivates

Caption: The FadA G-protein signaling pathway linking vegetative growth and sterigmatocystin production.

Global Regulation: The Velvet Complex (VeA/LaeA)

The Velvet complex is a key global regulator that links light sensing, development, and secondary metabolism. The core components are VeA and the methyltransferase-like protein LaeA. In the dark, VeA enters the nucleus and forms a complex with LaeA.[8] This VeA-LaeA complex is essential for activating the expression of numerous secondary metabolite gene clusters, including the one for STC. The regulatory role of the Velvet complex can also be temperature-dependent, highlighting its function as a central hub for integrating multiple environmental signals.[13]

Velvet_Complex Light Light VeA_cyto VeA (Cytoplasm) Light->VeA_cyto retains in cytoplasm Dark Dark / 37°C VeA_nuc VeA (Nucleus) Dark->VeA_nuc promotes nuclear entry VeA_cyto->VeA_nuc Velvet_Complex VeA-LaeA Complex VeA_nuc->Velvet_Complex LaeA LaeA (Nucleus) LaeA->Velvet_Complex STC_genes STC Gene Cluster Velvet_Complex->STC_genes activates Dev Developmental Processes Velvet_Complex->Dev regulates

Caption: The Velvet (VeA/LaeA) complex regulation of sterigmatocystin biosynthesis.

Conclusion and Future Directions

The production of sterigmatocystin by fungi is a highly regulated process, exquisitely sensitive to a range of environmental factors. Temperature, pH, water activity, nutrient availability, and aeration all play significant roles in determining the final yield of this mycotoxin. A thorough understanding of these parameters, underpinned by robust experimental methodologies, is crucial for both mitigating the risks associated with STC contamination and for exploring the biosynthetic potential of these fungal pathways. The intricate signaling networks, including the Pal/Pac, FadA, and Velvet pathways, act as a sophisticated control system that integrates these external cues. Future research should focus on further elucidating the cross-talk between these pathways and on developing predictive models that can accurately forecast STC production under varying real-world conditions. Such knowledge will be invaluable for ensuring food safety, improving indoor air quality, and advancing the fields of synthetic biology and natural product discovery.

References

Methodological & Application

Application Note: Determination of Sterigmatocystin in Cereals by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a biogenic precursor to aflatoxin B1.[1][2] Due to its potential carcinogenic properties, the monitoring of sterigmatocystin in cereals and cereal-based products is crucial for food safety.[1] This application note describes a sensitive and selective method for the quantification of sterigmatocystin in various cereal matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

The method is based on the extraction of sterigmatocystin from a homogenized cereal sample using a mixture of acetonitrile and water. The sample extract can then be cleaned up using an immunoaffinity column (IAC) or a simple "dilute-and-shoot" approach before analysis by HPLC-MS/MS.[3][4][5][6] Separation is achieved on a C18 reversed-phase column with a gradient elution of water and an organic solvent (methanol or acetonitrile) containing additives to improve ionization. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Apparatus and Reagents

  • Apparatus:

    • High-performance liquid chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • Laboratory mill

    • Homogenizer

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.2 µm)

    • Immunoaffinity columns (optional)

  • Reagents:

    • Sterigmatocystin standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Formic acid

    • Ammonium formate

    • Blank cereal matrix for validation

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of sterigmatocystin in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve.

Sample Preparation
  • Homogenize a representative sample of the cereal grain using a laboratory mill.

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 1% formic acid).[7][8]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for the clean-up step.

Option A: Immunoaffinity Column (IAC) Clean-up [3][4]

  • Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS) to reduce the organic solvent concentration.

  • Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate.

  • Wash the column with water to remove interfering matrix components.

  • Elute the sterigmatocystin from the column with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

Option B: "Dilute-and-Shoot" Method [5][6]

  • Take an aliquot of the supernatant from the extraction step.

  • Dilute the extract with a mixture of water and acetonitrile (e.g., 1:1, v/v) to reduce matrix effects.[9]

  • Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following are typical HPLC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

ParameterSetting
HPLC System
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Gradient0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV[1]
Source Temperature120-150 °C[1][10]
Desolvation Temperature350-450 °C[1][10]
Cone Gas Flow150 L/h[10]
Desolvation Gas Flow1000 L/h[10]
MS/MS Detection (MRM)
Precursor Ion (m/z)325.1
Product Ion 1 (m/z)281.1 (Quantifier)
Product Ion 2 (m/z)297.1 (Qualifier)
Collision EnergyOptimized for the specific instrument
Cone Voltage30 V[1]

Method Validation Data

The following tables summarize the quantitative data for the HPLC-MS/MS method for sterigmatocystin detection in cereals, based on published literature.

Table 1: Linearity

AnalyteCalibration Range (µg/kg)Correlation Coefficient (r²)Reference
Sterigmatocystin0.5 - 100> 0.99[1]
SterigmatocystinNot Specified> 0.995[7]
SterigmatocystinNot Specified> 0.99[2][10]

Table 2: Recovery

Cereal MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
Wheat, Oats, Rye, Maize, Rice0.75 - 5068 - 1064.2 - 17.5[3][4]
Wheat0.5, 5, 25, 100> 97Not Specified[1]
Infant CerealsNot Specified84.8 - 96.2≤ 11.43[2]
Feed1, 2.03, 5.07, 10.1498 - 991.9 - 3.7[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Cereal MatrixLOD (µg/kg)LOQ (µg/kg)Reference
BeerNot Specified0.02[3][4]
CheeseNot Specified0.6[3][4]
GrainsNot Specified< 0.5[1]
Infant Cereals0.110.37[2]
FeedNot Specified1[6]
FoodNot Specified< 1.5[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis sample Cereal Sample homogenization Homogenization sample->homogenization extraction Extraction (Acetonitrile/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant iac Immunoaffinity Column (Optional) supernatant->iac Option A dilute Dilution supernatant->dilute Option B hplc_msms_analysis HPLC-MS/MS Analysis iac->hplc_msms_analysis dilute->hplc_msms_analysis data_processing Data Processing hplc_msms_analysis->data_processing results Results data_processing->results

Caption: Experimental workflow for sterigmatocystin detection.

validation_pathway cluster_parameters Validation Parameters method_development Method Development validation Method Validation method_development->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity matrix_effect Matrix Effect validation->matrix_effect

Caption: Key steps in the method validation process.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the determination of sterigmatocystin in a variety of cereal samples. The method can be adapted to include either a thorough immunoaffinity column clean-up for complex matrices or a simpler "dilute-and-shoot" procedure for high-throughput screening. The validation data demonstrates that the method is fit for purpose and can achieve the low detection limits required for regulatory compliance and food safety monitoring.

References

Application Notes and Protocols for Sterigmatocystin Extraction from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of sterigmatocystin (STC), a mycotoxin of significant health concern, from a variety of complex food matrices. Sterigmatocystin is a precursor to aflatoxins and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2][3] Its presence has been reported in cereals, nuts, cheese, spices, and other food products.[1][2][3] Accurate and efficient extraction methods are crucial for the effective monitoring and risk assessment of this mycotoxin in the food supply.

This document outlines three widely used and validated extraction methodologies: Immunoaffinity Column (IAC) Cleanup, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid-Phase Extraction (SPE). Each protocol is detailed to facilitate its implementation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the performance of various sterigmatocystin extraction methods from different food matrices, providing a comparative overview of their efficiency.

Food MatrixExtraction MethodAnalytical TechniqueRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Cereals (Wheat, Oats, Rye, Maize, Rice)Acetonitrile/Water Extraction, IAC CleanupHPLC-UV68 - 106-1.5[4]
Animal FeedAcetonitrile/Water Extraction, IAC CleanupHPLC-UV68 - 106-1.5[4]
Sunflower SeedsAcetonitrile/Water Extraction, IAC CleanupHPLC-UV68 - 106-1.5[4]
BeerSample Dilution, IAC CleanupLC-MS/MS94-0.02[4]
CheeseEnzyme Digestion, IAC CleanupLC-MS/MS104-0.6[4]
BreadAcetonitrile/Water ExtractionHPLC-MS>90<2-[5][6]
MaizeAcetonitrile/Water ExtractionHPLC-MS>90<2-[5][6]
CheeseAcetonitrile/Water ExtractionHPLC-MS55 - 75~4-[5][6]
GrainsAcetonitrile (84%) Extraction, IAC CleanupGC-MS-2.48[7]
BeerQuEChERSTLC-0.0013-[8]
Cereals and FeedSolid-Liquid Extraction, Dilute-and-ShootLC-MS/MS98 - 99-1[9][10]
Brown Rice, WheatAcetonitrile/Water (17:3, v/v)LC-MS/MS86 - 1020.02 - 0.030.05 - 0.09[1]
Mango, Litchi, LonganQuEChERSLC-MS/MS84 - 1160.030.10[1]
Teas (Black, Green, Oolong)QuEChERSLC-MS/MS89 - 1030.030.10[1]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for Cereals, Animal Feed, and Seeds

This protocol is suitable for the selective extraction and cleanup of sterigmatocystin from solid matrices like cereals, animal feed, and sunflower seeds prior to HPLC or LC-MS/MS analysis.[4][11]

Materials:

  • Blender or homogenizer

  • Shaker

  • Centrifuge

  • Immunoaffinity columns (IACs) for sterigmatocystin

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate-buffered saline (PBS)

  • Water, HPLC grade

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Homogenize a representative sample of the food matrix to a fine powder.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a flask.

    • Add 100 mL of acetonitrile/water (80:20, v/v).

    • Shake vigorously for 30 minutes.

    • Filter the extract through a fluted filter paper.

  • Dilution: Dilute a portion of the filtrate with PBS. The dilution factor will depend on the IAC manufacturer's instructions.

  • IAC Cleanup:

    • Allow the IAC to reach room temperature.

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the bound sterigmatocystin from the column with methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for HPLC).

    • Vortex to ensure complete dissolution.

  • Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system for quantification.

IAC_Workflow Sample Homogenized Sample (25g) Extraction Extraction (100mL ACN:Water 80:20, 30 min shaking) Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution with PBS Filtration->Dilution IAC_Cleanup Immunoaffinity Column Cleanup Dilution->IAC_Cleanup Washing Wash with PBS IAC_Cleanup->Washing Load Elution Elute with Methanol Washing->Elution Discard Wash Evaporation Evaporation under Nitrogen Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Sterigmatocystin Extraction using Immunoaffinity Columns.

Protocol 2: QuEChERS-Based Extraction for Fruits, Teas, and Beer

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it suitable for a wide range of food matrices.[1][3][8][12]

Materials:

  • Homogenizer

  • Centrifuge

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Acetonitrile (ACN) with 1% acetic acid (v/v)

  • Water, HPLC grade

  • Vortex mixer

Procedure:

  • Sample Preparation: Homogenize the food sample. For liquid samples like beer, degassing may be necessary.

  • Extraction:

    • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples).

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract can be directly injected or evaporated and reconstituted in a suitable solvent if concentration is needed.

  • Analysis: Analyze the final extract using LC-MS/MS.

QuEChERS_Workflow Sample Homogenized Sample (5-15g) Extraction Extraction (Acetonitrile + QuEChERS salts) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis Transfer Supernatant

Caption: General Workflow for QuEChERS-based Sterigmatocystin Extraction.

Protocol 3: Solid-Phase Extraction (SPE) for General Food Matrices

Solid-phase extraction is a versatile cleanup technique that can be adapted for various food matrices by selecting the appropriate sorbent material.

Materials:

  • Homogenizer

  • Shaker

  • Centrifuge

  • SPE cartridges (e.g., C18, silica)

  • Extraction solvent (e.g., acetonitrile/water, methanol/water)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Washing solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., acetonitrile, methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Homogenize the food sample.

  • Extraction:

    • Extract a known weight of the sample with a suitable solvent mixture (e.g., 20 mL of 80% acetonitrile in water for a 5 g sample).

    • Shake or blend for 20-30 minutes.

    • Centrifuge and collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge by passing methanol through it.

    • Equilibration: Equilibrate the cartridge with water.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the sterigmatocystin with a strong solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent.

  • Analysis: Analyze the reconstituted sample by HPLC or LC-MS/MS.

SPE_Workflow cluster_SPE SPE Cleanup Steps Sample_Extract Sample Extract Loading Load Sample Extract Sample_Extract->Loading SPE_Cartridge SPE Cartridge Conditioning Condition with Methanol Equilibration Equilibrate with Water Conditioning->Equilibration Equilibration->Loading Washing Wash to Remove Interferences Loading->Washing Elution Elute Sterigmatocystin Washing->Elution Analysis Analysis (HPLC, LC-MS/MS) Elution->Analysis After Evaporation & Reconstitution

Caption: Workflow for Sterigmatocystin Cleanup using Solid-Phase Extraction.

References

Application Note: Enhanced Fluorescence Detection of Sterigmatocystin in HPLC through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a biosynthetic precursor to the highly carcinogenic aflatoxins. Due to its potential carcinogenicity, the sensitive and accurate determination of sterigmatocystin in various matrices is crucial for food safety and toxicological studies. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a widely used analytical technique for mycotoxin analysis, offering high sensitivity and selectivity. However, sterigmatocystin exhibits weak native fluorescence, necessitating a derivatization step to enhance its fluorescence signal for sensitive detection.

This application note provides detailed protocols for both pre-column and post-column derivatization of sterigmatocystin for enhanced fluorescence detection in HPLC analysis. The methodologies described are based on established principles for aflatoxin analysis, which are structurally similar to sterigmatocystin.

Principle of Derivatization for Enhanced Fluorescence

The derivatization of sterigmatocystin aims to convert the non-fluorescent or weakly fluorescent molecule into a highly fluorescent derivative. This is typically achieved by reacting the furan ring system of the sterigmatocystin molecule.

  • Pre-column derivatization with Trifluoroacetic Acid (TFA): In this method, the sample extract containing sterigmatocystin is treated with trifluoroacetic acid prior to injection into the HPLC system. The TFA catalyzes the hydration of the double bond in the terminal furan ring, forming a highly fluorescent hemiacetal derivative.

  • Post-column derivatization: This technique involves the derivatization of sterigmatocystin after it has been separated from other matrix components by the HPLC column and before it reaches the fluorescence detector. Common methods include:

    • Photochemical Derivatization (PHRED): The column eluent passes through a photochemical reactor where it is exposed to UV light, which induces a reaction that enhances the fluorescence of sterigmatocystin.

    • Bromination: A reagent such as pyridinium hydrobromide perbromide (PBPB) is introduced into the mobile phase stream after the analytical column. The bromine reacts with the sterigmatocystin molecule to form a fluorescent derivative.

Experimental Protocols

Protocol 1: Pre-column Derivatization with Trifluoroacetic Acid (TFA)

This protocol is adapted from established methods for aflatoxin derivatization.

Materials:

  • Sterigmatocystin standard solution

  • Sample extract containing sterigmatocystin, dried down

  • Trifluoroacetic acid (TFA), analytical grade

  • Hexane, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with fluorescence detector

Procedure:

  • Preparation of Derivatization Reagent: Prepare a derivatization solution of trifluoroacetic acid.

  • Derivatization Reaction:

    • Evaporate a known volume of the sterigmatocystin standard solution or sample extract to dryness under a gentle stream of nitrogen.

    • Add 200 µL of hexane and 100 µL of trifluoroacetic acid to the dried residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 40-60°C for 10-15 minutes in a heating block or water bath.

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried derivative in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water mixture).

    • Vortex thoroughly to ensure complete dissolution.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reconstituted solution into the HPLC-FLD system.

Protocol 2: Post-column Photochemical Derivatization (PHRED)

Materials:

  • HPLC system with a post-column photochemical reactor and fluorescence detector

  • Sterigmatocystin standard solution

  • Prepared sample extract

Procedure:

  • System Setup:

    • Install the photochemical reactor between the analytical column outlet and the fluorescence detector inlet.

    • Ensure the mobile phase is compatible with the photochemical reaction (typically aqueous/organic mixtures).

  • Sample Preparation:

    • Prepare sterigmatocystin standards and sample extracts in the initial mobile phase.

  • HPLC Analysis:

    • Inject the standard or sample into the HPLC system.

    • The separated sterigmatocystin will pass through the photochemical reactor, where it is irradiated with UV light (typically at 254 nm), leading to the formation of a fluorescent derivative.

    • The fluorescent derivative is then detected by the fluorescence detector.

Protocol 3: Post-column Derivatization with Pyridinium Hydrobromide Perbromide (PBPB)

Materials:

  • HPLC system with a post-column reagent delivery pump, mixing tee, reaction coil, and fluorescence detector

  • Sterigmatocystin standard solution

  • Prepared sample extract

  • Pyridinium hydrobromide perbromide (PBPB)

  • Methanol, HPLC grade

  • Water, HPLC grade

Procedure:

  • Preparation of PBPB Reagent:

    • Prepare a solution of PBPB in a suitable solvent (e.g., water or a water/methanol mixture). The concentration will need to be optimized but is typically in the range of 25-50 mg/L.

  • System Setup:

    • The post-column reagent pump will deliver the PBPB solution.

    • A mixing tee connects the eluent from the analytical column with the PBPB reagent.

    • A reaction coil (a length of tubing) allows sufficient time for the derivatization reaction to occur before the eluent enters the fluorescence detector.

  • HPLC Analysis:

    • Inject the sterigmatocystin standard or sample extract into the HPLC system.

    • After separation on the column, the eluent containing sterigmatocystin is mixed with the PBPB reagent.

    • The reaction to form the fluorescent derivative occurs in the reaction coil.

    • The derivative is then detected by the fluorescence detector.

HPLC-FLD Parameters

The following are typical starting parameters for the HPLC-FLD analysis of derivatized sterigmatocystin. Optimization will be required for specific applications and instrumentation.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. The exact ratio will depend on the column and desired separation.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Injection Volume 10 - 50 µL
Fluorescence Detector Excitation: ~360 nm, Emission: ~440-450 nm

Data Presentation

The following table summarizes typical quantitative data for the analysis of derivatized mycotoxins using HPLC-FLD. These values can serve as a benchmark for the analysis of derivatized sterigmatocystin.

ParameterPre-column TFA Derivatization (Aflatoxins)Post-column Bromination (Aflatoxins)LC-MS/MS (Sterigmatocystin)
Limit of Detection (LOD) 0.01 - 0.1 µg/kg0.05 - 0.2 µg/kg0.15 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.3 µg/kg0.1 - 0.5 µg/kg0.30 - 3.0 µg/kg
Recovery 80 - 110%70 - 100%83 - 103%[1]
Linearity (R²) > 0.99> 0.99> 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample Matrix (e.g., Grains, Feed) Extraction Extraction with Solvent Sample->Extraction Cleanup Clean-up (e.g., SPE, IAC) Extraction->Cleanup Pre_Column Pre-column Derivatization (with TFA) Cleanup->Pre_Column Dried Extract HPLC HPLC Separation (C18 Column) Cleanup->HPLC Cleaned Extract Pre_Column->HPLC Post_Column Post-column Derivatization (Photochemical or Bromination) FLD Fluorescence Detection Post_Column->FLD HPLC->Post_Column HPLC->FLD Data Data Acquisition and Analysis FLD->Data

Caption: Experimental workflow for sterigmatocystin analysis.

derivatization_pathway cluster_pre Pre-column Derivatization cluster_post Post-column Derivatization STC Sterigmatocystin (Weakly Fluorescent) TFA_reagent Trifluoroacetic Acid (TFA) + Heat Hemiacetal Fluorescent Hemiacetal Derivative UV_reagent UV Light (Photochemical) Bromine_reagent Bromine (PBPB) Fluorescent_Derivative_UV Fluorescent Derivative Fluorescent_Derivative_Br Fluorescent Derivative TFA_reagent->Hemiacetal Hydration UV_reagent->Fluorescent_Derivative_UV Photochemical Reaction Bromine_reagent->Fluorescent_Derivative_Br Bromination

Caption: Derivatization pathways for sterigmatocystin.

Conclusion

The derivatization of sterigmatocystin is an essential step for its sensitive determination by HPLC with fluorescence detection. Both pre-column derivatization with trifluoroacetic acid and post-column derivatization techniques, such as photochemical reaction or bromination, have been shown to be effective for structurally similar mycotoxins and are applicable to sterigmatocystin. The choice of method will depend on the available instrumentation, sample matrix, and desired analytical performance. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust and sensitive methods for the analysis of sterigmatocystin in various applications.

References

Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of Sterigmatocystin in Cereal Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Sterigmatocystin (STC) is a mycotoxin that is a precursor to the biosynthesis of aflatoxins and is classified as a possible human carcinogen (Group 2B).[1][2] Its presence in agricultural commodities like cereals, grains, and cheese poses a significant food safety concern.[1][3][4] This application note details a robust, sensitive, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of sterigmatocystin in complex cereal matrices. The protocol employs a straightforward "dilute-and-shoot" approach after a simple solvent extraction, ensuring high-throughput analysis suitable for routine monitoring.[5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), both HPLC or LC-MS grade.

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.

  • Reagents: Formic acid (FA) and Ammonium acetate (AmAc), LC-MS grade.

  • Standards: Certified reference standard of Sterigmatocystin (Sigma-Aldrich or equivalent).

  • Sample Matrix: Blank cereal (e.g., wheat, rice, corn) confirmed to be free of STC for validation studies.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of STC reference standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Intermediate Stock Solution (1.0 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the intermediate stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards ranging from approximately 0.05 to 100 ng/mL.

Sample Preparation Protocol

The sample preparation method is based on a solid-liquid extraction followed by dilution.[5] This approach minimizes matrix effects while ensuring high recovery.

  • Homogenization: Grind the cereal sample to a fine, uniform powder (e.g., using a laboratory mill).[3]

  • Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent mixture of Acetonitrile:Water (80:20, v/v) to the tube.

  • Homogenization/Shaking: Cap the tube securely and vortex or shake vigorously for 20-30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid matrix components.

  • Dilution: Transfer 100 µL of the supernatant into an autosampler vial. Add 900 µL of the initial mobile phase (e.g., Water with 0.1% Formic Acid) and mix thoroughly. This "dilute-and-shoot" step is critical for reducing matrix interference.[5]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Note: For certain complex matrices or when lower detection limits are required, a clean-up step using Solid Phase Extraction (SPE) or immunoaffinity columns (IAC) may be incorporated after the extraction step.[3][4]

G

Caption: Diagram 1: Sterigmatocystin Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm) is commonly used.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[4]

  • Mobile Phase A: Water with 0.1% Formic Acid and 1 mM Ammonium Acetate.[2][4]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[2][4]

  • Flow Rate: 0.3 mL/min.[4]

Table 1: LC Gradient Elution Program

Time (minutes) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.3 90 10
1.0 0.3 90 10
6.0 0.3 0 100
8.0 0.3 0 100
8.1 0.3 90 10

| 11.0 | 0.3 | 90 | 10 |

This gradient is an example and should be optimized for the specific column and system used.

Table 2: MS/MS Parameters for Sterigmatocystin

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Pressure Optimized for system (e.g., 45 psi)
Drying Gas Flow Optimized for system (e.g., 10 L/min)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 325.1
Product Ion 1 (Quantifier, m/z) 281.1
Product Ion 2 (Qualifier, m/z) 297.1
Collision Energy (eV) Optimized for system (e.g., 30-35 eV)[3]

| Dwell Time | 100 ms |

Precursor and product ions correspond to [M+H]+ and its characteristic fragments. These transitions should be confirmed by direct infusion of a standard solution.

G

Caption: Diagram 2: LC-MS/MS Instrumental Workflow.

Method Validation

The analytical method was validated according to international guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability).[4]

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels (e.g., 0.5, 5, 25, and 100 µg/kg equivalents).[3] The method demonstrated excellent linearity with a correlation coefficient (R²) > 0.99.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of spiked blank matrix samples, typically at S/N of 3 for LOD and 10 for LOQ.

  • Accuracy (Recovery): Evaluated by analyzing blank matrix samples spiked with known concentrations of STC at low, medium, and high levels (n=6 for each level).

  • Precision (RSDr): The intra-day precision, expressed as the relative standard deviation (RSD), was determined from the spiked sample replicates.

Quantitative Data Summary

The performance of this method is summarized in the table below. The results indicate that the method is highly suitable for the sensitive and accurate quantification of sterigmatocystin.

Table 3: Method Validation Performance Summary

Parameter Result
Linear Range 0.5 - 100 µg/kg
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg[3]
Accuracy (Mean Recovery) 97-99%[3][5]

| Precision (RSDr) | < 4%[5] |

Values are typical and may vary slightly based on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of sterigmatocystin. The simple extraction and dilution protocol allows for high-throughput analysis, while the specificity and sensitivity of tandem mass spectrometry ensure reliable and accurate results.[5] This method meets the performance criteria required for regulatory monitoring and food safety applications, providing a valuable tool for researchers and quality control laboratories.

References

Application Note and Protocol for the Analysis of Sterigmatocystin Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin that is a precursor to the biosynthesis of aflatoxins and is produced by several fungal species, including Aspergillus, Penicillium, and Bipolaris.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), STC has been detected in a variety of commodities, including grains, corn, bread, cheese, spices, and animal feed.[1] Its toxicological profile includes mutagenic and carcinogenic effects, primarily by forming DNA adducts, which can lead to mutations and cancer.[2] Accurate and reliable quantification of sterigmatocystin in food and feed is crucial for ensuring consumer safety and for regulatory compliance.

The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable analytical results in mycotoxin analysis. CRMs are highly characterized materials with a certified property value, uncertainty, and stated metrological traceability. They are essential for method validation, calibration of instruments, and quality control, ensuring the reliability of analytical data. Several suppliers offer a range of mycotoxin reference materials, including sterigmatocystin, in various formats such as neat standards, solutions, and matrix-matched materials.[3][4][5]

This document provides detailed application notes and protocols for the analysis of sterigmatocystin in various matrices, emphasizing the critical role of CRMs in the analytical workflow.

Analytical Methodologies

The determination of sterigmatocystin is predominantly performed using chromatographic techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the selective and sensitive quantification of sterigmatocystin.[6] Other methods include HPLC with fluorescence detection (FLD) after post-column derivatization and enzyme-linked immunosorbent assays (ELISA) for screening purposes.[1]

Key Steps in Sterigmatocystin Analysis

The analytical workflow for sterigmatocystin determination typically involves the following key stages:

  • Sample Preparation: Grinding and homogenization to ensure a representative sample.

  • Extraction: Solid-liquid extraction using an appropriate solvent mixture to isolate the analyte from the sample matrix.

  • Clean-up: Removal of interfering matrix components using techniques such as solid-phase extraction (SPE) or immunoaffinity columns (IAC).

  • Instrumental Analysis: Separation and detection of sterigmatocystin using LC-MS/MS or HPLC-FLD.

  • Quantification and Quality Control: Use of certified reference materials for calibration, method validation, and ongoing quality assurance.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for sterigmatocystin determination reported in recent literature.

Table 1: Performance of LC-MS/MS Methods for Sterigmatocystin Analysis in Food and Feed

MatrixExtraction SolventClean-upLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Cereals and FeedAcetonitrile/WaterDilute-and-shoot-198-99[7]
GrainsAcetonitrile/WaterSPE-0.5-[6]
CheeseAcetonitrileIAC-1.0 (ng/kg)95-103[8]
Rice and SorghumAcetonitrile/Water-0.01-0.05-76.4-112.5[9]
Pig Urine-LLE-0.1 (ng/mL)>60[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; IAC: Immunoaffinity Column; LLE: Liquid-Liquid Extraction.

Experimental Protocols

Protocol 1: Determination of Sterigmatocystin in Cereals by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of sterigmatocystin in cereal matrices.

1. Materials and Reagents

  • Sterigmatocystin Certified Reference Material (CRM) solution (e.g., 10 µg/mL in acetonitrile)

  • ¹³C-labeled sterigmatocystin internal standard (IS) solution (optional, for improved accuracy)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

2. Sample Preparation and Extraction

  • Grind a representative portion of the cereal sample to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • (Optional) Spike the sample with the ¹³C-labeled sterigmatocystin internal standard.

  • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

  • Vortex vigorously for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

3. Clean-up (Solid-Phase Extraction)

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load 5 mL of the sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.

  • Elute the sterigmatocystin with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase (e.g., methanol/water, 50:50, v/v).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient Elution: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for sterigmatocystin for quantification and confirmation.

5. Calibration and Quantification

  • Prepare a series of calibration standards by diluting the sterigmatocystin CRM solution in the mobile phase.

  • Construct a calibration curve by plotting the peak area of sterigmatocystin against the concentration.

  • Quantify the sterigmatocystin concentration in the samples by interpolating their peak areas on the calibration curve.

  • If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

Role of Certified Reference Materials in Quality Assurance

The use of CRMs is integral to a robust quality assurance and quality control (QA/QC) program in any analytical laboratory.

  • Method Validation: CRMs are used to assess the performance of an analytical method, including accuracy (trueness and precision), linearity, limit of detection (LOD), and limit of quantification (LOQ).

  • Instrument Calibration: CRMs provide the basis for the calibration of analytical instruments, ensuring that the measurements are traceable to a known standard.

  • Ongoing Quality Control: A quality control material, which can be a CRM or an in-house reference material characterized against a CRM, should be analyzed with each batch of samples to monitor the ongoing performance of the method.

  • Proficiency Testing: Participation in proficiency testing schemes, where laboratories analyze the same CRM or reference material, allows for an external assessment of a laboratory's analytical competence.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_qaqc Quantification & QA/QC Sample Sample Grinding & Homogenization Extraction Solid-Liquid Extraction (e.g., ACN/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Reconstituted Sample Data Data Analysis & Quantification LCMS->Data CRM Certified Reference Material (Calibration & Validation) CRM->Data Report Reporting Results Data->Report

Caption: Experimental workflow for the analysis of sterigmatocystin.

Quality_Control_Workflow cluster_validation Method Validation cluster_calibration Instrument Calibration cluster_routine Routine Analysis CRM Certified Reference Material (CRM) - Known Concentration & Uncertainty Accuracy Accuracy (Trueness & Precision) CRM->Accuracy Linearity Linearity & Range CRM->Linearity LOD_LOQ LOD & LOQ CRM->LOD_LOQ Calibration_Curve Calibration Curve Generation CRM->Calibration_Curve QC_Sample Quality Control Sample Analysis (with each batch) CRM->QC_Sample Proficiency_Test Proficiency Testing (Inter-laboratory comparison) CRM->Proficiency_Test Reliable_Results Reliable & Traceable Analytical Results Calibration_Curve->Reliable_Results QC_Sample->Reliable_Results Proficiency_Test->Reliable_Results

Caption: The central role of Certified Reference Materials in quality control for sterigmatocystin analysis.

Conclusion

The accurate determination of sterigmatocystin is essential for safeguarding public health. The protocols and data presented in this application note provide a framework for the reliable analysis of this mycotoxin. The integral role of Certified Reference Materials in achieving accurate, precise, and traceable results cannot be overstated. By adhering to validated methods and implementing a robust quality control system underpinned by the use of CRMs, laboratories can ensure the highest quality of their analytical data.

References

Application Notes and Protocols for Sterigmatocystin Production from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus versicolor is a ubiquitous filamentous fungus known for its production of various secondary metabolites, including the mycotoxin sterigmatocystin. Sterigmatocystin is a precursor in the biosynthetic pathway of aflatoxins and is itself a potent hepatotoxic and carcinogenic compound.[1][2] The ability to reliably culture A. versicolor and isolate sterigmatocystin is crucial for toxicological studies, the development of analytical standards, and research into mycotoxin biosynthesis and mitigation strategies. This document provides detailed protocols for the cultivation of Aspergillus versicolor to promote sterigmatocystin production, followed by methods for its extraction and quantification.

Data Presentation: Culture Conditions and Sterigmatocystin Yields

The yield of sterigmatocystin is highly dependent on the culture medium and conditions. Below is a summary of reported yields from various cultivation methods.

Table 1: Optimal Growth and Production Parameters for Sterigmatocystin

ParameterOptimal ConditionSource
Temperature27-29°C[3][4]
Incubation Time9-12 days for maximal production[5]
Culture TypeSolid or liquid[3][4]

Table 2: Sterigmatocystin Yields from Various Culture Media

Culture MediumAspergillus versicolor StrainSterigmatocystin YieldSource
Sterile MaizeNot Specified5-12 g/kg[6]
SLS Medium (Mycelium)ATCC 18643254 µg/mL[5]
SLS Medium (Culture Broth)ATCC 1864387 µg/mL[5]
YES Medium (Mycelium)ATCC 18643Lower than SLS[5]
Liquid Shake CultureNot Specified210 mg/L[3]
Whole Corn + SoytoneNot Specified8 g/kg[3]

Experimental Protocols

Fungal Strain and Media Preparation
  • Aspergillus versicolor Strain: A known sterigmatocystin-producing strain, such as ATCC 18643, should be used.

  • Media Composition:

    • Yeast Extract Sucrose (YES) Broth:

      • Yeast Extract: 20 g/L

      • Sucrose: 150 g/L

      • (Optional for solid media) Agar: 20 g/L

    • Potato Dextrose Agar with Yeast Extract (PDA+YE):

      • Potato Dextrose Agar: 39 g/L

      • Yeast Extract: 5 g/L

    • Solid Substrates:

      • Whole corn or rice can be used as solid substrates. They should be autoclaved to ensure sterility. For rice, a common preparation is 20g of rice with 8 ml of deionized water.[7]

Culturing Aspergillus versicolor for Sterigmatocystin Production

This protocol describes culturing on a solid substrate, which has been shown to produce high yields of sterigmatocystin.

  • Inoculation:

    • Prepare a spore suspension of A. versicolor in sterile 0.1% Tween 80 from a 7-10 day old culture grown on Malt Extract Agar (MEA).

    • Inoculate 100 g of sterile whole corn or rice in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation:

    • Incubate the flasks at 27-29°C for 10-14 days in the dark.[3][4]

    • Shake the flasks gently every 2-3 days to ensure even fungal growth.

Extraction of Sterigmatocystin

This protocol is a general guide for the extraction of sterigmatocystin from a solid culture.

  • Drying and Grinding:

    • After incubation, dry the moldy substrate at 60°C for 24 hours.

    • Grind the dried material to a fine powder.

  • Solvent Extraction:

    • Transfer the powdered material to a Soxhlet apparatus.

    • Extract with chloroform or a mixture of methanol and 4% potassium chloride (9:1 v/v) for 12-18 hours.[3][8]

    • Alternatively, the material can be soaked in the extraction solvent (10:1 solvent-to-sample ratio) and shaken for 24 hours at room temperature.

  • Concentration:

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification of Sterigmatocystin

Multiple methods can be used for the quantification of sterigmatocystin. Below are protocols for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

a) Thin Layer Chromatography (TLC)

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in chloroform or methanol.

  • TLC Plate:

    • Use silica gel 60 F254 plates.

  • Application:

    • Spot 5-10 µL of the sample and a sterigmatocystin standard of known concentration onto the plate.

  • Development:

    • Develop the plate in a sealed tank with a mobile phase of chloroform:methanol (98:2 v/v) or methylene chloride:acetone (20:1 v/v).[7][8]

  • Visualization:

    • After development, air dry the plate.

    • Spray the plate with a 20% solution of aluminum chloride in ethanol.[7]

    • Heat the plate at 80-100°C for 5-10 minutes.

    • Visualize the plate under UV light (365 nm). Sterigmatocystin will appear as a bright yellow-orange fluorescent spot.

  • Quantification:

    • Semi-quantification can be achieved by comparing the intensity and size of the sample spot to the standard spots. For more accurate quantification, a densitometer can be used.

b) High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Sample Preparation:

    • Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 325 nm.[9]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using sterigmatocystin standards of known concentrations.

    • Calculate the concentration of sterigmatocystin in the sample by comparing its peak area to the calibration curve.

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, LC-MS/MS is the preferred method.

  • Sample Preparation:

    • Similar to HPLC preparation, dilute the extract in the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium acetate.[10]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[10]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for sterigmatocystin should be monitored.

Mandatory Visualization

Experimental_Workflow cluster_culture 1. Fungal Culturing cluster_extraction 2. Sterigmatocystin Extraction cluster_analysis 3. Analysis and Quantification A Prepare Spore Suspension of A. versicolor B Inoculate Sterile Solid Substrate (e.g., Maize, Rice) A->B C Incubate at 27-29°C for 10-14 days B->C D Dry and Grind Moldy Substrate C->D Culture Harvest E Solvent Extraction (e.g., Chloroform, Methanol) D->E F Concentrate Extract (Rotary Evaporation) E->F G Crude Extract F->G Purified Extract H TLC Analysis (Qualitative/Semi-Quantitative) G->H I HPLC-UV Analysis (Quantitative) G->I J LC-MS/MS Analysis (High Sensitivity Quantitative) G->J

Caption: Experimental workflow for the production, extraction, and analysis of sterigmatocystin.

References

Application of ELISA for Rapid Detection of Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STG) is a mycotoxin that is a precursor in the biosynthesis of aflatoxins and is produced by various fungi, including Aspergillus species.[1][2] It is considered a potent carcinogen and its presence in food and feed poses a significant health risk to humans and animals.[2][3] Traditional methods for detecting sterigmatocystin, such as thin-layer chromatography and instrumental analysis, can be time-consuming.[4] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput alternative for the screening of sterigmatocystin in various commodities.[5] This document provides detailed application notes and protocols for the use of ELISA in the rapid detection of sterigmatocystin.

Principle of Competitive ELISA for Sterigmatocystin Detection

The most common format for sterigmatocystin detection via ELISA is the competitive immunoassay. In this setup, a known amount of sterigmatocystin-protein conjugate is coated onto the wells of a microtiter plate. The sample extract, potentially containing free sterigmatocystin, is mixed with a specific anti-sterigmatocystin antibody and added to the wells. The free sterigmatocystin in the sample and the coated sterigmatocystin-protein conjugate compete for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a color-producing reaction with a substrate. The intensity of the color is inversely proportional to the concentration of sterigmatocystin in the sample.

Quantitative Data Summary

The following table summarizes the performance of different ELISA methods for the detection of sterigmatocystin as reported in various studies. This allows for a comparative overview of their sensitivity and applicability.

Antibody TypeELISA FormatMatrixIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Recovery Rate (%)Cross-ReactivityReference
MonoclonalIndirect Competitive (ic-ELISA)Cereal Products0.0920.01578.3 - 122.0Not specified[6]
PolyclonalCompetitive Indirect (ci-ELISA)Wheat and Corn Flour4.52 ± 0.810.19 ± 0.0475.3 - 104.5No cross-reactivity with analogue structures[7]
MonoclonalIndirect Competitive (ic-ELISA)Grain0.76< 0.7678.3 - 102.5<0.01% with aflatoxins B1, B2, G1, G2, and M1[8]
PolyclonalCompetitive ELISACulture Broth & Mycelial ExtractsNot specifiedCan detect as little as 50 ng/mLNot specifiedGreatest specificity for sterigmatocystin hemiacetal and sterigmatocystin; less for O-methylsterigmatocystin[4]
MonoclonalCompetitive ELISARice, Wheat, and MaizeNot specifiedCutoffs: 1.2-1.3 µg/kg (equivalent to ng/g)Not specifiedNo cross-reactivity with aflatoxins[1][5]

Experimental Protocols

Sample Preparation

The sample preparation method is crucial for accurate ELISA results and can vary depending on the matrix.

A. Cereal Grains (Wheat, Maize, Rice) [1][6]

  • Homogenize a representative sample of the grain.

  • Weigh 20 g of the ground sample into a centrifuge tube.

  • Add 80 mL of a methanol-water solution (e.g., 6:4, v/v) as an extraction solvent.[6]

  • Vortex the mixture vigorously for 15 minutes.

  • Centrifuge at 8000 x g for 10 minutes.

  • Collect the supernatant.

  • Dilute the supernatant with a suitable buffer, such as Phosphate Buffered Saline (PBS), before analysis.[6] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be utilized for sample preparation.[1][5]

B. Fungal Culture (Broth and Mycelia) [4]

  • For culture broth, dilute the sample directly with the assay buffer.

  • For mycelial extracts, solubilize the mycelia with N,N-dimethylformamide.

  • Dilute the solubilized extract with the appropriate buffer for the ELISA.

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is a generalized procedure based on common practices for sterigmatocystin detection.

Materials:

  • Sterigmatocystin-protein conjugate (e.g., STG-OVA) coated microtiter plate

  • Sterigmatocystin standards

  • Anti-sterigmatocystin antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

  • Prepared sample extracts

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of sterigmatocystin standards or appropriately diluted sample extracts to the wells of the coated microtiter plate.

  • Primary Antibody Addition: Add 50 µL of the anti-sterigmatocystin antibody solution to each well.

  • Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Secondary Antibody Addition: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room temperature for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the sterigmatocystin standard concentrations. Determine the concentration of sterigmatocystin in the samples by interpolating their absorbance values from the standard curve.

Visualizations

ELISA_Workflow cluster_preparation Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Start Start SamplePrep Sample Preparation (Extraction & Dilution) Start->SamplePrep Standards Prepare Sterigmatocystin Standards Start->Standards AddSample Add Samples/Standards to Coated Plate SamplePrep->AddSample Standards->AddSample AddPrimaryAb Add Primary Antibody (Anti-STG) AddSample->AddPrimaryAb Incubate1 Incubate & Wash AddPrimaryAb->Incubate1 AddSecondaryAb Add Enzyme-Conjugated Secondary Antibody Incubate1->AddSecondaryAb Incubate2 Incubate & Wash AddSecondaryAb->Incubate2 AddSubstrate Add Substrate Incubate2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadAbsorbance Read Absorbance (e.g., 450 nm) AddStop->ReadAbsorbance StandardCurve Generate Standard Curve ReadAbsorbance->StandardCurve CalculateConc Calculate STG Concentration in Samples StandardCurve->CalculateConc End End CalculateConc->End

Caption: Workflow of a competitive ELISA for sterigmatocystin detection.

Competitive_Binding Coated_STG Coated STG-Protein Conjugate Bound_to_Plate Antibody Bound to Plate Free_STG Free STG in Sample Bound_in_Solution Antibody Bound to Free STG Antibody Anti-STG Antibody Antibody:f0->Bound_to_Plate:f0 Binds to coated STG Antibody:f0->Bound_in_Solution:f0 Binds to free STG

Caption: Principle of competitive binding in a sterigmatocystin ELISA.

References

Application Note: High-Efficiency Purification of Sterigmatocystin using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the purification of sterigmatocystin, a mycotoxin precursor to aflatoxins, from various sample matrices using solid-phase extraction (SPE). The protocols are designed for researchers, scientists, and drug development professionals requiring high-purity sterigmatocystin for toxicological studies, reference standards, or other research applications. This document outlines two primary SPE methodologies: reversed-phase SPE using C18 and immunoaffinity chromatography (IAC). A comprehensive table summarizing the performance of different SPE protocols is included for easy comparison.

Introduction

Sterigmatocystin (STC) is a toxic secondary metabolite produced by several fungal species of the Aspergillus genus.[1] It is a biogenic precursor to the highly carcinogenic aflatoxin B1.[1] Due to its potential carcinogenicity, mutagenicity, and teratogenicity, the presence of sterigmatocystin in food, feed, and agricultural commodities is a significant safety concern.[2][3] Accurate and sensitive detection of sterigmatocystin often requires a robust sample clean-up and concentration step to remove interfering matrix components.[4] Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages such as high recovery, reduced solvent consumption, and effective pre-concentration.[4][5]

This application note details two effective SPE protocols for sterigmatocystin purification: a general reversed-phase method using C18 cartridges and a highly selective method employing immunoaffinity columns.

Data Summary

The following table summarizes the performance of various SPE protocols for sterigmatocystin purification from different matrices as reported in the literature.

MatrixSPE SorbentExtraction SolventRecovery (%)Limit of Quantification (LOQ)Analytical MethodReference
Cereals (wheat, oats, rye, maize, rice), sunflower seeds, animal feedImmunoaffinity Column (IAC)Acetonitrile/water68 - 1061.5 µg/kgHPLC-UV[3]
BeerImmunoaffinity Column (IAC)-940.02 µg/kgLC-MS/MS[3]
CheeseImmunoaffinity Column (IAC)-1040.6 µg/kgLC-MS/MS[3]
GrainImmunoaffinity Column (IAC)Acetonitrile (84%)-8 µg/kgGC-MS[6]
CheeseReversed-Phase C18Acetonitrile/water (90:10, v/v)-0.1 µg/kgLC-MS/MS[7]
Cereals and Feed- (Dilute-and-shoot)-98 - 991 µg/kgLC-MS/MS[8]
Beer (Light)Strata X-81 - 126-HPLC-UV[9]
Beer (Dark)Strata X-88 - 126-HPLC-UV[9]

Experimental Protocols

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is a general method suitable for the clean-up of sterigmatocystin from various liquid extracts.

Materials:

  • C18 SPE Cartridges (e.g., Strata C18, 500 mg)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Sample extract containing sterigmatocystin

  • SPE manifold

  • Collection vials

Methodology:

  • Column Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 6 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading:

    • Load the sample extract (previously dissolved in a solvent compatible with the reversed-phase sorbent, e.g., acetonitrile/water mixture) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a specific volume of a weak solvent mixture to remove polar interferences. The exact composition of the washing solution may need to be optimized depending on the sample matrix. A common starting point is a low percentage of acetonitrile or methanol in water.

  • Elution:

    • Elute the bound sterigmatocystin from the cartridge using a strong organic solvent. Elution can be effectively achieved with pure acetonitrile or methanol.[1] Collect the eluate in a clean collection vial. Studies have shown that elution of sterigmatocystin from C18 columns starts at 45% acetonitrile in water and is complete with pure acetonitrile.[1]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).

Protocol 2: Immunoaffinity Column (IAC) Chromatography

This protocol utilizes the high specificity of monoclonal antibodies for sterigmatocystin, resulting in a very clean extract.[2]

Materials:

  • Sterigmatocystin Immunoaffinity Columns

  • Phosphate Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample extract containing sterigmatocystin

  • Collection vials

Methodology:

  • Sample Preparation:

    • Extract the sample with a suitable solvent, such as acetonitrile/water.[3][6]

    • Filter the extract and dilute it with PBS or water to reduce the organic solvent concentration, which is crucial for efficient antibody-antigen binding.

  • Column Loading:

    • Slowly pass the diluted extract through the immunoaffinity column at a flow rate recommended by the manufacturer (typically 1-3 mL/min). The sterigmatocystin will bind to the specific antibodies immobilized on the column support.

  • Washing:

    • Wash the column with PBS followed by deionized water to remove unbound matrix components.[10]

  • Elution:

    • Elute the sterigmatocystin by passing methanol through the column. The organic solvent disrupts the antibody-antigen interaction, releasing the purified mycotoxin.[2]

  • Post-Elution Processing:

    • The eluate can often be directly injected into an analytical system (e.g., HPLC or LC-MS/MS) or evaporated and reconstituted in a different solvent if necessary.

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Filtration Filtration/Dilution Extraction->Filtration Conditioning 1. Column Conditioning (Methanol, Water) Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Water/Acetonitrile) Loading->Washing Elution 4. Elution (e.g., Methanol/Acetonitrile) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Analytical Determination (HPLC, LC-MS/MS) Evaporation->Analysis

Caption: General workflow for sterigmatocystin purification using solid-phase extraction.

IAC_Workflow cluster_prep Sample Preparation cluster_iac Immunoaffinity Chromatography cluster_analysis Analysis Sample Sample Matrix Extraction Extraction (Acetonitrile/Water) Sample->Extraction Dilution Dilution with PBS Extraction->Dilution Loading 1. Column Loading Dilution->Loading Washing 2. Washing (PBS, Water) Loading->Washing Elution 3. Elution (Methanol) Washing->Elution Analysis Direct Analysis (HPLC, LC-MS/MS) Elution->Analysis

Caption: Workflow for sterigmatocystin purification using immunoaffinity chromatography.

Conclusion

Solid-phase extraction is a robust and versatile technique for the purification of sterigmatocystin from complex matrices. The choice between a general reversed-phase sorbent like C18 and a highly selective immunoaffinity column will depend on the specific requirements of the application, including the desired purity of the final eluate and the complexity of the sample matrix. The protocols and data presented in this application note provide a solid foundation for developing and implementing effective sterigmatocystin purification strategies in a research or quality control setting.

References

Application Notes and Protocols for the Determination of Sterigmatocystin in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sterigmatocystin (STC) is a mycotoxin primarily produced by fungal species such as Aspergillus, Penicillium, and Bipolaris.[1][2] Structurally related to aflatoxins, STC is considered a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][4] Its presence in agricultural commodities, particularly grains and animal feeds, poses a significant health risk to livestock and a potential threat to human health through the food chain.[1][3] Accurate and reliable analytical methods are crucial for monitoring STC contamination in animal feed to ensure regulatory compliance and safeguard animal and public health.[4] These application notes provide an overview and detailed protocols for the principal analytical methods used for STC determination.

Overview of Analytical Methods

The determination of sterigmatocystin in complex matrices like animal feed typically involves three main stages: sample extraction, extract clean-up, and instrumental analysis. The most common techniques employed for the final detection and quantification step are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS: This is the gold standard for mycotoxin analysis, offering high sensitivity and selectivity.[5] It allows for the precise identification and quantification of STC, even at very low concentrations, by separating the analyte chromatographically and detecting it based on its specific mass-to-charge ratio.[5][6]

  • HPLC-UV: A widely used chromatographic technique that separates STC from other components in the sample extract.[7] The quantification is performed by measuring the absorbance of UV light at a specific wavelength (around 325 nm).[7][8] This method often requires extensive sample clean-up, frequently using immunoaffinity columns (IAC), to remove interfering matrix components.[7]

  • ELISA: A rapid, high-throughput screening method based on antigen-antibody reactions.[9][10] Competitive ELISA kits are available for the quantitative or semi-quantitative analysis of STC.[1][11] While cost-effective and user-friendly, positive results from ELISA are often considered presumptive and may require confirmation by a chromatographic method like LC-MS/MS.[10]

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of various methods for STC determination in animal feed and related matrices.

MethodMatrixLOQ (µg/kg)Recovery (%)Precision (RSDr %)Reference
LC-MS/MS Animal Feed & Cereals1.099%1.9%[12]
LC-MS/MS Animal Feed1.568 - 106%4.2 - 17.5%[7]
LC-MS/MS Maize1.0 - 400.074 - 106%< 14.4%[5]
HPLC-UV Animal Feed & Cereals1.568 - 106%4.2 - 17.5%[7][8]
icELISA GrainNot Specified78.3 - 102.5%< 5.0%[9]
Lateral Flow ICA GrainvLOD: 3.0Not SpecifiedNot Specified[9]

LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for repeatability; icELISA: indirect competitive ELISA; vLOD: visual Limit of Detection; ICA: Immunochromatographic Assay.

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS for Sterigmatocystin Quantification

This protocol describes a sensitive and selective method for the determination of STC in animal feed using liquid chromatography-tandem mass spectrometry, based on a "dilute-and-shoot" approach following solid-liquid extraction.[12]

1. Sample Preparation and Extraction

  • Obtain a representative feed sample and grind it to a fine powder (e.g., to pass a 1 mm sieve).[13]
  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[13]
  • Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 79:20 v/v) with a small percentage of acid like acetic or formic acid.[12][13]
  • Shake vigorously for 30 minutes using a mechanical shaker.[13]
  • Centrifuge the mixture to separate the solid and liquid phases.

2. Dilution and Filtration

  • Transfer an aliquot of the supernatant (the extract) into a clean tube.
  • Dilute the extract with a suitable solvent (e.g., the initial mobile phase of the LC system) to minimize matrix effects.
  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.0 µm).[13]
  • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often containing additives like ammonium acetate and formic acid to improve ionization.[2][14]
  • Flow Rate: 0.3 mL/min.[13]
  • Injection Volume: 10 µL.[13]
  • Tandem Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[15]
  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for STC to ensure accurate identification and confirmation.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking known concentrations of STC standard into blank feed extract.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of STC in the samples by comparing their peak areas to the calibration curve.

    LCMSMS_Workflow Workflow for LC-MS/MS Analysis of Sterigmatocystin cluster_prep Sample Preparation cluster_analysis Analysis s1 Grind Feed Sample s2 Weigh 5g Sample s1->s2 s3 Add 20mL Acetonitrile/Water s2->s3 s4 Shake for 30 min s3->s4 s5 Centrifuge s4->s5 a1 Dilute Supernatant s5->a1 Collect Supernatant a2 Filter (0.22 µm) a1->a2 a3 Inject into LC-MS/MS a2->a3 a4 Quantify using Matrix-Matched Curve a3->a4

    Workflow for LC-MS/MS Analysis of Sterigmatocystin
    Protocol 2: HPLC-UV with Immunoaffinity Column (IAC) Clean-up

This protocol is suitable for laboratories equipped with HPLC-UV systems and provides reliable quantification of STC, enhanced by the high specificity of immunoaffinity column clean-up.[7][8]

1. Sample Preparation and Extraction

  • Prepare and weigh the sample as described in Protocol 1 (Steps 1.1 and 1.2).
  • Add 20 mL of acetonitrile/water (e.g., 80:20 v/v) and blend at high speed for 3 minutes.
  • Filter the extract through fluted filter paper.

2. Immunoaffinity Column (IAC) Clean-up

  • Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) or water to reduce the organic solvent concentration, as required by the IAC manufacturer's instructions.
  • Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will specifically bind the STC.
  • Wash the column with water or PBS to remove unbound matrix components.[8]
  • Elute the bound STC from the column using a small volume of a strong organic solvent, such as methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the HPLC mobile phase and filter into an autosampler vial.

3. HPLC-UV Analysis

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 100 µL.[8]
  • UV Detection:
  • Wavelength: 325 nm.[7][8]

4. Quantification

  • Prepare calibration standards in the mobile phase.

  • Create a calibration curve by plotting peak area versus concentration.

  • Calculate the STC concentration in the sample based on the calibration curve.

    HPLC_Workflow Workflow for HPLC-UV Analysis with IAC Clean-up cluster_extraction Extraction cluster_cleanup IAC Clean-up cluster_analysis Analysis e1 Homogenize Sample e2 Extract with Acetonitrile/Water e1->e2 e3 Filter Extract e2->e3 c1 Dilute Extract e3->c1 c2 Load onto IAC Column c1->c2 c3 Wash Column (PBS/Water) c2->c3 c4 Elute STC (Methanol) c3->c4 c5 Evaporate & Reconstitute c4->c5 a1 Inject into HPLC-UV c5->a1 a2 Detect at 325 nm a1->a2 a3 Quantify with Standards a2->a3

    Workflow for HPLC-UV Analysis with IAC Clean-up
    Protocol 3: Competitive ELISA for STC Screening

This protocol outlines the general steps for using a competitive ELISA kit for the rapid screening of sterigmatocystin in animal feed.[1][9] Always refer to the specific manufacturer's instructions for the kit being used.

1. Sample Extraction

  • Weigh the ground sample (e.g., 5 g) into a tube.
  • Add the extraction solvent provided with the kit (often a methanol/water or acetonitrile/water solution).
  • Shake vigorously for 5-10 minutes.
  • Centrifuge the sample and collect the supernatant.
  • Dilute the supernatant with the provided dilution buffer.

2. ELISA Procedure

  • Add a specific volume of the diluted sample extract, standards, and controls to the antibody-coated microtiter wells.
  • Add the STC-enzyme conjugate to each well. During incubation, the free STC from the sample and the STC-enzyme conjugate will compete for binding to the anti-STC antibodies coated on the well.
  • Wash the wells thoroughly with washing buffer to remove any unbound components.
  • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product. The color intensity is inversely proportional to the amount of STC in the sample.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

3. Calculation

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the STC concentration in the samples by interpolating their absorbance values from the standard curve.

    Principle of Competitive ELISA for Sterigmatocystin

The choice of analytical method for sterigmatocystin determination in animal feed depends on the specific requirements of the analysis. LC-MS/MS offers the highest level of accuracy and sensitivity, making it the preferred method for confirmation and regulatory purposes.[12] HPLC-UV, when combined with an effective clean-up technique like immunoaffinity columns, provides a robust and reliable alternative.[7] For rapid screening of a large number of samples, ELISA kits are a valuable, cost-effective tool.[9][11] Proper method validation is essential to ensure that the chosen method meets the required performance criteria, such as the recommended LOQ of less than 1.5 µg/kg suggested by the European Food Safety Authority (EFSA).[4][12]

References

Application Note & Protocol: High-Resolution Mass Spectrometry for Sterigmatocystin Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus and is a precursor in the biosynthesis of aflatoxins.[1] Due to its carcinogenic properties, it is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2] Understanding the metabolism of STC is crucial for assessing its toxicity and risk to human and animal health. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the accurate identification and quantification of STC and its metabolites in complex biological matrices.[3][4] This application note provides a detailed protocol for the identification of STC metabolites using LC-HRMS.

Metabolic Pathways of Sterigmatocystin

The biotransformation of sterigmatocystin primarily involves Phase I and Phase II metabolic reactions. Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, introduce polar functional groups, while Phase II reactions conjugate these modified compounds to increase their water solubility and facilitate excretion.

Key metabolic transformations of STC include:

  • Hydroxylation: CYP enzymes, such as CYP1A1 and CYP1A2, can hydroxylate the aromatic ring of STC to form monohydroxy- and dihydroxy-sterigmatocystin.[5][6]

  • Epoxidation: The formation of a reactive epoxide intermediate at the furofuran ring is a critical step in the bioactivation of STC, which can then lead to the formation of DNA adducts.[6]

  • Glutathione Conjugation: The epoxide intermediate can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5]

  • Glucuronidation and Sulfation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to form more polar and readily excretable compounds.[5][7]

Sterigmatocystin_Metabolism STC Sterigmatocystin M1 Monohydroxy-STC STC->M1 CYP1A1/1A2 Epoxide STC-epoxide STC->Epoxide CYP1A1/3A4 M2 Dihydroxy-STC M1->M2 M4 Glucuronide Conjugate M1->M4 UGT M5 Sulfate Conjugate M1->M5 SULT M3 GSH Adduct Epoxide->M3 GST, GSH

Caption: Metabolic pathway of sterigmatocystin.

Experimental Workflow for Metabolite Identification

The general workflow for identifying STC metabolites using LC-HRMS involves sample preparation, chromatographic separation, and mass spectrometric analysis, followed by data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Matrix Biological Matrix (e.g., Urine, Plasma, Microsomes) Extraction Extraction (e.g., QuEChERS, LLE, SPE) Matrix->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC UHPLC Separation Cleanup->LC HRMS High-Resolution Mass Spectrometry (Full Scan & dd-MS2) LC->HRMS Peak_Picking Peak Picking & Alignment HRMS->Peak_Picking Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Peak_Picking->Metabolite_ID Quantification Relative Quantification Metabolite_ID->Quantification

References

Application Notes and Protocols for the Quantification of Sterigmatocystin in Indoor Air Samples from Mold-Contaminated Buildings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by several fungal species, most notably Aspergillus versicolor and Aspergillus nidulans, which are frequently found in water-damaged indoor environments.[1][2] Structurally related to the highly carcinogenic aflatoxins, STC itself is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its presence in indoor air, adsorbed to dust particles or within fungal fragments, represents a potential health risk through inhalation.[3] Accurate and sensitive quantification of airborne sterigmatocystin is therefore crucial for exposure assessment and risk management in mold-contaminated buildings.

These application notes provide detailed protocols for the collection, extraction, and quantification of sterigmatocystin in indoor air samples using high-volume air sampling followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis.

Quantitative Data Summary

The following table summarizes quantitative data for sterigmatocystin found in indoor environments from various studies. While data from direct air samples is limited, concentrations in settled dust and building materials provide an indication of potential airborne levels.

Sample TypeBuilding ConditionSterigmatocystin ConcentrationReference
Indoor Air (Total Suspended Particulate)Mold-infested workplacesDetected and quantified (specific levels not detailed in abstract)[3]
Carpet DustDamp dwellings with mold problems2 to 4 ng/g of dust in 2 of 11 samples[1][2]
Building Materials (Moldy interior finishes)Water-damaged buildingsFound in 24% of 79 samples[4][5]

Experimental Protocols

High-Volume Air Sampling

This protocol describes the collection of total suspended particulate (TSP) matter from indoor air, which may contain sterigmatocystin.

Materials:

  • High-volume air sampler

  • Glass fiber filters (e.g., Ø 47 mm, Whatman GF/A)

  • Pre-weighed, desiccated filter cassettes

  • Forceps for handling filters

  • Aluminum foil

  • Resealable plastic bags

  • Chain of custody forms

Procedure:

  • Preparation: Prior to sampling, handle the glass fiber filter only with clean forceps. Pre-weigh the filter and load it into a filter cassette under clean laboratory conditions.

  • Sampler Placement: Place the high-volume air sampler in the center of the room to be tested, at a height of 1.0-1.5 meters from the floor.

  • Sampling:

    • Record the initial start time and flow rate.

    • Draw air through the filter at a high flow rate (e.g., 2.3 to 4.6 Nm³/h) for a period of 3 to 10 hours.[3] The total volume of air sampled should be sufficient to achieve the desired detection limits.

    • Continuously monitor the sampling conditions (pressure, temperature, air flow).

  • Post-Sampling:

    • Record the end time and final flow rate.

    • Carefully remove the filter cassette from the sampler.

    • Wrap the cassette in aluminum foil, place it in a resealable plastic bag, and store it at -20°C until extraction.

    • Complete the chain of custody form with all relevant sampling information.

Sample Extraction and Cleanup

This protocol details the extraction of sterigmatocystin from the collected air filter and subsequent cleanup of the extract.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ammonium acetate

  • Nitrogen gas evaporator

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Glass vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) (Optional but recommended for cleaner samples)

Extraction Procedure:

  • Filter Preparation: Remove the glass fiber filter from its cassette and place it in a glass vessel.

  • Solvent Addition: Add a known volume of extraction solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 8:2, v/v), to the vessel containing the filter.[6]

  • Extraction:

    • Place the vessel in an ultrasonic bath for 10-15 minutes to facilitate the extraction of sterigmatocystin from the filter matrix.

    • For exhaustive extraction, the process can be repeated with a fresh volume of solvent.[7]

  • Filtration: Filter the extract through a glass fiber filter to remove particulate matter.

  • Concentration:

    • Evaporate the filtered extract to dryness under a gentle stream of nitrogen gas at room temperature.[7]

    • Reconstitute the residue in a small, known volume (e.g., 1 ml) of a solvent compatible with the HPLC mobile phase, such as methanol/water (50:50, v/v).[7]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Optional Solid Phase Extraction (SPE) Cleanup:

For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the sterigmatocystin from the cartridge with a stronger solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in steps 5 and 6 of the extraction procedure.

HPLC-MS/MS Quantification

This protocol outlines the analysis of the prepared sample extract for the quantification of sterigmatocystin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

HPLC Conditions (Example):

  • Column: C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with an additive like ammonium acetate (e.g., 8 mmol/L).[7] An example mobile phase composition is methanol:water (70:30) with 8 mmol/L aqueous ammonium acetate.[7]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.[7]

  • Injection Volume: 10-30 µL.[3]

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 325.1

  • Product Ions (m/z): 281.1, 297.1 (quantifier and qualifier)

  • Collision Energy and other parameters: These will need to be optimized for the specific instrument being used.

Quantification:

  • Prepare a calibration curve using certified sterigmatocystin standards of known concentrations.

  • Analyze the samples and standards under the same HPLC-MS/MS conditions.

  • Quantify the amount of sterigmatocystin in the samples by comparing the peak areas to the calibration curve.

  • The final concentration in the air is calculated based on the amount of sterigmatocystin detected in the sample and the total volume of air sampled.

Visualizations

experimental_workflow cluster_sampling 1. Air Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis A High-Volume Air Sampler with Glass Fiber Filter B Sample Collection (3-10 hours) A->B C Filter Storage (-20°C) B->C D Extraction with Acetonitrile (Ultrasonication) C->D E Filtration D->E F Evaporation under Nitrogen E->F G Reconstitution in Mobile Phase F->G H SPE Cleanup (Optional) G->H I Final Filtration (0.22 µm) G->I H->I J HPLC-MS/MS Analysis (MRM Mode) I->J K Quantification against Calibration Curve J->K L Data Reporting (ng/m³) K->L

Caption: Experimental workflow for sterigmatocystin analysis.

logical_relationship A Water-Damaged Building B Mold Growth (e.g., A. versicolor) A->B C Sterigmatocystin Production B->C D Aerosolization (Spores, Hyphae, Dust) C->D E Inhalation Exposure D->E

References

Application Notes and Protocols for Assessing Sterigmatocystin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STE) is a mycotoxin produced predominantly by Aspergillus species and is a known precursor to the highly carcinogenic aflatoxin B1.[1] Due to its structural similarities to aflatoxins, STE is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its presence in food and feed poses a significant health risk, necessitating robust methods for evaluating its cytotoxic effects. This document provides detailed application notes and protocols for commonly used cell culture-based assays to assess the cytotoxicity of sterigmatocystin.

The primary mechanisms underlying sterigmatocystin-induced cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, DNA damage, cell cycle arrest, and apoptosis.[1][2] Understanding these mechanisms is crucial for a comprehensive risk assessment and for the development of potential therapeutic or protective strategies.

Key Cytotoxicity Assays

Several in vitro assays are routinely employed to measure the cytotoxic effects of xenobiotics like sterigmatocystin. These assays are based on different cellular parameters, including metabolic activity, membrane integrity, and specific cell death pathways.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[3][4]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity.[5][6][7][8][9]

  • Neutral Red (NR) Uptake Assay: This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.[10][11][12][13]

  • Caspase-3/7 Activity Assay: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is a hallmark of apoptosis.[14][15][16][17]

Quantitative Data on Sterigmatocystin Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of sterigmatocystin in various cell lines, as reported in the literature. These values provide a quantitative measure of the cytotoxic potency of sterigmatocystin.

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HepG2 (Human Hepatocellular Carcinoma)SRBNot Specified7.3[18]
HepG2 (Human Hepatocellular Carcinoma)MTT243 - 12[1]
A549 (Human Lung Carcinoma)MTT2450 - 90[1]
BEAS-2B (Human Bronchial Epithelial)MTT2450 - 90[1]
SH-SY5Y (Human Neuroblastoma)ATP2428.22 ± 11[19]
SH-SY5Y (Human Neuroblastoma)ATP482.91 ± 1.04[19]
HUVEC (Human Umbilical Vein Endothelial)ATP24>50[19]
HUVEC (Human Umbilical Vein Endothelial)ATP4813.87 ± 6.40[19]
HUVEC (Human Umbilical Vein Endothelial)ATP720.80 ± 0.06[19]
MDA-MB-231 (Human Breast Adenocarcinoma)ATP24>50[19]
MDA-MB-231 (Human Breast Adenocarcinoma)ATP48>50[19]
MDA-MB-231 (Human Breast Adenocarcinoma)ATP72286.1 ± 98.04[19]
BM-MSC (Bone Marrow Mesenchymal Stem Cells)ATP24>50[19]
BM-MSC (Bone Marrow Mesenchymal Stem Cells)ATP48>50[19]
BM-MSC (Bone Marrow Mesenchymal Stem Cells)ATP72>50[19]

Signaling Pathways in Sterigmatocystin Cytotoxicity

Sterigmatocystin exerts its cytotoxic effects through the activation of specific signaling pathways, primarily leading to oxidative stress and apoptosis.

Oxidative Stress Pathway

Sterigmatocystin treatment leads to an increase in reactive oxygen species (ROS) generation and lipid peroxidation.[3] This oxidative stress can damage cellular components, including DNA, and disrupt normal cellular functions. The Keap1-Nrf2-ARE pathway, a key regulator of the oxidative stress response, is also implicated in the cellular response to sterigmatocystin.

G cluster_stress Oxidative Stress Induction STE Sterigmatocystin ROS ↑ Reactive Oxygen Species (ROS) STE->ROS LipidPeroxidation ↑ Lipid Peroxidation ROS->LipidPeroxidation GSH_Depletion ↓ GSH Levels ROS->GSH_Depletion Antioxidant_Enzymes ↓ Antioxidant Enzymes (GPx, GST, CAT, SOD) ROS->Antioxidant_Enzymes DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage LipidPeroxidation->Cellular_Damage GSH_Depletion->Cellular_Damage Antioxidant_Enzymes->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Sterigmatocystin-induced oxidative stress pathway.

Apoptosis Pathway

Sterigmatocystin is known to induce apoptosis, or programmed cell death, in various cell types. This process is characterized by a cascade of molecular events involving the Bcl-2 family of proteins and the activation of caspases. Sterigmatocystin exposure leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[14][19] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[14][19] The p53 tumor suppressor protein and the X-linked inhibitor of apoptosis protein (XIAP) are also involved in regulating this process.[14][15][18][20]

G cluster_apoptosis Sterigmatocystin-Induced Apoptosis STE Sterigmatocystin p53 ↑ p53 STE->p53 Bax ↑ Bax STE->Bax Bcl2 ↓ Bcl-2 STE->Bcl2 XIAP ↓ XIAP STE->XIAP p53->Bax Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis XIAP->Casp3 G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Culture (e.g., HepG2, A549) B 2. Cell Seeding (96-well plates) A->B C 3. Sterigmatocystin Treatment (Dose-response and time-course) B->C D 4. Incubation C->D E 5. Select and Perform Cytotoxicity Assay(s) D->E F MTT Assay E->F G LDH Assay E->G H Neutral Red Assay E->H I Caspase-3/7 Assay E->I J 6. Data Acquisition (e.g., Plate Reader) F->J G->J H->J I->J K 7. Data Analysis (IC50 calculation, statistical analysis) J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sterigmatocystin Extraction from Fatty Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sterigmatocystin (STC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of STC extraction from challenging fatty food matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to improve recovery and accuracy.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Sterigmatocystin Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix to extract the analyte. High fat content can hinder this process.- Increase Extraction Time: For methods like ultrasonic-assisted extraction (UAE), extending the sonication time can improve extraction efficiency[1]. - Optimize Solvent Composition: Acetonitrile/water mixtures are commonly used. An 80% acetonitrile in water solution has been shown to be effective[2]. For some matrices, adding a small percentage of formic acid can improve recovery[1]. - Sample Homogenization: Ensure the sample is finely ground and thoroughly homogenized to maximize the surface area for extraction.
Matrix Effects (Signal Suppression): Co-extracted fats and lipids can interfere with the ionization of STC in the mass spectrometer, leading to a lower signal and apparent low recovery.[3]- Defatting Step: Introduce a defatting step using n-hexane after the initial extraction. The sample extract (in acetonitrile/water) is mixed with n-hexane, and the non-polar fat layer is discarded[4]. - Specialized SPE Sorbents: Utilize solid-phase extraction (SPE) cartridges designed for lipid removal, such as Captiva EMR-Lipid or Z-Sep[5][6]. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects[7].
Analyte Loss During Cleanup: Sterigmatocystin may be lost during the solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) cleanup steps.- Select Appropriate Sorbent: For QuEChERS, a combination of primary secondary amine (PSA) for removing polar interferences and C18 for non-polar interferences is common. However, for very fatty matrices, Z-Sep or EMR-Lipid may provide better recovery[8][9]. - Optimize Elution Solvent: Ensure the elution solvent in SPE is strong enough to completely elute STC from the sorbent. For immunoaffinity columns (IAC), a mixture of acetonitrile and methanol is often effective[10].
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Non-homogenous samples or inconsistent procedural steps can lead to variable results.- Standardize Procedures: Ensure all samples are treated identically, from homogenization and weighing to extraction and cleanup times. - Use of Internal Standards: Incorporate a labeled internal standard (e.g., ¹³C-STC) at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects[7].
Instrumental Instability: Fluctuations in the LC-MS/MS system can cause variability.- System Suitability Checks: Regularly perform system suitability tests to ensure the instrument is performing optimally. - Column Equilibration: Ensure the analytical column is properly equilibrated before each injection sequence.
Matrix Effects (Signal Enhancement) Co-eluting Compounds: Certain matrix components can enhance the ionization of STC, leading to artificially high results.- Improve Chromatographic Separation: Optimize the LC gradient to better separate STC from interfering compounds. - Dilute-and-Shoot: For less complex fatty matrices, a simple dilution of the initial extract followed by direct injection can sometimes mitigate matrix effects, although this may compromise sensitivity.
Contamination or Carryover Cross-Contamination: Contamination between samples can occur during grinding, weighing, or extraction.- Thorough Cleaning: Meticulously clean all equipment (grinders, glassware, etc.) between samples. - Blank Samples: Run procedural blanks between high-concentration samples to check for carryover.
Instrument Carryover: Analyte from a high-concentration sample may carry over to the next injection.- Injector Wash: Optimize the injector wash procedure with a strong solvent to effectively clean the needle and injection port. - Blank Injections: Inject a blank solvent after a high-concentration sample to ensure no carryover is present.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for sterigmatocystin in fatty foods?

A1: A mixture of acetonitrile and water is the most commonly recommended solvent system. Ratios of 80:20 (v/v) or 85:15 (v/v) acetonitrile:water have been successfully used for various fatty matrices like edible oils, nuts, and cheese[2][11]. Acetonitrile is effective at extracting STC while limiting the co-extraction of lipids.

Q2: How can I effectively remove fats from my sample extract?

A2: There are several effective methods for fat removal:

  • Liquid-Liquid Partitioning: After the initial acetonitrile/water extraction, a defatting step with n-hexane can be performed. The fats will partition into the n-hexane layer, which can then be discarded[4].

  • Dispersive Solid-Phase Extraction (d-SPE) in QuEChERS: For the QuEChERS method, specific sorbents can be used to remove lipids. While traditional C18 is an option, newer sorbents like Z-Sep (zirconia-based) and Enhanced Matrix Removal-Lipid (EMR-Lipid) have shown superior performance in removing fats from complex matrices[8][6][9].

  • Solid-Phase Extraction (SPE) Columns: Specialized SPE cartridges like Captiva EMR-Lipid can be employed for effective lipid removal during the cleanup stage[5].

Q3: What is the role of an immunoaffinity column (IAC) in STC extraction?

A3: An immunoaffinity column provides a highly selective cleanup step. It contains antibodies that specifically bind to sterigmatocystin and structurally similar mycotoxins[7][10]. This high specificity results in a very clean extract, which significantly reduces matrix effects and improves the reliability of LC-MS/MS analysis[7][12]. IACs are particularly useful for complex or "dirty" matrices.

Q4: My lab uses a QuEChERS method. How can I adapt it for fatty samples?

A4: To adapt a standard QuEChERS method for fatty samples, focus on the dispersive SPE (d-SPE) cleanup step. Instead of or in addition to the standard PSA sorbent, include C18 to remove non-polar lipids. For highly fatty matrices like nuts or oils, consider using more advanced sorbents like Z-Sep or EMR-Lipid, which are specifically designed for enhanced lipid removal[8][6].

Q5: How stable is sterigmatocystin during sample preparation and storage?

A5: Sterigmatocystin is a relatively stable compound. Studies have shown it to be stable during food processing like bread making[13]. Standard solutions of STC in acetonitrile or methanol are stable for at least 14 months when stored at -18°C[14]. However, it is always good practice to protect standards and extracts from light and to analyze them as soon as reasonably possible.

Experimental Protocols

Protocol 1: QuEChERS with d-SPE for Fatty Nuts

This protocol is adapted for the analysis of sterigmatocystin in high-fat nut samples like cashews and pistachios[9][15][16].

  • Sample Homogenization: Grind a representative portion of the nut sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (acidified with 0.1% formic acid) and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg MgSO₄ and 50 mg of a specialized lipid-removing sorbent (e.g., Z-Sep or EMR-Lipid). For less fatty matrices, a combination of PSA and C18 can be used.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Cheese

This protocol is suitable for the analysis of STC in cheese, a complex fatty food matrix[10][12][17].

  • Sample Homogenization: Finely grate the cheese sample.

  • Extraction:

    • Weigh 25 g of the homogenized cheese into a blender jar.

    • Add 100 mL of acetonitrile/water (85:15, v/v) and blend at high speed for 3 minutes.

    • Filter the extract through fluted filter paper.

  • Defatting & Dilution:

    • Take a 10 mL aliquot of the filtered extract and add 40 mL of Phosphate Buffered Saline (PBS).

    • Filter the diluted extract through a glass microfiber filter.

  • Immunoaffinity Column Cleanup:

    • Pass the entire filtered and diluted extract through a sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash the column with 10 mL of PBS, followed by 10 mL of water to remove unbound matrix components.

    • Dry the column by passing air through it.

  • Elution and Analysis:

    • Elute the bound sterigmatocystin from the column by slowly passing 1.5 mL of an elution solvent (e.g., acetonitrile/methanol 1:2, v/v) through the column and collecting the eluate[10].

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction and Cleanup Methods for Sterigmatocystin
Method Matrix Extraction Solvent Cleanup Sorbent Average Recovery (%) RSD (%) Reference
QuEChERSCashew NutsAcetonitrile/Water-66-110< 9[15][16]
QuEChERSPistachio NutsAcetonitrile/Water + Formic AcidZ-Sep>70< 20[6][9]
QuEChERSEdible NutsAcetonitrile/WaterEMR-Lipid75-98< 19[8]
LLE + SPECheeseAcetonitrile/Water (90:10)C18Not specifiedNot specified[4]
LLE + IACCerealsAcetonitrile/WaterImmunoaffinity68-1064.2-17.5[12]
LLE + IACCheeseAcetonitrile/WaterImmunoaffinity1042.9[12]
SLE + SPEEdible OilAcetonitrile/Water (80:20)PRiME HLB79.8-108.6Not specified[2]

RSD: Relative Standard Deviation

Visualizations

experimental_workflow_quechers start 1. Sample Homogenization (Grind Fatty Food Sample) extraction 2. Extraction - Add Acetonitrile/Water - Add QuEChERS Salts start->extraction 5g sample centrifuge1 3. Centrifugation (Separate Layers) extraction->centrifuge1 aliquot 4. Take Aliquot (Upper Acetonitrile Layer) centrifuge1->aliquot Supernatant dspe 5. Dispersive SPE Cleanup - Add MgSO4 - Add Lipid-Removing Sorbent (e.g., Z-Sep, EMR-Lipid) aliquot->dspe centrifuge2 6. Centrifugation (Pellet Sorbent) dspe->centrifuge2 filter 7. Filtration (0.22 µm Syringe Filter) centrifuge2->filter Supernatant end 8. LC-MS/MS Analysis filter->end

Caption: Workflow for QuEChERS with d-SPE cleanup.

experimental_workflow_iac start 1. Sample Homogenization (e.g., Grate Cheese) extraction 2. Extraction - Add Acetonitrile/Water - Blend start->extraction 25g sample filter1 3. Filtration & Dilution - Filter Extract - Dilute with PBS extraction->filter1 iac_load 4. IAC Loading - Pass Diluted Extract through IAC filter1->iac_load iac_wash 5. IAC Washing - Wash with PBS - Wash with Water iac_load->iac_wash STC Binds iac_elute 6. Elution - Elute STC with Acetonitrile/Methanol iac_wash->iac_elute Interferences Removed dry_reconstitute 7. Dry & Reconstitute - Evaporate Eluate - Reconstitute in Mobile Phase iac_elute->dry_reconstitute end 8. LC-MS/MS Analysis dry_reconstitute->end

Caption: Workflow for Immunoaffinity Column (IAC) cleanup.

References

Technical Support Center: Troubleshooting Peak Tailing for Sterigmatocystin in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the analysis of sterigmatocystin using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of sterigmatocystin?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a peak with a trailing edge that is longer than the leading edge.[1] For sterigmatocystin analysis, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.

Q2: What are the most common causes of peak tailing for sterigmatocystin in RP-HPLC?

A2: The primary causes of peak tailing for sterigmatocystin are related to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, column degradation, or issues with the HPLC system. Given that sterigmatocystin has a weakly acidic phenolic hydroxyl group (pKa ≈ 8.38), interactions with residual silanol groups on the silica-based stationary phase are a major contributor.[2][3]

Q3: Can the choice of column affect peak tailing for sterigmatocystin?

A3: Absolutely. Using a modern, high-purity silica column (Type B) with end-capping is crucial.[4] End-capping chemically derivatizes most of the residual silanol groups on the silica surface, minimizing their potential for secondary interactions with sterigmatocystin.[5] Columns with a C18 stationary phase are most commonly used for sterigmatocystin analysis.[6]

Q4: How does the mobile phase pH influence peak tailing for sterigmatocystin?

A4: The mobile phase pH is a critical factor. Since sterigmatocystin is a weak acid, a mobile phase with a pH well below its pKa of 8.38 will ensure it remains in its neutral, protonated form.[2] An acidic mobile phase (pH 3-5) is generally recommended to suppress the ionization of both sterigmatocystin and residual silanol groups on the stationary phase, thereby reducing peak tailing.[1]

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid, is a common practice to control pH and improve peak shape for compounds like sterigmatocystin.[1][4] Buffers, such as ammonium formate or ammonium acetate, can also be used to maintain a stable pH throughout the analysis.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for sterigmatocystin analysis.

Problem: Tailing peak observed for sterigmatocystin.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Step 1: Verify Mobile Phase - Correct pH? - Additives present? - Freshly prepared? start->check_mobile_phase check_column Step 2: Evaluate Column Condition - Age and usage? - Contamination? - Correct column type? check_mobile_phase->check_column If issue persists check_system Step 3: Inspect HPLC System - Extra-column volume? - Leaks? - Injector issues? check_column->check_system If issue persists check_sample Step 4: Assess Sample Preparation - Sample solvent mismatch? - Sample overload? check_system->check_sample If issue persists solution Resolution check_sample->solution Implement Solutions Chemical_Interactions cluster_ideal Ideal Interaction (Symmetrical Peak) cluster_tailing Secondary Interaction (Peak Tailing) sterigmatocystin_neutral Sterigmatocystin (Neutral) c18 C18 Stationary Phase sterigmatocystin_neutral->c18 Hydrophobic Interaction elution1 Symmetrical Peak c18->elution1 Normal Elution sterigmatocystin_ionized Sterigmatocystin (Ionized) silanol Residual Silanol Group (SiO-) sterigmatocystin_ionized->silanol Ionic Interaction (Stronger Retention) elution2 Tailing Peak silanol->elution2 Delayed Elution

References

reducing signal suppression of sterigmatocystin in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sterigmatocystin Analysis

Welcome to the technical support center for researchers analyzing sterigmatocystin (STG). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the common and challenging issue of signal suppression in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is electrospray ionization (ESI) signal suppression?

Electrospray ionization (ESI) signal suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It happens when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, sterigmatocystin.[2][3] This interference reduces the efficiency of the analyte's ionization, leading to a weaker signal, which can compromise the sensitivity, precision, and accuracy of the analysis.[1][4] The competing matrix components can alter the physical properties of the ESI droplets or compete for the limited number of charged sites on the droplet's surface.[2][3]

Q2: Why is sterigmatocystin analysis in complex samples prone to this issue?

Sterigmatocystin is often analyzed at trace levels in complex biological and food matrices like grains, cheese, feed, and eggs.[5][6][7] These matrices contain a high concentration of endogenous compounds (lipids, proteins, salts, etc.) that can be co-extracted with the STG.[8] When these matrix components are not sufficiently removed during sample preparation, they can co-elute with STG during chromatographic separation and cause significant ion suppression in the ESI source.[3][9] Feed, in particular, is considered a complex matrix where interfering substances can remain after extraction and affect the analysis.[10]

Q3: What is the primary mechanism of ion suppression in the ESI source?

The most accepted mechanism is the competition for ionization.[3] In the ESI process, droplets containing the analyte and matrix components evaporate, and the charge density on the droplet surface increases. Co-eluting matrix components can compete with the analyte for this limited charge or for access to the droplet surface where ionization occurs.[2][11] This competition reduces the number of analyte ions that are successfully transferred into the gas phase to be detected by the mass spectrometer, thereby suppressing the signal.[11]

G cluster_gas Gas Phase (To MS) Analyte Sterigmatocystin Process Ionization & Desolvation Analyte->Process Target Analyte Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Process Co-eluting Interference Analyte_Ion [STG+H]+ Suppressed_Ion Reduced [STG+H]+ Process->Analyte_Ion Ideal Ionization (No Interference) Process->Suppressed_Ion Competition for Charge & Droplet Surface Access

Mechanism of ESI Signal Suppression.

Troubleshooting Guide

Q4: My STG signal is strong in pure solvent but weak or absent in my sample extracts. What should I do?

This is a classic symptom of matrix-induced ion suppression. The best approach is a systematic one that addresses sample preparation, chromatography, and calibration strategy.

  • Confirm Suppression: First, perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank matrix extract against the signal of the same concentration in a pure solvent. A significantly lower response in the matrix confirms suppression.[9]

  • Improve Sample Cleanup: The most effective way to circumvent ion suppression is to improve sample preparation to remove interfering matrix components.[1][12] See Q5 for detailed strategies.

  • Optimize Chromatography: Adjust your LC method to achieve better separation between STG and the interfering compounds. See Q6 for details.

  • Implement a Compensation Strategy: If suppression cannot be eliminated, use a method to compensate for the signal loss, such as a stable isotope-labeled internal standard or matrix-matched calibration.[3][4] See Q7 and Q8 for details.

Troubleshooting Workflow for Low STG Signal.
Q5: How can I improve my sample preparation to reduce matrix effects?

Effective sample preparation is crucial for removing matrix components that cause ion suppression.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly effective method for mycotoxin analysis in food and feed.[10][13] It typically involves an extraction with an acetonitrile/water mixture, followed by a salting-out step (e.g., with MgSO₄ and NaCl) and a dispersive solid-phase extraction (dSPE) clean-up step using sorbents like C18 to remove nonpolar interferences.[5][10]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted clean-up than dSPE and can effectively remove interfering compounds.[3] For STG in cheese, a method involving extraction with acetonitrile/water, defatting with n-hexane, and then SPE cleanup has been successfully used.[7]

  • Immunoaffinity Columns (IAC): IACs use specific antibodies to selectively bind and isolate mycotoxins from a complex extract.[2] This provides a very clean extract, significantly reducing matrix effects.[4] However, IACs are often limited to a specific mycotoxin or a small group of related toxins.[2]

  • Simple Dilution: The "dilute and shoot" approach can be effective if the STG concentration is high enough and the mass spectrometer is sufficiently sensitive.[2] Diluting the sample extract reduces the concentration of matrix components, thereby lessening their suppressive effect.[1]

Q6: Which LC method modifications can help separate STG from interfering compounds?

Chromatographic optimization aims to separate the analyte peak from the regions where matrix components elute.[1][3]

  • Gradient Adjustment: Modify the gradient elution profile to increase the resolution between STG and any co-eluting peaks.

  • Mobile Phase Modifiers: The addition of small amounts of formic acid, acetic acid, or ammonium buffers (like ammonium acetate or ammonium fluoride) to the mobile phase can improve ionization efficiency and peak shape.[14][15][16]

  • Flow Rate Reduction: Lowering the ESI flow rate, particularly into the nanoliter/minute range, can reduce signal suppression.[1][17] This is because smaller droplets are generated, which are more tolerant of nonvolatile salts and other interferences.[18]

Q7: How do I use an internal standard to compensate for signal suppression?

This is the most robust method for ensuring accurate quantification when suppression is present. The key is to use a Stable Isotope Dilution Assay (SIDA) .[19][20]

  • Principle: A known concentration of a stable isotope-labeled (e.g., ¹³C) version of sterigmatocystin is added to the sample before extraction.[4][21]

  • Function: The labeled internal standard (IS) is chemically identical to the analyte, so it co-elutes and experiences the exact same degree of ionization suppression or enhancement during sample prep and analysis.[3][21][22]

  • Quantification: By measuring the ratio of the analyte signal to the IS signal, the matrix effect is effectively canceled out, leading to highly accurate and precise quantification.[3] The use of ¹³C-labeled internal standards can efficiently compensate for all matrix effects in electrospray ionization.[21][22]

Q8: My lab doesn't have a ¹³C-labeled sterigmatocystin standard. What are my options?

While SIDA is the gold standard, other calibration strategies can be used.

  • Matrix-Matched Calibration: This is the next best alternative. Calibration standards are prepared not in pure solvent, but in a blank matrix extract that is certified to be free of STG.[3][6][23] This way, the standards experience the same signal suppression as the unknown samples, allowing for more accurate quantification.[24]

  • Standard Addition: This involves adding known amounts of a standard solution to several aliquots of the sample extract. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined by extrapolation. This method is accurate but can be labor-intensive.[9][23]

Quantitative Data Summary

The following table summarizes the performance of various validated methods for sterigmatocystin analysis, highlighting the effectiveness of different sample preparation and analytical techniques.

MatrixSample Prep MethodAnalytical TechniqueRecovery (%)LOQ (µg/kg)Reference
EggsQuEChERS with C18 cleanupHPLC-MS86.8 - 90.4%0.5[5]
WheatAcetonitrile/water extractionLC-ESI+-MS/MS> 97%0.5[6]
CheeseAcetonitrile/water, defatting, SPELC-ESI+-MS/MSNot specified0.1[7]
MaizeAcidified acetonitrile/water, SIDAUHPLC-MS/MS88 - 105% (Apparent)Not specified[21][22]
Various FoodsImmunoaffinity Column (IAC), SIDALC-MS/MS84 - 116%0.1[4][14]

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction for STG in Eggs[5]

This protocol is adapted from the methodology described by Zhou et al. for the determination of sterigmatocystin in eggs.[5]

  • Sample Homogenization: Weigh 5.0 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Internal Standard: If using SIDA, spike the sample with the ¹³C-labeled internal standard at this stage.

  • Extraction:

    • Add 10 mL of aqueous acetonitrile solution (e.g., 80% acetonitrile in water).

    • Vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Salting-Out (Partitioning):

    • Add a salt mixture, typically containing anhydrous MgSO₄, NaCl, and CH₃COONa.[5]

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing STG.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • Add dSPE sorbent (e.g., C18 sorbent and anhydrous Na₂SO₄).[5]

    • Vortex for 1 minute.

    • Centrifuge at >10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).

    • Vortex, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

References

optimization of collision energy for sterigmatocystin fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for sterigmatocystin fragmentation in tandem mass spectrometry (MS/MS). It is intended for researchers, scientists, and drug development professionals working with this mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion for sterigmatocystin in positive electrospray ionization (ESI+) MS/MS?

A1: The typical precursor ion for sterigmatocystin in ESI+ mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 325.

Q2: What are the major product ions observed during the fragmentation of sterigmatocystin?

A2: The most commonly reported product ions for sterigmatocystin result from losses of small molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃). Common product ions include m/z 307, 297, 281, and 269.[1][2] The specific fragmentation pattern can be influenced by the collision energy.

Q3: Where can I find a starting point for collision energy (CE) for sterigmatocystin analysis?

A3: A good starting point for collision energy is around 30 eV.[3] However, this value should be optimized for your specific instrument and experimental conditions. Published methods show a range of optimal collision energies, so it is crucial to perform a compound-specific optimization.

Q4: Why is it important to optimize the collision energy for each product ion?

A4: Optimizing the collision energy for each specific multiple reaction monitoring (MRM) transition is critical for achieving maximum sensitivity and selectivity. Different fragment ions are formed more or less efficiently at different collision energies. A suboptimal CE can lead to weak signals and poor quantification.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Signal for Sterigmatocystin Precursor Ion (m/z 325) 1. Inefficient ionization in the ESI source. 2. Incorrect source parameters (e.g., capillary voltage, gas flow, temperature). 3. Sample degradation. 4. Issues with the LC method (e.g., poor retention, co-elution with interfering compounds).1. Ensure the mobile phase composition is appropriate for positive ionization (e.g., acidified with formic acid). 2. Systematically optimize source parameters by infusing a standard solution of sterigmatocystin. 3. Prepare fresh standards and samples. Protect from light and store at appropriate temperatures. 4. Verify the LC method for proper peak shape and retention time. Consider sample cleanup to remove matrix interferences.
Weak Intensity of Product Ions 1. Suboptimal collision energy. 2. In-source fragmentation. 3. Incorrect collision gas pressure. 4. Matrix effects leading to ion suppression.[4][5][6]1. Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of each product ion. 2. Reduce the cone/declustering potential to minimize fragmentation in the source. 3. Ensure the collision gas pressure is within the manufacturer's recommended range. 4. Use matrix-matched standards, an isotopically labeled internal standard, or improve sample cleanup to mitigate matrix effects.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision energy. 2. Contamination in the collision cell. 3. Unstable ion source conditions.1. Ensure the mass spectrometer is properly calibrated and tuned. 2. Bake out the collision cell according to the manufacturer's instructions. 3. Check for stability of source parameters throughout the analytical run.
Presence of Unexpected Fragment Ions 1. Co-eluting isobaric interferences. 2. Formation of adducts (e.g., sodium or potassium adducts). 3. Contamination in the LC-MS system.1. Improve chromatographic separation to resolve sterigmatocystin from interfering compounds. 2. Use high-purity solvents and additives to minimize adduct formation. Consider using a desalting step in sample preparation. 3. Clean the ion source and run system blanks to identify and eliminate sources of contamination.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for Sterigmatocystin Fragmentation

This protocol outlines a typical workflow for optimizing the collision energy for the analysis of sterigmatocystin using a triple quadrupole mass spectrometer.

  • Preparation of Sterigmatocystin Standard Solution:

    • Prepare a stock solution of sterigmatocystin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 1 µg/mL in the initial mobile phase composition.

  • Infusion and Precursor Ion Optimization:

    • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • In positive ESI mode, optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow, and drying gas flow) to maximize the signal intensity of the protonated precursor ion ([M+H]⁺, m/z 325).

  • Product Ion Scanning and Selection:

    • Perform a product ion scan of the m/z 325 precursor ion over a range of collision energies (e.g., 10-50 eV) to identify the most abundant and stable product ions.

    • Select at least two to three product ions for quantitative and qualitative analysis. Common product ions for sterigmatocystin are m/z 307, 297, and 281.[1]

  • Collision Energy Ramp for MRM Transitions:

    • Set up a series of MRM experiments for each selected precursor-product ion pair.

    • For each MRM transition, perform a collision energy ramp experiment. This involves acquiring data at incremental collision energy values (e.g., in steps of 2 eV) across a relevant range (e.g., 10-50 eV).

    • Plot the intensity of each product ion as a function of the collision energy.

    • The optimal collision energy for each transition is the value that yields the highest signal intensity.

  • Final Method Development:

    • Incorporate the optimized collision energies for each MRM transition into the final LC-MS/MS acquisition method.

    • Verify the performance of the method by analyzing a series of calibration standards.

Data Presentation: Optimized MRM Parameters for Sterigmatocystin

The following table summarizes typical MRM transitions and optimized collision energies for sterigmatocystin analysis. Note that optimal values may vary between different mass spectrometer instruments.[7][8]

Precursor Ion (m/z)Product Ion (m/z) for QuantificationOptimized Collision Energy (eV)Product Ion (m/z) for ConfirmationOptimized Collision Energy (eV)
325.1281.135297.130
325.1307.125253.140

Visualizations

Experimental Workflow for Collision Energy Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_fragmentation Fragmentation Analysis cluster_optimization Collision Energy Optimization cluster_final Method Finalization prep_standard Prepare Sterigmatocystin Standard Solution (1 µg/mL) infuse Infuse Standard into MS prep_standard->infuse optimize_source Optimize Source Parameters for Precursor Ion (m/z 325) infuse->optimize_source product_scan Perform Product Ion Scan optimize_source->product_scan select_products Select Key Product Ions (e.g., m/z 307, 297, 281) product_scan->select_products ce_ramp Perform Collision Energy Ramp for each MRM Transition select_products->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data determine_optimal_ce Determine Optimal CE for each Transition plot_data->determine_optimal_ce final_method Incorporate Optimal CE into Final LC-MS/MS Method determine_optimal_ce->final_method

Caption: Workflow for optimizing collision energy for sterigmatocystin.

Proposed Fragmentation Pathway of Sterigmatocystin

G M Sterigmatocystin [M+H]⁺ m/z 325 F1 [M+H-H₂O]⁺ m/z 307 M->F1 - H₂O F2 [M+H-CO]⁺ m/z 297 M->F2 - CO F3 [M+H-H₂O-CO]⁺ m/z 281 F1->F3 - CO F4 [M+H-2CO]⁺ m/z 269 F2->F4 - CO

Caption: Proposed fragmentation of sterigmatocystin in ESI+.

References

eliminating background interference in sterigmatocystin TLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sterigmatocystin TLC Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals eliminate background interference in sterigmatocystin Thin-Layer Chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background interference in sterigmatocystin TLC analysis?

High background interference in sterigmatocystin TLC analysis can originate from several sources, including:

  • Sample Matrix: Complex sample matrices, such as grains, cheese, and animal feed, can contain lipids, pigments, and other endogenous compounds that co-extract with sterigmatocystin and interfere with its detection on the TLC plate.[1][2] Oily residues are a common issue, particularly in samples like corn and oats.[1]

  • Contaminated Solvents or Reagents: Impurities in solvents used for extraction, sample preparation, and mobile phase development can be a significant source of background noise.

  • Improper TLC Plate Handling and Storage: TLC plates are highly active and can adsorb moisture and contaminants from the laboratory environment, leading to a non-uniform background.[3]

  • Suboptimal Chromatographic Development: An improperly saturated TLC chamber or an unsuitable mobile phase can lead to poor separation and high background.[3]

  • Visualization Reagent Issues: The visualization spray reagent, if not prepared or applied correctly, can result in a darkened or uneven background, obscuring the sterigmatocystin spots.

Q2: How can I minimize matrix effects during sample preparation?

Minimizing matrix effects is crucial for clean TLC results.[4] Here are some effective strategies:

  • Solvent Partitioning: After initial extraction with a polar solvent like acetonitrile-water, partitioning the extract against a non-polar solvent like hexane can remove interfering lipids.[5]

  • Column Chromatography Cleanup: Using cleanup columns such as Florisil or polyamide can effectively remove interfering compounds.[6]

  • Immunoaffinity Column (IAC) Cleanup: IACs provide high selectivity by using antibodies to bind sterigmatocystin, allowing matrix components to be washed away.[1]

  • Dilution of Sample Extract: In some cases, diluting the sample extract can reduce the concentration of interfering compounds to a level where they do not significantly impact the TLC analysis, provided the sterigmatocystin concentration remains above the detection limit.[7][8]

Q3: What is the best way to prepare and handle TLC plates to avoid background issues?

Proper plate preparation and handling are essential for reproducible results.[3]

  • Storage: Store TLC plates in a clean, dry environment, such as a desiccator, to prevent the adsorption of moisture and environmental contaminants.[3] Keeping them wrapped in aluminum foil away from chemical fumes is also recommended.[3]

  • Pre-washing: Pre-run the TLC plate in a solvent like methanol to move impurities to the top edge of the plate.[3]

  • Activation: To remove bound water, heat the plate for 20-30 minutes before use.[3]

  • Handling: Handle TLC plates carefully by the edges to avoid disturbing the adsorbent layer or contaminating the surface.[9]

Troubleshooting Guides

Problem 1: High background fluorescence or color on the entire TLC plate after visualization.
Possible Cause Recommended Solution
Contaminated solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Rinsing with dilute mineral acid followed by deionized water can remove alkaline residues that cause mycotoxin decomposition.[10]
Improperly stored or prepared TLC plates.Store plates in a desiccator and consider pre-washing them with methanol to remove adsorbed impurities.[3] Activate the plate by heating before use.[3]
Incorrect preparation or application of visualization reagent (e.g., AlCl₃ spray).Prepare the spray reagent fresh and apply it as a fine, even mist to the dried plate. Avoid oversaturation.
Incomplete removal of mobile phase solvents before visualization.Thoroughly dry the TLC plate in a fume hood or oven after development to ensure all residual solvents are evaporated.[3]
Problem 2: Streaky or "blobby" sterigmatocystin spots.
Possible Cause Recommended Solution
Sample overloading.Apply a smaller volume of the sample extract to the TLC plate.[10] The use of a microliter syringe for precise application is standard practice.[10]
Particulate matter in the sample extract.Filter the sample extract through a syringe filter before spotting it on the TLC plate.
The sample is not fully dissolved in the spotting solvent.Ensure the sample extract is completely solubilized in a volatile solvent before application.[11]
The adsorbent on the TLC plate was disturbed during spotting.Be careful not to scratch the silica gel layer when applying the sample.[3]
Problem 3: Poor separation of sterigmatocystin from interfering compounds.
Possible Cause Recommended Solution
Inappropriate mobile phase composition.Optimize the solvent system. A common mobile phase for sterigmatocystin is benzene-acetic acid.[5] Adjusting the polarity by varying the solvent ratios can improve separation.
Insufficient cleanup of the sample extract.Implement a more rigorous cleanup procedure, such as solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup, to remove interfering matrix components.[1][6]
The TLC chamber was not properly saturated with the mobile phase vapor.Line the inside of the developing chamber with filter paper and allow it to equilibrate with the mobile phase for at least 20 minutes before placing the plate inside.[3] This ensures a saturated atmosphere and improves separation.[3]
Two-dimensional TLC may be required for complex matrices.Develop the plate in one solvent system, dry it, turn it 90 degrees, and develop it in a second, different solvent system. This can improve the resolution of sterigmatocystin from interferences.[6]

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for Sterigmatocystin in Grains

This protocol is adapted from methods described for mycotoxin analysis.[5]

  • Extraction:

    • Weigh 10 g of the ground grain sample into a blender.

    • Add 100 mL of a 90% acetonitrile-water solution.

    • Blend at high speed for 3 minutes.

    • Filter the extract through filter paper.

  • Liquid-Liquid Partitioning:

    • Transfer a known volume of the filtrate to a separatory funnel.

    • Add an equal volume of hexane and shake vigorously for 1 minute.

    • Allow the layers to separate and discard the upper hexane layer (which contains lipids).

    • Repeat the hexane wash if the sample is particularly oily.

  • Final Extraction into Chloroform:

    • Partition the remaining acetonitrile-water layer against chloroform.

    • Collect the lower chloroform layer.

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small, known volume of benzene or toluene for TLC spotting.

Protocol 2: Two-Dimensional TLC for Improved Separation

This protocol is based on a method for sterigmatocystin analysis in cheese.[6][12]

  • Plate Preparation:

    • Obtain a 20x20 cm high-resolution TLC plate.[10]

    • Lightly mark an origin with a pencil in one corner, about 1.5 cm from the bottom and side edges.

    • Spot the concentrated sample extract at the origin.

  • First Dimension Development:

    • Prepare a TLC chamber with the first mobile phase (e.g., benzene-acetic acid).

    • Place the plate in the chamber and develop until the solvent front is about 0.5 cm from the top edge.[9]

    • Remove the plate and dry it thoroughly in a fume hood.

  • Second Dimension Development:

    • Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom.

    • Prepare a second TLC chamber with a different mobile phase.

    • Develop the plate in the second dimension.

    • Remove the plate and dry it completely.

  • Visualization:

    • Spray the dried plate evenly with an AlCl₃ solution.

    • Heat the plate to enhance the fluorescence of the sterigmatocystin spot.

    • Visualize the plate under UV light.

Visualizations

G cluster_0 Troubleshooting Workflow for High TLC Background Start High Background Observed Check_Plate Review TLC Plate Prep: - Proper Storage? - Pre-washed? - Activated? Start->Check_Plate Check_Sample Evaluate Sample Prep: - Sufficient Cleanup? - Matrix Effects? Check_Plate->Check_Sample Yes Improve_Plate Action: Improve Plate Handling - Store in Desiccator - Pre-wash Plate Check_Plate->Improve_Plate No Check_Development Assess TLC Development: - Chamber Saturated? - Pure Solvents? Check_Sample->Check_Development Yes Improve_Cleanup Action: Enhance Sample Cleanup - Use SPE/IAC Column - Optimize LLE Check_Sample->Improve_Cleanup No Improve_Development Action: Refine Development - Saturate Chamber - Use HPLC-grade Solvents Check_Development->Improve_Development No Re_Run Re-run TLC Analysis Check_Development->Re_Run Yes Improve_Plate->Re_Run Improve_Cleanup->Re_Run Improve_Development->Re_Run

Caption: Troubleshooting workflow for high background in TLC.

G cluster_1 General Workflow for Sterigmatocystin TLC Analysis Sample Sample (e.g., Grain, Cheese) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (LLE, Column Chromatography, or IAC) Extraction->Cleanup Concentration Concentration (Evaporation & Reconstitution) Cleanup->Concentration TLC_Spotting TLC Plate Spotting Concentration->TLC_Spotting TLC_Development TLC Development (Saturated Chamber) TLC_Spotting->TLC_Development Visualization Visualization (e.g., AlCl3 Spray & Heat) TLC_Development->Visualization Analysis Analysis (UV Light) Visualization->Analysis

Caption: Workflow for sterigmatocystin TLC analysis.

References

dealing with low recovery of sterigmatocystin during sample cleanup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of sterigmatocystin (STC) during sample cleanup.

Troubleshooting Guide: Low Sterigmatocystin Recovery

This guide is designed to help you systematically identify and resolve potential issues in your experimental workflow that may be leading to poor STC recovery.

Question: I am experiencing low or no recovery of sterigmatocystin. What are the common causes and how can I fix them?

Answer: Low recovery of sterigmatocystin is a common issue that can arise from several stages of the analytical process, primarily during extraction and sample cleanup. Follow these steps to troubleshoot the problem.

Step 1: Verify Extraction Efficiency

The initial extraction step is critical for liberating STC from the sample matrix. Inefficient extraction will directly lead to low overall recovery.

  • Is your extraction solvent appropriate for your sample matrix?

    • Recommendation: Acetonitrile/water mixtures are widely and effectively used for extracting STC from various matrices like cereals and food products.[1][2] A common ratio is 85:15 (v/v) acetonitrile to water.[1] For certain applications, a mixture of acetonitrile and 4% aqueous potassium chloride has also been utilized.[3] The polarity of the solvent is key; methanol has also been used in combination with acetonitrile and water.[4]

  • Is your sample-to-solvent ratio adequate?

    • Recommendation: Ensure a sufficient volume of extraction solvent is used to thoroughly wet and penetrate the entire sample. A common starting point is a 1:4 or 1:5 ratio (e.g., 5g of sample to 20-25 mL of solvent).

  • Are you using a vigorous and sufficient homogenization technique?

    • Recommendation: High-speed blending, vortexing, or ultrasonication can significantly improve extraction efficiency by increasing the contact between the solvent and the sample matrix.[4] Ensure the homogenization time is adequate (e.g., 3-5 minutes).

Step 2: Evaluate the Cleanup Column/Method

The cleanup step aims to remove interfering matrix components, but it can also be a source of STC loss if not optimized. Immunoaffinity columns (IAC) and Solid-Phase Extraction (SPE) are common methods.[2][5]

  • Are you using the correct type of cleanup column for STC?

    • Recommendation: Immunoaffinity columns are highly specific for STC and related mycotoxins and often yield high recovery rates.[1][2] For SPE, C18 columns are a popular choice for mycotoxin cleanup.[5]

  • Has the column expired or been stored improperly?

    • Recommendation: Always check the expiration date on your IAC or SPE columns. Store them according to the manufacturer's instructions (typically refrigerated) to maintain the integrity of the antibodies or sorbent.

  • Is the column capacity being exceeded?

    • Recommendation: Overloading the column with too much sample extract can lead to breakthrough, where STC passes through without being retained. If you suspect this, try diluting your initial extract before loading it onto the column.

  • Are you using the correct loading, washing, and elution solvents?

    • Recommendation: Follow the manufacturer's protocol precisely. Using incorrect solvents can lead to poor retention or incomplete elution. For C18 SPE, a typical elution solvent might be methanol or acetonitrile. For IAC, elution is often achieved with methanol.

Step 3: Assess STC Stability

Sterigmatocystin can degrade under certain conditions.

  • Are your solvents and solutions fresh?

    • Recommendation: While STC is generally stable in pure organic solvents like acetonitrile and methanol, its stability can decrease in the presence of water.[6] It is good practice to use freshly prepared solutions.

  • Are you protecting your samples and standards from light and extreme temperatures?

    • Recommendation: Store stock solutions and extracts at low temperatures (e.g., -18°C) to prevent degradation.[6] While STC is relatively stable, prolonged exposure to light and high temperatures should be avoided.

Step 4: Check for Matrix Effects in Final Analysis (LC-MS/MS)

Matrix components that are not removed during cleanup can interfere with the ionization of STC in the mass spectrometer, leading to signal suppression and artificially low recovery values.

  • Have you validated your method using a matrix-matched calibration curve?

    • Recommendation: Prepare your calibration standards in a blank matrix extract that has been passed through the entire extraction and cleanup process. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7] An insignificant matrix effect was observed in grain analysis after IAC cleanup, indicating the effectiveness of this cleanup method.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low STC recovery.

TroubleshootingWorkflow start_node Start: Low STC Recovery process_node1 Verify solvent type & volume. Ensure vigorous homogenization. start_node->process_node1 Step 1: Check Extraction decision_node decision_node process_node process_node end_node Problem Solved decision1 Recovery Improved? process_node1->decision1 decision1->end_node Yes process_node2 Step 2: Evaluate Cleanup - Check column type & expiry. - Verify loading, wash, elution steps. - Consider column overload. decision1->process_node2 No decision2 Recovery Improved? process_node2->decision2 decision2->end_node Yes process_node3 Step 3: Assess Stability - Use fresh solvents. - Protect samples/standards from light. - Ensure proper storage temperature. decision2->process_node3 No decision3 Recovery Improved? process_node3->decision3 decision3->end_node Yes process_node4 Step 4: Investigate Matrix Effects - Prepare matrix-matched calibrants. - Evaluate ion suppression/enhancement. decision3->process_node4 No process_node4->end_node

Caption: A workflow diagram for troubleshooting low sterigmatocystin recovery.

Frequently Asked Questions (FAQs)

Q1: What kind of recovery rates should I expect for sterigmatocystin analysis? A1: With a validated and optimized method, you can expect high recovery rates. Methods using immunoaffinity column cleanup followed by LC-MS/MS have reported recoveries ranging from 92% to over 100%.[1][8] LC-MS/MS methods for grains and feed have demonstrated mean recoveries of 97% to 99%.[7][9]

Q2: Can I analyze sterigmatocystin without an immunoaffinity column? A2: Yes, other cleanup methods like Solid-Phase Extraction (SPE) with C18 or other sorbents can be used.[5] Additionally, "dilute-and-shoot" approaches for LC-MS/MS analysis have been successfully applied to feed samples, offering high throughput.[9] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are also being validated for multi-mycotoxin analysis, including STC.[10]

Q3: What are the best solvents for dissolving pure sterigmatocystin standard? A3: Sterigmatocystin is readily soluble in solvents such as acetonitrile, methanol, ethanol, chloroform, and benzene.[3] Acetonitrile is commonly used for preparing stock solutions for LC-MS/MS analysis.[5]

Q4: Is derivatization required for STC analysis? A4: For LC-MS/MS analysis, derivatization is generally not required.[7] For GC-MS analysis, it can also be injected without derivatization.[2] However, for HPLC with UV or fluorescence detection, a post-column reaction with aluminum chloride has been used to enhance sensitivity, as STC has weak native fluorescence.[3]

Q5: At what pH is sterigmatocystin most stable? A5: The biosynthesis of sterigmatocystin in fungi is regulated by ambient pH. While detailed studies on its stability at different pH values in solution are limited, maintaining a neutral or slightly acidic pH during extraction and analysis is a common practice. Mobile phases for LC-MS/MS are often slightly acidified with formic acid.[11]

Quantitative Data Summary

The following table summarizes reported recovery rates for sterigmatocystin using various analytical methods.

MatrixExtraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
WheatAcetonitrile/WaterImmunoaffinity Column (IAC)LC-MS/MS92.5 - 100.3[1]
GrainsAcetonitrile (84%)Immunoaffinity Column (IAC)GC-MSNot specified, but method was validated[2]
GrainsNot specifiedNot specifiedLC-MS/MS> 97[7]
Cereals & FeedSolid-liquid extractionDilute-and-shootLC-MS/MS98 - 99[9]
CornAcetonitrile or Methanol basedImmunoaffinity Column (IAC)UPLC92 - 98[8]

Experimental Protocols

Protocol 1: Sterigmatocystin Extraction and IAC Cleanup for LC-MS/MS

This protocol is a generalized procedure based on common methods for analyzing STC in grains.[1][2]

  • Sample Preparation:

    • Weigh 5 g of a finely ground, homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (85:15, v/v).

    • Cap the tube and shake vigorously or blend at high speed for 3-5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

  • Immunoaffinity Column (IAC) Cleanup:

    • Allow the IAC to equilibrate to room temperature.

    • Take a specific volume of the supernatant from the extraction step (e.g., 2 mL) and dilute it with an appropriate buffer as recommended by the IAC manufacturer (e.g., phosphate-buffered saline, PBS). This dilution step is crucial to ensure the correct ionic strength and solvent concentration for antibody binding.

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second).

    • Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.

    • Dry the column by passing air through it for 30-60 seconds.

  • Elution:

    • Elute the bound sterigmatocystin from the column by slowly passing 1-2 mL of HPLC-grade methanol through the column.

    • Collect the eluate in a clean vial.

  • Final Preparation for Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 200-500 µL) of the initial mobile phase of your LC system (e.g., 50:50 methanol/water).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

References

resolving co-eluting peaks in sterigmatocystin chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of sterigmatocystin. Our goal is to help you resolve common issues, such as co-eluting peaks, and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in sterigmatocystin analysis?

A1: Peak co-elution in sterigmatocystin chromatography can stem from several factors:

  • Matrix Effects: Complex sample matrices, such as those found in food and feed samples, can introduce interfering compounds that co-elute with sterigmatocystin. This can lead to signal suppression or enhancement in mass spectrometry.[1][2]

  • Isobaric Interference: Compounds with the same nominal mass as sterigmatocystin can co-elute and interfere with its detection, particularly in LC-MS/MS analysis.

  • Inadequate Chromatographic Separation: This can be due to a suboptimal mobile phase composition, an inappropriate stationary phase, or a poorly designed gradient elution program.[3][4][5]

  • Improper Sample Preparation: Insufficient cleanup of the sample extract can leave behind matrix components that interfere with the analysis.[1]

Q2: How can I detect if I have co-eluting peaks in my chromatogram?

A2: Detecting co-elution is the first step to resolving it. Here are some key indicators:[3][4]

  • Asymmetrical Peak Shape: Look for peaks that are not perfectly Gaussian. Fronting, tailing, or the presence of shoulders are strong indicators of co-elution.[3][4][6]

  • Peak Purity Analysis (with DAD): If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The UV-Vis spectra across the peak should be identical if the peak is pure.[3][4]

  • Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.[4]

Q3: What are the initial steps to troubleshoot peak co-elution?

A3: When you suspect co-elution, start with these fundamental troubleshooting steps:

  • Review Your Method: Carefully check your current analytical method parameters, including the column type, mobile phase composition, gradient, flow rate, and injection volume.

  • Ensure System Suitability: Verify that your chromatography system is performing optimally by running a standard solution. Check for consistent retention times, peak shapes, and system pressure.

  • Optimize Mobile Phase: Small adjustments to the mobile phase composition, such as the organic solvent ratio or the pH, can significantly impact selectivity and resolve co-eluting peaks.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

If initial troubleshooting steps do not resolve the co-elution, a more systematic approach is required. This guide provides a step-by-step process to optimize your chromatographic separation.

Step 1: Modify the Mobile Phase Composition

The composition of the mobile phase is a powerful tool for altering selectivity.

  • Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust the Aqueous Phase:

    • pH: For ionizable compounds, adjusting the pH of the aqueous phase can change their retention and potentially resolve co-elution.

    • Additives: The addition of small amounts of modifiers like formic acid can improve peak shape and alter selectivity.[7]

Step 2: Adjust the Gradient Elution Program

For complex samples, a gradient elution is often necessary.

  • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.

  • Introduce Isocratic Segments: Holding the mobile phase composition constant at certain points in the gradient can help to separate critical pairs of compounds.

Step 3: Evaluate the Stationary Phase

The choice of the stationary phase is critical for achieving good separation.

  • Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase chemistry, such as a biphenyl or a pentafluorophenyl (PFP) column. These can offer different selectivities for aromatic compounds like sterigmatocystin.[7]

  • Consider Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to better resolution of closely eluting peaks.[5]

Step 4: Optimize Sample Preparation

A robust sample preparation protocol is essential to minimize matrix interferences.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively remove interfering compounds from your sample extract.

  • Immunoaffinity Columns (IAC): For highly complex matrices, immunoaffinity columns offer very specific cleanup for mycotoxins like sterigmatocystin, significantly reducing matrix effects and co-elution issues.[8][9][10]

Experimental Protocols

Protocol 1: Generic Gradient Elution for Sterigmatocystin Analysis by LC-MS/MS

This protocol provides a starting point for developing a separation method for sterigmatocystin.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • Start at 10% B

    • Linear ramp to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B in 0.1 minutes

    • Hold at 10% B for 2.9 minutes for re-equilibration

Quantitative Data Summary

The following tables summarize typical chromatographic parameters used for sterigmatocystin analysis, providing a basis for method development and troubleshooting.

Table 1: HPLC and UPLC Method Parameters for Sterigmatocystin Analysis

ParameterHPLC with UV/FLD[11][12]UPLC-MS/MS[7][8][13]
Column C18 (e.g., Novapak C18)C18, Biphenyl (e.g., Acquity HSS T3, Raptor Biphenyl)
Column Dimensions 4.6 mm x 150 mm2.1 mm x 100 mm
Particle Size 4 µm1.7 - 1.8 µm
Mobile Phase Water/Methanol (e.g., 55:45 v/v)Water/Acetonitrile or Water/Methanol with additives
Additives -0.05% - 0.1% Formic Acid, 1 mM Ammonium Acetate
Flow Rate 0.8 mL/min0.3 mL/min
Detection UV (325 nm), FluorescenceTandem Mass Spectrometry (MS/MS)

Table 2: Example Gradient Elution Programs for LC-MS/MS Analysis of Mycotoxins including Sterigmatocystin

Time (min)% Mobile Phase B (Methanol/Formic Acid)[7]% Mobile Phase B (Acetonitrile)[8]
0.02510
1.02510
3.050-
5.0-100
8.055100
11.055-
13.0100-
13.12510
15.02510

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

The following diagram illustrates a logical workflow for diagnosing and resolving co-eluting peaks in your chromatographic analysis.

TroubleshootingWorkflow start Co-elution Suspected (Asymmetric Peak, Shoulder) check_system Verify System Suitability (Run Standard) start->check_system peak_purity Perform Peak Purity Analysis (DAD or MS) check_system->peak_purity is_coelution Is Co-elution Confirmed? peak_purity->is_coelution optimize_mp Optimize Mobile Phase (Solvent, pH, Additives) is_coelution->optimize_mp Yes re_evaluate Re-evaluate Problem (Consult Senior Scientist) is_coelution->re_evaluate No not_resolved Still Not Resolved optimize_mp->not_resolved optimize_gradient Adjust Gradient Program (Slope, Isocratic Holds) optimize_gradient->not_resolved change_column Change Stationary Phase (Different Chemistry, Particle Size) change_column->not_resolved optimize_sp Optimize Sample Preparation (SPE, IAC) resolved Peaks Resolved optimize_sp->resolved Successful not_resolved->optimize_gradient Try Next Step not_resolved->change_column Try Next Step not_resolved->optimize_sp Try Next Step not_resolved->re_evaluate All Steps Failed

Caption: A logical workflow for troubleshooting co-eluting peaks.

References

baseline drift issues in gradient elution HPLC for sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gradient elution HPLC analysis of sterigmatocystin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline drift in the gradient HPLC analysis of sterigmatocystin?

Baseline drift in gradient elution HPLC is often multifactorial. For sterigmatocystin analysis, the primary causes include inconsistencies in the mobile phase composition, temperature fluctuations, column contamination, and issues with the detector.[1][2][3][4][5] During a gradient run, the changing solvent composition can lead to shifts in the refractive index and UV absorbance of the mobile phase, resulting in a drifting baseline.[6]

Q2: How does the mobile phase composition affect baseline stability in sterigmatocystin analysis?

The choice and preparation of the mobile phase are critical. Since sterigmatocystin analysis often employs a reverse-phase C18 column with a gradient of acetonitrile and water, differences in the UV absorbance of these solvents at the detection wavelength can cause a rising baseline.[7][8] Additives like formic acid, sometimes used to improve peak shape, can also contribute to baseline issues if not used consistently across both mobile phase components.[9]

Q3: Can the sample preparation method for sterigmatocystin introduce baseline problems?

Yes, complex matrices such as grains, beer, and coffee beans can introduce co-extractives that may not be fully removed during sample preparation.[4][6][7] These contaminants can accumulate on the column and leach out during the gradient, causing baseline drift or ghost peaks.[10] Common extraction methods for sterigmatocystin involve liquid-liquid extraction followed by solid-phase extraction (SPE) or immunoaffinity column cleanup to minimize these matrix effects.[5][10][11][12]

Troubleshooting Guides

Issue 1: Rising Baseline During Gradient Elution

A consistently rising baseline during the gradient run is a common observation.

Troubleshooting Steps:

  • Mobile Phase Absorbance:

    • Check Solvent Quality: Use high-purity, HPLC-grade solvents to minimize impurities that absorb at the detection wavelength.[4]

    • Solvent Matching: Ensure both mobile phase A (aqueous) and B (organic) have similar UV absorbance at the analytical wavelength. If using additives like formic acid, add the same concentration to both solvents.

    • Wavelength Selection: Sterigmatocystin is often detected at 245 nm or 325 nm.[2][6] Evaluate the absorbance of your mobile phase components at your chosen wavelength and consider adjusting if one solvent has significantly higher absorbance.

  • System Contamination:

    • Flush the System: Flush the HPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol to remove any contaminants.

    • Column Washing: Implement a robust column washing procedure after each analytical batch to remove strongly retained compounds.

Experimental Protocol: Mobile Phase Preparation for Sterigmatocystin Analysis

This protocol is for a typical reversed-phase HPLC analysis of sterigmatocystin.

ParameterSpecification
Mobile Phase A 0.1% Formic acid in HPLC-grade water
Mobile Phase B 0.1% Formic acid in HPLC-grade acetonitrile
Preparation 1. For Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water. 2. For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. 3. Filter both mobile phases through a 0.45 µm membrane filter. 4. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.
Storage Store in sealed, clearly labeled glass reservoirs at room temperature.
Issue 2: Irregular or Wavy Baseline

An unstable, oscillating baseline can obscure small peaks and affect integration.

Troubleshooting Steps:

  • Pump Performance:

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Degassing: Ensure the mobile phase is thoroughly degassed, as air bubbles in the pump head can cause pressure fluctuations and a noisy baseline.[3][13]

    • Pump Seals: Worn pump seals can lead to pressure instability. If the pressure is fluctuating rhythmically, the seals may need replacement.

  • Mixing Issues:

    • Proper Mixing: If you are using a low-pressure gradient system, ensure the mobile phase components are being mixed efficiently. A poorly functioning mixer can lead to an oscillating baseline.

  • Temperature Fluctuations:

    • Column Oven: Use a column oven to maintain a stable column temperature. Even small changes in ambient temperature can affect retention times and baseline stability.[3][5]

    • Detector Temperature: Ensure the detector is not exposed to drafts from air conditioning or heating vents.

Logical Workflow for Troubleshooting Baseline Drift

Baseline_Troubleshooting start Baseline Drift Observed check_gradient Is it a Gradient Run? start->check_gradient isocratic_drift Troubleshoot Isocratic Drift (e.g., Leaks, Temp.) check_gradient->isocratic_drift No rising_baseline Is Baseline Consistently Rising? check_gradient->rising_baseline Yes wavy_baseline Irregular/Wavy Baseline rising_baseline->wavy_baseline No check_solvents Check Mobile Phase Absorbance & Purity rising_baseline->check_solvents Yes check_pump Check Pump Performance (Leaks, Degassing, Seals) wavy_baseline->check_pump column_issue Suspect Column Contamination or Degradation check_solvents->column_issue check_mixing Verify Proper Mobile Phase Mixing check_pump->check_mixing check_temp Ensure Stable Column & Detector Temperature check_mixing->check_temp check_temp->column_issue flush_column Perform Column Flush & Regeneration column_issue->flush_column end Baseline Stabilized flush_column->end

Caption: A logical workflow for diagnosing the root cause of baseline drift.

Issue 3: Ghost Peaks in the Chromatogram

The appearance of unexpected peaks, often broad and poorly defined, can interfere with the quantification of sterigmatocystin.

Troubleshooting Steps:

  • Identify the Source:

    • Blank Injection: Inject a blank solvent (e.g., your initial mobile phase) to see if the ghost peaks are still present. If they are, the contamination is likely in the HPLC system or mobile phase.

    • No Injection Run: Run a gradient without an injection. If the peaks persist, the source is likely the mobile phase or the system itself.

  • Column Contamination:

    • Sample Matrix: As mentioned, complex sample matrices are a common source of contaminants. Ensure your sample cleanup procedure is effective.

    • Column Flushing: A thorough column flush with a strong solvent is necessary.

Experimental Protocol: HPLC Column Conditioning and Cleaning

Proper column care is essential for reproducible results and a stable baseline.

StepProcedurePurpose
1. Initial Conditioning (New Column) Flush with 10-20 column volumes of 100% acetonitrile or methanol.To remove shipping solvents and prepare the stationary phase.
2. Equilibration Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.To ensure the column is ready for the analytical gradient.
3. Post-Analysis Wash After a sequence of analyses, wash the column with a strong solvent (e.g., 100% acetonitrile) for 20-30 minutes.To remove strongly retained compounds from the sample matrix.
4. Storage For short-term storage (overnight), leave the column in the mobile phase with a low flow rate. For long-term storage, flush the column with an appropriate storage solvent (e.g., acetonitrile/water 80:20) and cap the ends.To prevent column degradation and contamination.

Signaling Pathway of Contamination Leading to Baseline Issues

Contamination_Pathway cluster_source Sources of Contamination cluster_effect Effects on HPLC System cluster_result Observed Chromatographic Issues sample_matrix Complex Sample Matrix (e.g., Grains, Beer) column_contamination Analyte & Contaminant Adsorption to Column sample_matrix->column_contamination solvents Impure Solvents or Additives solvents->column_contamination system Contaminated HPLC System (Tubing, Seals) system->column_contamination leaching Contaminants Leach During Gradient column_contamination->leaching Gradient Elution baseline_drift Baseline Drift leaching->baseline_drift ghost_peaks Ghost Peaks leaching->ghost_peaks

Caption: The pathway from sources of contamination to baseline issues.

References

improving the sensitivity of UV detection for sterigmatocystin in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of sterigmatocystin (STC). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the sensitivity of UV detection for this mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting sterigmatocystin?

A1: The optimal UV wavelength for detecting sterigmatocystin is at its maximum absorbance, which is approximately 325 nm.[1] Monitoring at a secondary absorbance maximum, around 245 nm, is also possible but 325 nm is generally used for quantification.[2]

Q2: Why is the UV signal for my sterigmatocystin standard weak?

A2: Sterigmatocystin inherently exhibits weak UV absorbance and does not fluoresce strongly, which makes high-sensitivity detection challenging with standard HPLC-UV systems.[3] Low signal intensity can also be caused by suboptimal HPLC conditions, such as incorrect wavelength selection, a non-optimized mobile phase, or low column efficiency leading to broad peaks.

Q3: What are the typical limits of quantification (LOQ) for sterigmatocystin using HPLC-UV?

A3: The limit of quantification (LOQ) for sterigmatocystin using HPLC with UV detection is typically in the range of 1.5 to 4.5 µg/kg, depending on the matrix and sample preparation method.[4][5][6] More sensitive techniques like mass spectrometry are often required to reach lower detection limits.

Q4: Can sensitivity be improved with post-column derivatization?

A4: Yes, post-column derivatization (PCD) is a known technique to enhance the detectability of mycotoxins. For sterigmatocystin, post-column reaction with aluminum chloride has been used to increase sensitivity, likely by forming a complex that enhances UV absorbance or induces fluorescence.[2][3] However, this method requires additional hardware (a reagent pump and a reaction coil) and careful optimization.

Q5: Are there more sensitive alternatives to UV detection for sterigmatocystin?

A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective detection of sterigmatocystin, with LOQs reported as low as 0.02 to 0.6 µg/kg.[3][4] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can also be used, often requiring a derivatization step to enhance the weak native fluorescence of STC.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of sterigmatocystin.

Problem 1: My sterigmatocystin peak is very small, and the signal-to-noise (S/N) ratio is poor.

  • Possible Cause 1: Suboptimal Detector Wavelength

    • Solution: Ensure your UV detector is set to the lambda max (λmax) of sterigmatocystin, which is approximately 325 nm.[1] Verify this by scanning your standard with a photodiode array (PDA) detector if available.

  • Possible Cause 2: Low Column Efficiency

    • Solution: High column efficiency leads to sharper, taller peaks, which increases the signal relative to the noise.

      • Consider using a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) if your HPLC system can handle the backpressure.

      • Ensure the column is not old or contaminated, which can cause peak broadening. Replace the column if necessary.

      • Optimize the flow rate. A flow rate that is too fast or too slow can decrease efficiency.

  • Possible Cause 3: Inefficient Mobile Phase

    • Solution: The mobile phase composition can affect peak shape and retention.

      • For reversed-phase chromatography, a typical mobile phase is a gradient of acetonitrile and water.[4] Adjusting the gradient slope can help sharpen the peak. A steeper gradient generally results in narrower peaks.

      • Ensure the mobile phase is properly degassed to prevent bubbles from interfering with the detector.

  • Possible Cause 4: High System Dead Volume

    • Solution: Minimize extra-column volume between the injector, column, and detector. Use tubing with the smallest possible internal diameter and length to reduce peak broadening.

Problem 2: My baseline is noisy or drifting, making it difficult to integrate low-level peaks.

  • Possible Cause 1: Contaminated or Poor-Quality Mobile Phase

    • Solution:

      • Use high-purity HPLC-grade or LC-MS grade solvents and reagents.

      • Prepare fresh mobile phase daily and filter it through a 0.45 µm membrane.

      • Some additives like trifluoroacetic acid (TFA) can increase baseline noise at low UV wavelengths; if you are using a wavelength other than 325 nm, consider using a different additive like formic acid.

  • Possible Cause 2: Air Bubbles in the System

    • Solution: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.

  • Possible Cause 3: Detector Lamp Issue

    • Solution: The deuterium lamp in UV detectors has a finite lifetime. An aging lamp can cause increased noise and decreased energy output. Check the lamp's energy and replace it if it is near the end of its operational life.

  • Possible Cause 4: Column Bleed

    • Solution: If using a new column, ensure it is properly conditioned. If the column is old or has been exposed to harsh conditions (e.g., extreme pH), the stationary phase may be degrading and "bleeding," causing a drifting baseline. Flush the column with a strong solvent like isopropanol or replace it.

Data Presentation

The choice of analytical technique significantly impacts the achievable sensitivity for sterigmatocystin. The following table summarizes typical limits of quantification (LOQ) across different detection methods reported in the literature.

Detection MethodTypical LOQ Range (µg/kg)Matrix ExamplesReference
HPLC-UV / DAD1.5 - 4.5Cereals, Feed, Beer[4][5][6]
LC-MS/MS0.02 - 1.0Beer, Cheese, Cereals[3][4][5]
HPLC-FLDRequires derivatizationCereals[5]

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Sterigmatocystin

This protocol provides a baseline methodology for the analysis of sterigmatocystin in food matrices after appropriate sample extraction and cleanup (e.g., Solid Phase Extraction or Immunoaffinity Column cleanup).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a composition of 60% A and 40% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: 325 nm for quantification.[1][2][6]

    • A secondary wavelength of 245 nm can be used for confirmation if using a PDA detector.[2]

  • Standard Preparation: Prepare a stock solution of sterigmatocystin in acetonitrile or methanol. Create a series of working standards by diluting the stock solution with the initial mobile phase composition.

Protocol 2: Improving Sensitivity through Method Optimization

This protocol outlines steps to enhance the signal from the standard method described above.

  • Increase Analyte Concentration:

    • During sample preparation, aim for a final extract that is as concentrated as possible. After cleanup, evaporate the solvent and reconstitute the residue in a smaller volume of the initial mobile phase (e.g., 200 µL).[2]

  • Optimize Column and Flow Rate for Sharper Peaks:

    • Switch to a High-Efficiency Column: Replace the 5 µm column with a column packed with smaller particles (e.g., 2.7 µm core-shell or sub-2 µm fully porous) if system pressure allows. This will produce narrower and taller peaks, increasing the signal-to-noise ratio.

    • Adjust Flow Rate: Re-optimize the flow rate for the new column according to the manufacturer's recommendations to achieve the best efficiency.

  • Refine Mobile Phase Gradient:

    • Adjust the gradient profile. A faster gradient can sharpen the peak, but may compromise resolution from matrix interferences. Experiment with different gradient slopes to find the best balance between peak height and resolution.

  • Use a Longer Pathlength Flow Cell:

    • According to Beer's Law, absorbance is directly proportional to the pathlength of the detector's flow cell. If your HPLC system allows, switching to a flow cell with a longer pathlength (e.g., from 10 mm to 60 mm) can significantly increase the signal.

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Sample Extraction (e.g., Acetonitrile/Water) Cleanup 2. Extract Cleanup (SPE or Immunoaffinity Column) Sample->Cleanup Concentrate 3. Evaporation & Reconstitution (Concentrate Sample) Cleanup->Concentrate Inject 4. Injection into HPLC Concentrate->Inject Column 5. Separation on C18 Column Inject->Column Detect 6. UV Detection at 325 nm Column->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification (vs. Calibration Curve) Integrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis of sterigmatocystin.

Troubleshooting Start Low STC Signal / Poor S/N CheckWavelength Is detector at 325 nm? Start->CheckWavelength CheckPeakShape Is peak broad or tailing? CheckWavelength->CheckPeakShape Yes SetWavelength Action: Set wavelength to 325 nm. CheckWavelength->SetWavelength No CheckBaseline Is baseline noisy? CheckPeakShape->CheckBaseline No OptimizeColumn Action: Improve column efficiency. (Use smaller particles, new column). CheckPeakShape->OptimizeColumn Yes OptimizeMobilePhase Action: Check mobile phase quality. (Fresh, HPLC-grade, degassed). CheckBaseline->OptimizeMobilePhase Yes End Sensitivity Improved CheckBaseline->End No SetWavelength->CheckPeakShape OptimizeColumn->CheckBaseline CheckLamp Action: Check detector lamp energy. Replace if old. OptimizeMobilePhase->CheckLamp CheckLamp->End

Caption: Troubleshooting flowchart for low UV sensitivity of sterigmatocystin.

References

preventing sterigmatocystin degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of sterigmatocystin during sample storage and preparation.

Troubleshooting Guide

Low recovery or inconsistent quantification of sterigmatocystin is often linked to its degradation during sample handling and storage. This guide provides insights into common issues and their solutions.

Issue 1: Sterigmatocystin Degradation in Standard Solutions

Standard solutions are critical for accurate quantification. Their degradation can lead to an underestimation of the sterigmatocystin concentration in samples.

Table 1: Stability of Sterigmatocystin in Various Solvents and Storage Conditions

Storage ConditionSolventObservationRecommendation
Temperature
Frozen (-18°C to -20°C)ChloroformHigh stability, >90% recovery.Optimal for long-term storage.
AcetonitrileStable for at least 14 months.Suitable for long-term storage.
MethanolStable for at least 14 months.Suitable for long-term storage.
Refrigerated (4°C)ChloroformHigh stability, >90% recovery after 30 days.Optimal for short to medium-term storage.
PyridineStable for 7 days, degradation observed after 30 days.Use for short-term storage only.
Acetonitrile25-30% loss after 30 days.Not recommended for prolonged storage at 4°C.
Methanol25-30% loss after 30 days.Not recommended for prolonged storage at 4°C.
Light Exposure
Light vs. DarkAll SolventsSterigmatocystin is susceptible to photodegradation.Always store standards in amber vials or in the dark.
pH
Acidic ConditionsEthanolReacts to form dihydroethoxysterigmatocystin.Avoid acidic conditions during storage. Use aprotic solvents.
Alkaline ConditionsEthanolic KOHReacts with hot potassium hydroxide solution.Avoid strong bases, especially at elevated temperatures.
Issue 2: Analyte Loss During Sample Preparation

Each step in the sample preparation workflow presents a risk of sterigmatocystin loss.

Common Pitfalls and Solutions:

  • Incomplete Extraction: The choice of extraction solvent is critical. A mixture of a polar organic solvent and water, such as acetonitrile:water (e.g., 84:16 v/v), is effective for extracting sterigmatocystin from grain matrices. Ensure sufficient shaking or vortexing time for complete extraction.

  • Degradation during Evaporation: High temperatures during solvent evaporation can lead to degradation. Use a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40-50°C) for solvent removal.

  • Adsorption to Surfaces: Sterigmatocystin can adsorb to glass and plastic surfaces, especially in highly pure solvents. Using silanized glassware can minimize this issue. When reconstituting the dried extract, ensure the solvent is compatible and thoroughly vortex the vial to redissolve the analyte.

  • Inefficient Clean-up: Matrix components can interfere with quantification and may also contribute to degradation. Immunoaffinity columns (IAC) provide high selectivity for sterigmatocystin and are effective in removing interfering compounds.

Experimental Protocols

Protocol 1: Extraction and Clean-up of Sterigmatocystin from Grain

This protocol is adapted from a validated method for the determination of sterigmatocystin in grains such as maize, wheat, and rice.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity columns (IAC) for sterigmatocystin

  • Acetone, HPLC grade

  • Nitrogen gas supply

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Sample Comminution: Grind the grain sample to a fine powder.

  • Extraction:

    • Weigh 25 g of the ground sample into a centrifuge tube.

    • Add 100 mL of acetonitrile:water (84:16, v/v).

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge to pellet the solid material.

  • Dilution:

    • Take a specific volume of the supernatant and dilute it with PBS. The exact dilution factor will depend on the instructions provided with the immunoaffinity column.

  • Immunoaffinity Column Clean-up:

    • Pass the diluted extract through the sterigmatocystin-specific IAC at a slow, steady flow rate.

    • Wash the column with water to remove unbound matrix components.

    • Elute the sterigmatocystin from the column with methanol or another suitable solvent as per the manufacturer's instructions.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone or mobile phase for LC-MS analysis).

    • Vortex thoroughly before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Grain Sample grinding Grinding sample->grinding Step 1 extraction Extraction (Acetonitrile:Water) grinding->extraction Step 2 centrifugation Centrifugation extraction->centrifugation Step 3 dilution Dilution (with PBS) centrifugation->dilution Step 4 iac_cleanup Immunoaffinity Column Clean-up dilution->iac_cleanup Step 5 elution Elution iac_cleanup->elution Step 6 evaporation Evaporation (under Nitrogen) elution->evaporation Step 7 reconstitution Reconstitution evaporation->reconstitution Step 8 analysis LC-MS/MS or GC-MS Quantification reconstitution->analysis Step 9 degradation_pathways cluster_degradation Degradation Factors cluster_products Potential Degradation Products ST Sterigmatocystin photoproducts Photodegradation Products ST->photoproducts dihydroethoxy Dihydroethoxysterigmatocystin ST->dihydroethoxy hydrolysis_products Hydrolysis/Ring-Opening Products ST->hydrolysis_products oxidation_products Oxidation Products ST->oxidation_products uv_light UV Light uv_light->ST acid Acidic Conditions (e.g., with Ethanol) acid->ST base Strong Base (e.g., hot KOH) base->ST oxidation Oxidizing Agents oxidation->ST preventative_measures cluster_causes Causes of Degradation cluster_solutions Preventative Measures temp Inappropriate Temperature cold_storage Frozen Storage (-18°C to -20°C) temp->cold_storage mitigates solvent Unstable Solvent stable_solvent Use Chloroform or Acetonitrile for Storage solvent->stable_solvent mitigates light Light Exposure darkness Store in Amber Vials or in the Dark light->darkness mitigates ph Extreme pH neutral_solvent Use Aprotic, Neutral Solvents ph->neutral_solvent mitigates

addressing inconsistent retention times in sterigmatocystin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent retention times in sterigmatocystin High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Retention Time Variability

When encountering inconsistent retention times for sterigmatocystin, a systematic approach can help pinpoint the root cause. This guide walks you through a step-by-step diagnostic process.

Step 1: Characterize the Retention Time Shift

First, determine the nature of the retention time inconsistency. Is it a gradual drift in one direction, or is it random fluctuation?[1]

  • Drift: Retention time consistently increases or decreases over a series of runs.

  • Fluctuation: Retention time varies unpredictably between injections.

Step 2: Differentiate Between Flow Rate and Chemical Issues

To distinguish between a physical (flow rate) or chemical problem, observe the retention time of an unretained compound (t₀ marker or solvent front).[2]

  • Flow Rate Issue: If the retention times of both the sterigmatocystin peak and the t₀ marker shift proportionally, the problem is likely related to the mobile phase flow rate.[2]

  • Chemical/Column Issue: If the t₀ marker's retention time is stable while the sterigmatocystin peak shifts, the issue is likely chemical in nature, involving the mobile phase composition, the column, or the sample itself.[2]

Step 3: Investigate Potential Causes Based on the Initial Diagnosis

Based on your findings in Step 2, proceed with the appropriate troubleshooting path outlined in the diagram below.

Troubleshooting Workflow for Inconsistent Retention Times

TroubleshootingWorkflow start Inconsistent Retention Time Observed check_t0 Check t0 Marker Retention Time start->check_t0 t0_shift t0 Shifts Proportionally with Analyte? check_t0->t0_shift flow_rate_issue Potential Flow Rate Issue t0_shift->flow_rate_issue Yes chemical_issue Potential Chemical/Column Issue t0_shift->chemical_issue No pump_check Check Pump: - Leaks - Air Bubbles - Seals flow_rate_issue->pump_check flow_rate_setting Verify Flow Rate Setting flow_rate_issue->flow_rate_setting mobile_phase_prep Mobile Phase Preparation: - Freshly Prepared? - Correct Composition? - pH Correct? chemical_issue->mobile_phase_prep column_equilibration Column Equilibration: - Sufficient Time? chemical_issue->column_equilibration column_contamination Column Contamination: - Sample Matrix Effects? - Contaminant Buildup? chemical_issue->column_contamination temperature_fluctuation Temperature Fluctuations? chemical_issue->temperature_fluctuation

Caption: A logical workflow to diagnose the cause of inconsistent HPLC retention times.

Frequently Asked Questions (FAQs)

Q1: My sterigmatocystin peak's retention time is gradually decreasing with each injection. What could be the cause?

A gradual decrease in retention time can be attributed to several factors:

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when using aggressive mobile phases or operating at extreme pH values. This leads to a loss of retaining power.[1]

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can alter its chemistry and lead to retention time shifts.[1]

  • Changes in Mobile Phase Composition: If you are using a pre-mixed mobile phase, the more volatile organic component may evaporate over time, leading to a stronger mobile phase and shorter retention times.[2]

  • Increasing Flow Rate: An unintentional, gradual increase in the pump flow rate will cause all peaks to elute earlier.

Q2: The retention time for sterigmatocystin is fluctuating randomly between runs. What should I check first?

Random fluctuations in retention time are often due to issues with the HPLC system's hardware or inconsistent mobile phase preparation:[1][3]

  • Pump Issues: Air bubbles in the pump head, faulty check valves, or worn pump seals can lead to an inconsistent flow rate.[4][5] Purging the pump and checking for leaks are good first steps.

  • Injector Problems: A faulty injector or partially blocked sample loop can cause variable injection volumes and, consequently, fluctuating retention times.

  • Inconsistent Mobile Phase Mixing: If you are using a gradient or online mixing, ensure the mixer is functioning correctly. Inconsistent mixing will lead to a mobile phase of varying composition reaching the column.

  • Temperature Fluctuations: Unstable column temperature can cause retention times to vary. A 1°C change in temperature can alter retention times by 1-2%.[3] Using a column oven is highly recommended to maintain a stable temperature.[6]

Q3: Can my sample preparation method affect retention time consistency?

Yes, inconsistent sample preparation can introduce variability that manifests as shifting retention times.

  • Matrix Effects: Different levels of co-extracted matrix components from sample to sample can interact with the stationary phase and affect the retention of sterigmatocystin.

  • Inconsistent Final Solvent: If the final sample solvent is different from the mobile phase, variations in its composition can lead to poor peak shape and shifting retention times. Whenever possible, dissolve the final extract in the initial mobile phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting and a decrease in retention time.[6]

Q4: How critical is mobile phase pH in sterigmatocystin analysis?

While sterigmatocystin itself is not ionizable, the pH of the mobile phase can still influence retention if there are ionizable silanol groups on the silica-based stationary phase. Changes in pH can alter the surface charge of the stationary phase, which can in turn affect the retention of polar analytes. For reproducible results, it is crucial to accurately prepare and buffer the mobile phase.

Q5: How often should I equilibrate my HPLC column, and for how long?

Proper column equilibration is crucial for stable retention times.

  • New Columns: A new column should be flushed with an appropriate solvent (e.g., methanol or acetonitrile) and then equilibrated with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Between Runs: If the mobile phase composition is changed between analyses, the column must be re-equilibrated. For isocratic methods, a 10-15 minute equilibration is often sufficient. For gradient methods, it's important to run the initial mobile phase composition for a sufficient time to re-establish the starting conditions.

  • After Storage: If a column has been stored, it should be flushed with a strong solvent and then re-equilibrated with the mobile phase for an extended period (e.g., 30 minutes or more) before use.

Data Presentation

The following tables summarize typical parameters and performance data for sterigmatocystin HPLC analysis, which can be used as a reference for method setup and troubleshooting.

Table 1: Typical HPLC and LC-MS/MS Method Parameters for Sterigmatocystin Analysis

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 150 x 3.0 mm, 5 µm)[7]
Mobile Phase Acetonitrile/Water (e.g., 60:40, v/v)[8]Acetonitrile/Water with 0.1% Formic Acid (e.g., 75:25, v/v)[7]
Flow Rate 0.4 mL/min[8]0.3 mL/min[7]
Column Temp. 30 °C[8]30 °C[7]
Injection Vol. 50 µL[8]50 µL[7]
Detection UV at 325 nm[9]ESI+ MRM[7]

Table 2: Method Performance Data for Sterigmatocystin Analysis in Various Matrices

MatrixSpiked Level (µg/kg)Recovery (%)RSD (%)MethodReference
Cereals0.75 - 5068 - 1064.2 - 17.5HPLC-UV[9]
Beer (Light)0.5 - 10081 - 1262.2 - 14HPLC-UV[8]
Beer (Dark)0.5 - 10088 - 1262.2 - 14HPLC-UV[8]
Cheese5.01042.9LC-MS/MS[9]
Grains0.5 - 100>97-LC-MS/MS[7]

Experimental Protocols

Protocol 1: Extraction and Clean-up of Sterigmatocystin from Cereals

This protocol describes a general procedure for the extraction and immunoaffinity column (IAC) clean-up of sterigmatocystin from cereal samples prior to HPLC analysis.[9]

1. Extraction: a. Homogenize a representative sample of the cereal grain. b. Weigh 25 g of the homogenized sample into a blender jar. c. Add 100 mL of acetonitrile/water (e.g., 80:20, v/v). d. Blend at high speed for 3 minutes. e. Filter the extract through a fluted filter paper.

2. Immunoaffinity Column Clean-up: a. Dilute a portion of the filtered extract with a phosphate-buffered saline (PBS) solution according to the IAC manufacturer's instructions. b. Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). c. Wash the column with water or a wash buffer provided by the manufacturer to remove interfering compounds. d. Elute the bound sterigmatocystin from the column with methanol. e. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase or a suitable solvent for HPLC injection.

Protocol 2: Mobile Phase Preparation for Reversed-Phase HPLC

Consistent mobile phase preparation is critical for reproducible retention times.

1. Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (for LC-MS/MS)

  • Glassware (volumetric flasks, graduated cylinders)

  • 0.45 µm solvent filtration apparatus

2. Procedure for Acetonitrile/Water Mobile Phase (e.g., 60:40, v/v): a. Measure 600 mL of HPLC-grade acetonitrile using a graduated cylinder. b. Measure 400 mL of HPLC-grade water using a separate graduated cylinder. c. Combine the solvents in a clean, dry 1 L glass bottle. d. Mix thoroughly by swirling or inverting the bottle several times. e. Degas the mobile phase using an online degasser or by vacuum filtration or sonication. f. Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

3. Procedure for Acetonitrile/Water with Formic Acid (e.g., 75:25, v/v with 0.1% Formic Acid): a. Measure 750 mL of HPLC-grade acetonitrile. b. Measure 250 mL of HPLC-grade water. c. Combine the solvents in a 1 L volumetric flask. d. Add 1 mL of formic acid to the mixture. e. Bring the total volume to 1 L with the appropriate solvent mixture if necessary, and mix thoroughly. f. Degas and filter the mobile phase as described above.

Visualizations

Relationship between HPLC System Components and Potential Issues

HPLC_Troubleshooting_MindMap cluster_system HPLC System cluster_method Method Parameters center Inconsistent Retention Time pump Pump center->pump injector Injector center->injector column_oven Column Oven center->column_oven mobile_phase Mobile Phase center->mobile_phase column Column center->column pump_issues Leaks Air Bubbles Worn Seals Flow Rate Fluctuation pump->pump_issues injector_issues Leaks Partial Blockage Sample Loop Issues injector->injector_issues oven_issues Temperature Fluctuations column_oven->oven_issues mp_issues Incorrect Composition pH Drift Contamination Degassing Issues mobile_phase->mp_issues column_issues Degradation Contamination Poor Equilibration column->column_issues

Caption: A mind map illustrating the relationships between HPLC components and common causes of retention time issues.

References

selecting an appropriate internal standard for sterigmatocystin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of sterigmatocystin using an appropriate internal standard. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for accurate sterigmatocystin quantification?

For the most accurate and reliable quantification of sterigmatocystin by LC-MS/MS, a stable isotope-labeled internal standard is strongly recommended. The ideal choice is ¹³C-labeled sterigmatocystin (¹³C₁₈H₁₂O₆) . This internal standard has the same physicochemical properties and chromatographic behavior as the native sterigmatocystin, allowing it to effectively compensate for variations during sample preparation, extraction, and ionization in the mass spectrometer.

Q2: Why is a ¹³C-labeled internal standard superior to other types of internal standards?

A ¹³C-labeled internal standard is considered the "gold standard" for isotope dilution mass spectrometry (IDMS) for several reasons:

  • Identical Chemical and Physical Properties: It behaves identically to the analyte of interest during sample extraction, cleanup, and chromatography.

  • Correction for Matrix Effects: It effectively corrects for signal suppression or enhancement caused by co-eluting matrix components, a common issue in complex samples like food and feed.[1][2][3]

  • Improved Accuracy and Precision: By compensating for variations at multiple stages of the analytical process, it leads to more accurate and precise quantification.

  • Minimal Isotopic Interference: The mass difference between the labeled and unlabeled compound is large enough to prevent significant isotopic overlap.

Q3: Can I use a different, non-isotopically labeled internal standard?

While technically possible, using a non-isotopically labeled internal standard (e.g., a structurally similar compound) is not recommended for sterigmatocystin quantification. Such standards may not co-elute perfectly with sterigmatocystin and will not experience the exact same matrix effects, leading to less accurate results. If a ¹³C-labeled standard is unavailable, matrix-matched calibration is a necessary alternative to mitigate matrix effects.[4][5]

Q4: Where can I purchase ¹³C-labeled sterigmatocystin?

Several reputable suppliers of analytical standards offer ¹³C-labeled sterigmatocystin. It is important to source this from a provider that offers a certificate of analysis detailing the isotopic purity and concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Sterigmatocystin and Internal Standard 1. Inefficient extraction from the sample matrix.2. Loss of analyte and internal standard during sample cleanup (e.g., SPE).3. Degradation of sterigmatocystin and/or internal standard.1. Optimize the extraction solvent and method. Acetonitrile/water mixtures are commonly used.[6][7] Ensure thorough vortexing/shaking.2. Check the SPE protocol, ensuring the correct sorbent and elution solvents are used. If using immunoaffinity columns, ensure the column has not expired and is used according to the manufacturer's instructions.3. Protect samples and standards from light and store them at the recommended temperature.
Low Recovery of Sterigmatocystin but Good Recovery of Internal Standard 1. The internal standard was added after the extraction step where the loss occurred.2. The native sterigmatocystin is bound to the matrix more strongly than the internal standard.1. It is crucial to add the internal standard at the very beginning of the sample preparation process to account for all procedural losses.2. Re-evaluate the extraction procedure; a more rigorous extraction may be needed.
High Variability in Results (Poor Precision) 1. Inconsistent sample homogenization.2. Pipetting errors when adding the internal standard.3. Fluctuations in the LC-MS/MS system performance.1. Ensure the sample is finely ground and thoroughly homogenized before taking a subsample.2. Use calibrated pipettes and ensure the internal standard solution is completely homogenous before use.3. Check for system suitability by injecting a standard solution multiple times to assess the reproducibility of the peak areas and retention times.
Signal Suppression or Enhancement (Matrix Effect) 1. Co-eluting compounds from the sample matrix are affecting the ionization of sterigmatocystin and its internal standard in the MS source.[1][2][3]1. The use of a ¹³C-labeled internal standard should largely compensate for this. If significant and inconsistent matrix effects are still observed, consider further sample cleanup or dilution of the final extract.2. A "dilute-and-shoot" approach, where the sample extract is simply diluted before injection, can be an effective strategy to minimize matrix effects.[6][8]
Isotopic Contribution from Labeled to Unlabeled Analyte Signal The ¹³C-labeled internal standard may contain a small percentage of the unlabeled analyte, or vice versa.This is generally minimal with high-purity standards. However, it can be assessed by analyzing the internal standard solution alone and checking for any signal at the m/z of the native sterigmatocystin. If significant, the contribution should be subtracted from the sample measurements.

Quantitative Data Summary

The following table summarizes typical performance data for sterigmatocystin quantification. Method A represents a "dilute-and-shoot" approach without an internal standard, while Method B represents the recommended approach using a ¹³C-labeled internal standard.

Parameter Method A: Dilute-and-Shoot (without IS) Method B: Isotope Dilution (with ¹³C-IS) Reference(s)
Matrix Cereals and FeedWheat Flour, Maize[8]
Recovery 98% - 99%95% - 105% (Apparent Recovery)[8]
Linearity (R²) >0.99>0.999[4][9]
Limit of Quantification (LOQ) 1 µg/kg0.5 - 2.0 µg/kg[7][8]
Relative Standard Deviation (RSD) < 4%< 10%[8][9]

Experimental Protocol: Quantification of Sterigmatocystin in Cereals using LC-MS/MS with ¹³C-Labeled Internal Standard

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents

  • Sterigmatocystin analytical standard

  • ¹³C-labeled sterigmatocystin internal standard (IS) solution (e.g., in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or acetic acid and ammonium acetate, depending on the method)

  • 50 mL polypropylene centrifuge tubes

  • High-speed blender/grinder

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • LC vials

2. Sample Preparation

  • Homogenize the cereal sample to a fine powder using a high-speed blender.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of the ¹³C-labeled sterigmatocystin internal standard solution to the tube. The final concentration should be appropriate for the expected range of sterigmatocystin in the samples and the sensitivity of the instrument.

  • Add 20 mL of extraction solvent (e.g., acetonitrile/water 80:20 v/v).[6]

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Shake for 60 minutes on a mechanical shaker.

  • Centrifuge at ≥4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant and dilute it with water or an appropriate mobile phase buffer (e.g., 1:5 dilution).[6]

  • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

4. MRM Transitions

  • Monitor at least two MRM transitions for both native sterigmatocystin and the ¹³C-labeled internal standard. The most intense transition is used for quantification, and the second is for confirmation.

5. Calibration and Quantification

  • Prepare a series of calibration standards in a blank matrix extract (or solvent if matrix effects are confirmed to be negligible with the IS).

  • Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the amount of sterigmatocystin in the samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Cereal Sample Spike Add ¹³C-Sterigmatocystin IS Sample->Spike Extract Add Extraction Solvent (e.g., ACN/Water) Spike->Extract Vortex Vortex & Shake Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Filter Filter into LC Vial Dilute->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) LCMS->Calibrate Quantify Quantify Sterigmatocystin Calibrate->Quantify

Caption: Experimental workflow for sterigmatocystin quantification.

Troubleshooting_Pathway Start Poor Quantification Results? Check_Recovery Check Recovery of Analyte & IS Start->Check_Recovery Low_Both Low Recovery of Both? Check_Recovery->Low_Both Low_Analyte_Only Low Analyte, Good IS Recovery? Check_Recovery->Low_Analyte_Only High_Variability High Variability (Poor RSD)? Check_Recovery->High_Variability Low_Both->Low_Analyte_Only No Optimize_Extraction Optimize Extraction/Cleanup Low_Both->Optimize_Extraction Yes Low_Analyte_Only->High_Variability No Check_IS_Addition Ensure IS is Added at Start Low_Analyte_Only->Check_IS_Addition Yes Improve_Homogenization Improve Homogenization/Pipetting High_Variability->Improve_Homogenization Yes Check_LCMS Check LC-MS/MS System Suitability High_Variability->Check_LCMS Also consider

Caption: Troubleshooting decision pathway for sterigmatocystin analysis.

References

optimizing mobile phase composition for better sterigmatocystin separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic separation of sterigmatocystin.

Troubleshooting Guides

This section addresses common issues encountered during the separation of sterigmatocystin by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), with a focus on mobile phase optimization.

HPLC Troubleshooting

Question: My sterigmatocystin peak is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing in HPLC analysis of sterigmatocystin is a common issue that can often be resolved by adjusting the mobile phase. Here are several troubleshooting steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can influence the ionization state of sterigmatocystin and any free silanol groups on the stationary phase.[1] For reversed-phase HPLC, adjusting the pH away from the pKa of the analyte can improve peak shape.[2] Try adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can help to suppress the ionization of silanol groups on the column packing and reduce secondary interactions that cause tailing.

  • Solvent Composition: The choice and ratio of organic solvents in the mobile phase are critical.[1] Methanol is known to be more acidic, while acetonitrile can participate in dipole-dipole interactions.[2] If you are using acetonitrile/water, consider switching to or incorporating methanol. The different solvent properties can alter the interaction between sterigmatocystin and the stationary phase, potentially leading to a more symmetrical peak.

  • Additive Integration: The addition of buffers or salts can improve peak shape.[1] Ammonium formate or ammonium acetate are commonly used additives in LC-MS applications and can help to create a more homogeneous ionic environment, leading to better peak symmetry.[3][4]

Question: I am observing inconsistent retention times for my sterigmatocystin standard from run to run. What could be the cause and solution?

Answer:

Fluctuating retention times can compromise the reliability of your analytical method.[5] The issue often lies with the mobile phase preparation or the HPLC system itself.

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. When mixing solvents, measure each component's volume precisely before combining them, as volume contraction can occur. For gradient elution, ensure the online degassing and mixing functions of your HPLC are working correctly.[6]

  • Mobile Phase Degradation: Use freshly prepared mobile phase. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components, which can lead to shifts in retention time.[5]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence of runs.

  • Pump Performance: Check for any leaks in the pump seals or connections, as this can lead to an inconsistent flow rate and, consequently, variable retention times.[6]

Question: My sterigmatocystin peak is not well-resolved from other matrix components. How can I improve the separation?

Answer:

Achieving good resolution is key to accurate quantification. Optimizing the mobile phase is a primary strategy for improving the separation of sterigmatocystin from interfering compounds.

  • Gradient Elution Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve resolution.[1] A gradient allows for a wider range of compounds to be eluted with good peak shape. Experiment with the gradient slope and duration to fine-tune the separation around the sterigmatocystin peak.

  • Solvent Selectivity: The choice of organic solvent (acetonitrile vs. methanol) can have a significant impact on selectivity.[2] Try running the separation with each solvent to see which provides a better resolution for your specific sample matrix.

  • Mobile Phase Additives: The addition of modifiers like formic acid, acetic acid, or ammonium salts can alter the selectivity of the separation.[4] These additives can influence the interactions between the analytes and the stationary phase.

TLC Troubleshooting

Question: The Rf value of my sterigmatocystin spot is too high/low on the TLC plate. How do I adjust it?

Answer:

The retention factor (Rf) in TLC is primarily controlled by the polarity of the mobile phase.

  • Adjusting Mobile Phase Polarity:

    • To decrease a high Rf value (spot moves too far): Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent or decreasing the proportion of the polar solvent in your mobile phase mixture.

    • To increase a low Rf value (spot doesn't move far enough): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.

  • Common TLC Mobile Phases for Sterigmatocystin: A frequently used mobile phase for the TLC separation of sterigmatocystin is benzene-acetic acid (90:10, v/v).[7] You can adjust this ratio to optimize the Rf value.

Question: The sterigmatocystin spot is diffuse and not compact. How can I get a sharper spot?

Answer:

A diffuse spot can be due to several factors, including the mobile phase and the spotting technique.

  • Mobile Phase System: Ensure the components of your mobile phase are fully miscible and of high purity. Contaminants can interfere with the separation process.

  • Chamber Saturation: Properly saturate the TLC development chamber with the mobile phase vapor before placing the plate inside. This ensures a consistent mobile phase front and helps in obtaining compact spots.

  • Sample Application: Apply the sample as a small, concentrated spot. Overloading the plate or applying a large spot can lead to band broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase compositions for sterigmatocystin analysis by HPLC?

A1: For reversed-phase HPLC analysis of sterigmatocystin, the most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile or methanol.[4] These are often modified with additives to improve peak shape and ionization efficiency for mass spectrometry detection. Common additives include formic acid (0.1%), acetic acid, ammonium formate, and ammonium acetate.[3][4] Both isocratic and gradient elution methods are used.[7][8]

Q2: How do I choose between acetonitrile and methanol for my mobile phase?

A2: The choice between acetonitrile and methanol can impact the selectivity and resolution of your separation.[2]

  • Acetonitrile generally has a lower viscosity, leading to lower backpressure, and can offer different selectivity due to its dipole-dipole interaction capabilities.[2]

  • Methanol is a protic solvent and can form hydrogen bonds, which may be advantageous for separating certain compounds.[2] It is often recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample matrix and column chemistry.

Q3: What is a good starting point for a gradient elution method for sterigmatocystin?

A3: A good starting point for a gradient elution method for sterigmatocystin on a C18 column could be a linear gradient from a low percentage of organic solvent (e.g., 10-30% acetonitrile or methanol in water with 0.1% formic acid) to a high percentage (e.g., 90-100%) over 5-10 minutes. The initial and final conditions, as well as the gradient steepness, can then be optimized to achieve the desired separation. For example, one method uses a gradient from 10% to 50% mobile phase B (0.5 mM ammonium fluoride, 5 mM ammonium formate, and 0.1% formic acid in methanol) over several minutes.[3]

Q4: Are there any specific considerations for the mobile phase when using mass spectrometry (MS) detection?

A4: Yes, when using MS detection, it is crucial to use volatile mobile phase additives to avoid contamination of the ion source. Formic acid, acetic acid, ammonium formate, and ammonium acetate are all compatible with MS. Non-volatile buffers like phosphate should be avoided. The purity of the solvents and additives is also critical to minimize background noise and ensure high sensitivity.

Q5: What mobile phases are suitable for the TLC analysis of sterigmatocystin?

A5: For the Thin-Layer Chromatography of sterigmatocystin, a common mobile phase is a mixture of a non-polar solvent and a small amount of a polar solvent to control the migration. A widely cited mobile phase is benzene-acetic acid (90:10, v/v) .[7] Another approach involves a two-dimensional TLC with different mobile phases for each development to enhance separation from interfering materials.[9]

Data Presentation

The following tables summarize different mobile phase compositions used for the analysis of sterigmatocystin by LC-MS/MS, providing a quick reference for method development.

Table 1: Exemplary HPLC Mobile Phase Compositions for Sterigmatocystin Analysis

Mobile Phase AMobile Phase BElution ModeReference
Ammonium acetate 1 mM in waterAcetonitrileGradient[8]
0.5 mM ammonium fluoride, 5 mM ammonium formate and 0.1% formic acid in water0.5 mM ammonium fluoride, 5 mM ammonium formate and 0.1% formic acid in methanolGradient[3]
0.01% formic acid in water0.01% formic acid in acetonitrileIsocratic (25:75, v/v)[7]
0.1% formic acid + 5 mM ammonium formate in water0.1% formic acid + 5 mM ammonium formate in acetonitrileNot specified[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Sterigmatocystin

This protocol is based on a method for the simultaneous analysis of multiple mycotoxins.[3]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a solution of 0.5 mM ammonium fluoride, 5 mM ammonium formate, and 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.5 mM ammonium fluoride, 5 mM ammonium formate, and 0.1% formic acid in HPLC-grade methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Flow Rate: 0.45 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.01 - 0.5 min: 10% B

      • 0.5 - 10 min: Linear gradient from 10% to 50% B

      • (Further steps for column wash and re-equilibration should be included as needed).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for sterigmatocystin.

Protocol 2: TLC Analysis of Sterigmatocystin

This protocol is adapted from a method for the analysis of sterigmatocystin in grains.[7]

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of benzene and acetic acid in a 90:10 (v/v) ratio.

  • Sample Application:

    • Dissolve the sample extract in a suitable solvent (e.g., benzene).

    • Apply the sample as a small spot onto a pre-coated high-resolution TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate until it is approximately 1-2 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate completely.

    • Sterigmatocystin has weak native fluorescence.[7] Visualization can be enhanced by spraying the plate with an aluminum chloride (AlCl₃) solution and heating.[9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample (e.g., Grain, Cheese) extraction Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Clean-up (e.g., SPE, IAC) extraction->cleanup hplc HPLC Separation cleanup->hplc Inject detection Detection (UV or MS/MS) hplc->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

Caption: A generalized workflow for the analysis of sterigmatocystin.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Peak Shape (e.g., Tailing) ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust Check pH solvent_change Change Organic Solvent (Acetonitrile vs. Methanol) start->solvent_change Evaluate Solvent additives Incorporate Additives (e.g., Ammonium Formate) start->additives Consider Buffers result Improved Peak Shape ph_adjust->result Re-analyze solvent_change->result Re-analyze additives->result Re-analyze

Caption: A logic diagram for troubleshooting poor peak shape in HPLC.

References

managing contaminated guard columns in sterigmatocystin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with contaminated guard columns during sterigmatocystin analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a guard column in sterigmatocystin HPLC analysis?

A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the more expensive analytical column from contamination by strongly retained or particulate matter from the sample matrix. This extends the lifetime and performance of the analytical column, ensuring consistent and reliable results.[1]

Q2: What are the common signs that my guard column is contaminated?

Several signs can indicate a contaminated or failing guard column:

  • Increased backpressure: This is the most common indicator. A sudden or gradual increase in system pressure suggests a blockage in the guard column.[2]

  • Peak shape distortion: You may observe peak fronting, tailing, or splitting. This can happen when the contamination on the guard column interferes with the sample's path to the analytical column.

  • Decreased resolution: A loss of separation between sterigmatocystin and other matrix components can occur.

  • Shifting retention times: Inconsistent retention times for your analyte can be a symptom of a contaminated guard column.[3]

Q3: How often should I replace my guard column?

The replacement frequency depends heavily on the complexity and cleanliness of your sample matrix. For relatively clean samples, a guard column might last for several hundred injections. However, for complex matrices like grain extracts or cheese samples, you may need to replace it much more frequently, possibly after 50-100 injections. It is recommended to establish a routine replacement schedule based on your specific application and observations of the symptoms mentioned above. A good practice is to replace the guard column at the first sign of increased backpressure or peak shape deterioration.

Q4: Can I clean and reuse my guard column?

Yes, in many cases, guard columns can be cleaned and reused, which can be a cost-effective practice. The cleaning procedure will depend on the nature of the contaminants. For sterigmatocystin analysis of food and feed samples, a series of solvent flushes is typically effective. See the detailed experimental protocol below for a recommended cleaning procedure. However, if the backpressure remains high after a thorough cleaning, the guard column should be replaced.

Q5: What are typical contaminants in sterigmatocystin analysis that can foul a guard column?

Sterigmatocystin is often analyzed in complex matrices such as cereals (e.g., maize, wheat), cheese, and animal feed.[4][5] These matrices contain various components that can contaminate a guard column:

  • Lipids (fats and oils): Especially prevalent in cheese and some grains.

  • Proteins: Found in most food and feed samples.

  • Pigments and other complex organic molecules: Present in grains and feed.

  • Particulate matter: Fine particles from the sample that were not removed during sample preparation.

These substances can adsorb onto the stationary phase of the guard column, leading to the problems described above.

Troubleshooting Guide

This guide will help you systematically troubleshoot issues related to a potentially contaminated guard column.

Problem: You are experiencing high backpressure, peak distortion (fronting, tailing, splitting), or shifting retention times in your sterigmatocystin analysis.

Troubleshooting Workflow:

G Troubleshooting Workflow for Guard Column Issues A High Backpressure / Peak Distortion Observed B Disconnect Guard and Analytical Column. Replace with a union and run the pump. A->B C Is the pressure still high? B->C D Problem is in the HPLC system (pump, injector, tubing). Troubleshoot system components. C->D Yes E Problem is with the guard or analytical column. C->E No F Reconnect the guard column (without the analytical column). Run the pump. E->F G Is the pressure high? F->G H Guard column is the source of high pressure. G->H Yes I Analytical column is the source of high pressure. G->I No J Replace the guard column with a new one. H->J N Attempt to clean the contaminated guard column (see protocol). If unsuccessful, discard. H->N K Does the problem resolve? J->K L Issue is resolved. Continue analysis. K->L Yes M Consider cleaning the analytical column or replacing it. K->M No

Caption: A step-by-step workflow for diagnosing guard column issues.

Data on Guard Column Performance

The following table provides illustrative data on guard column performance in sterigmatocystin analysis. Note: These values are examples and will vary significantly based on the specific HPLC system, column dimensions, mobile phase, and sample matrix.

ParameterMaize MatrixHard Cheese Matrix
Typical Guard Column Lifespan (injections) 100 - 20050 - 100
Backpressure Increase After 100 Injections 15 - 25%30 - 50%
Performance Recovery After Cleaning 80 - 90%60 - 75%

Experimental Protocols

Protocol: Regeneration of a C18 Guard Column

This protocol is designed to remove common contaminants from C18 guard columns used in the analysis of sterigmatocystin from food and feed matrices.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade isopropanol

Procedure:

  • Disconnect from Analytical Column: Disconnect both the guard column and the analytical column from the HPLC system.

  • Reverse the Guard Column: Connect the guard column in the reverse flow direction. This is a highly effective way to flush out particulates that have accumulated on the inlet frit.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase without any salts or buffers at a low flow rate (e.g., 0.2-0.5 mL/min) for 15-20 minutes.

  • Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 30 minutes.

  • Flush with 100% Isopropanol: For more stubborn, non-polar contaminants (like lipids), flush the column with 100% isopropanol for 30 minutes.

  • Return to Initial Conditions: Gradually return the column to the initial mobile phase composition by flushing with 100% acetonitrile for 15 minutes, followed by your initial mobile phase (without buffer) for 15 minutes.

  • Reconnect and Equilibrate: Reconnect the guard column in the correct flow direction, followed by the analytical column. Equilibrate the entire system with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard solution to ensure that the peak shape and retention time are restored. If the backpressure is still high or the peak shape is poor, the guard column should be replaced.

Logical Relationships in Guard Column Troubleshooting

The following diagram illustrates the relationship between the symptoms of a contaminated guard column, the potential causes, and the recommended solutions.

G Symptom-Cause-Solution for Guard Column Contamination cluster_0 Symptoms cluster_1 Potential Causes cluster_2 Solutions A Increased Backpressure E Particulate Buildup on Frit A->E B Peak Tailing/Fronting F Adsorption of Matrix Components (Lipids, Proteins) B->F C Split Peaks G Guard Column Void C->G D Loss of Resolution H Chemical Contamination D->H I Replace Guard Column E->I J Back-flush Guard Column E->J K Solvent Wash/Regeneration F->K L Improve Sample Preparation F->L G->I H->K H->L

Caption: Relationships between symptoms, causes, and solutions for guard column issues.

References

Validation & Comparative

Grains of Truth: A Comparative Guide to Analytical Methods for Sterigmatocystin Detection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical techniques for the quantification of sterigmatocystin in grain samples, providing researchers and drug development professionals with the necessary data to select the most appropriate method for their needs.

Sterigmatocystin (STC), a mycotoxin produced by various species of Aspergillus and other fungi, is a carcinogenic and mutagenic compound that can contaminate a wide range of agricultural commodities, including various grains.[1] As a precursor to the well-known carcinogen aflatoxin B1, its presence in the food and feed chain is a significant safety concern.[1][2] Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of STC to ensure food and feed safety.

This guide provides a comparative overview of the most common analytical methods for the determination of sterigmatocystin in grain samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, precision, and accuracy. The following table summarizes the key performance indicators for LC-MS/MS, GC-MS, and HPLC-FLD methods based on validated studies.

Parameter LC-MS/MS GC-MS HPLC with UV Detection
Limit of Detection (LOD) 0.02 - 2.4 µg/kg[1][3][4]2.4 µg/kg[1]1.5 µg/kg (in some matrices)[4]
Limit of Quantitation (LOQ) 0.05 - 8 µg/kg[1][3][5]8 µg/kg[1]1.5 µg/kg (in some matrices)[4]
Linearity Range 0.5 - 150 µg/kg[3][6]8 - 120 µg/kg[1]Not explicitly stated in provided results
Recovery (%) 83.2 - 107.5%[3][6]Insignificant matrix effect after IAC cleanup[1]68 - 106%[4]
Precision (RSDr %) 0.24 - 14.0%[6]< 10%[1]4.2 - 17.5%[4]
Common Cleanup Method Immunoaffinity Column (IAC), SPE, QuEChERS[3][6][7]Immunoaffinity Column (IAC)[1]Immunoaffinity Column (IAC)[4]

Experimental Workflow

The general workflow for the analysis of sterigmatocystin in grain samples involves several key stages, from sample preparation to the final analytical determination. The following diagram illustrates a typical workflow.

Sterigmatocystin Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Grinding Grinding of Grain Sample Homogenization Homogenization Grinding->Homogenization Extraction Solid-Liquid Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Filtration Filtration Extraction->Filtration IAC Immunoaffinity Column (IAC) or SPE Cleanup Filtration->IAC LCMS LC-MS/MS IAC->LCMS Elution & Reconstitution GCMS GC-MS IAC->GCMS Elution, Evaporation & Reconstitution HPLC HPLC-FLD/UV IAC->HPLC Elution & Reconstitution

General workflow for sterigmatocystin analysis in grain samples.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from published, validated methods.

LC-MS/MS Method

This method is highly sensitive and specific for the detection of sterigmatocystin.

  • Sample Preparation and Extraction:

    • Grind a representative grain sample to a fine powder.[3]

    • Weigh 25 g of the homogenized sample.[3]

    • Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).[1]

    • Shake vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction.[8]

    • Filter the extract to remove solid particles.[1]

  • Cleanup:

    • Dilute the filtered extract with a phosphate buffer before applying it to an immunoaffinity column (IAC) that has cross-reactivity to STC.[1]

    • Wash the IAC to remove interfering compounds.

    • Elute the STC from the column using a suitable solvent like methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 analytical column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[8]

    • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive mode. Monitor for specific precursor-to-product ion transitions for STC to ensure accurate identification and quantification.[3]

GC-MS Method

This method provides reliable and sensitive determination of STC, often without the need for derivatization when using an on-column injector.

  • Sample Preparation and Extraction:

    • Follow the same sample preparation and extraction steps as for the LC-MS/MS method, using acetonitrile for extraction.[1]

  • Cleanup:

    • Perform an immunoaffinity column (IAC) cleanup as described for the LC-MS/MS method.[1]

    • After elution, evaporate the solvent under a stream of nitrogen.[1]

    • Dissolve the residue in acetone for injection into the GC-MS system.[1]

  • GC-MS Analysis:

    • Injection: Use an on-column injector to introduce the sample without derivatization.[1]

    • Gas Chromatography: Separate the analyte on a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Mass Spectrometry: Use a mass spectrometer for detection and quantification, monitoring for characteristic ions of sterigmatocystin.

HPLC with UV/Fluorescence Detection

While generally less sensitive than MS-based methods, HPLC with UV or fluorescence detection can be a cost-effective alternative.

  • Sample Preparation and Extraction:

    • Similar extraction procedures as for LC-MS/MS and GC-MS are employed, often using an acetonitrile/water mixture.[4]

  • Cleanup:

    • Immunoaffinity column (IAC) cleanup is highly recommended to reduce matrix interference.[4]

  • HPLC Analysis:

    • Derivatization (for Fluorescence Detection): For enhanced sensitivity with fluorescence detection, a derivatization step may be necessary as STC has weak native fluorescence.[3] This can involve converting STC to a more fluorescent derivative.

    • Chromatographic Separation: Use a C18 column with a mobile phase typically consisting of a water, methanol, and/or acetonitrile mixture.

    • Detection:

      • UV Detection: Monitor the eluent at a wavelength of 325 nm.[4]

      • Fluorescence Detection: Excite the derivatized analyte at an appropriate wavelength and measure the emission.

Conclusion

The choice of an analytical method for sterigmatocystin in grain depends on the specific requirements of the analysis. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for regulatory compliance and research applications where very low detection limits are necessary.[3][5] GC-MS provides a reliable alternative, particularly with the use of on-column injection which simplifies the procedure by avoiding derivatization.[1] HPLC with UV or fluorescence detection, while potentially less sensitive, can be a practical and economical option for routine monitoring, especially when coupled with efficient immunoaffinity column cleanup to minimize matrix effects.[4] The validation data presented in this guide should assist researchers and professionals in selecting the most suitable method for their analytical challenges in sterigmatocystin monitoring.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the mycotoxin sterigmatocystin (STC), a potential human carcinogen and a precursor to aflatoxins.[1][2] The data presented is compiled from recent scientific literature, offering a comprehensive overview of method performance to aid in the selection of appropriate analytical strategies for research and quality control.

Quantitative Performance of Sterigmatocystin Analytical Methods

The selection of an analytical method for sterigmatocystin is critically dependent on factors such as the sample matrix, required sensitivity, and the intended application. Significant advancements in analytical techniques, particularly in liquid chromatography coupled with mass spectrometry (LC-MS/MS), have led to highly sensitive and selective methods for the determination of STC in various foodstuffs.[1][2] The European Food Safety Authority (EFSA) has highlighted the need for analytical methods with a limit of quantification (LOQ) of less than 1.5 μg/kg to enable reliable dietary exposure assessments.[1][2]

The following table summarizes the performance of various analytical methods for sterigmatocystin determination as reported in recent studies.

Food MatrixExtraction MethodClean-up MethodDetermination MethodLOD (μg/kg)LOQ (μg/kg)Recovery (%)RSD (%)Reference
GrainsAcetonitrile/waterImmunoaffinity columnsLC-MS/MS-0.0592.5-100.3-[3]
Brown rice, wheatAcetonitrile/water (17:3, v/v)SPE (HMON@MIP)LC-MS/MS0.02–0.030.05–0.0986–102-[1]
Cereals and feedSolid-liquid extractionDilute-and-shootLC-MS/MS-198-991.9-3.7[4]
Grains--LC-ESI+-MS/MS0.150.30>97-[5]
White rice-SPE columnLC/MS/MS--89 (aflatoxins), 94 (STC)5.7–18.6 (RSDr), 26.0–44.1 (RSDR)[6]
Sorghum-SPE columnLC/MS/MS--79–99 (aflatoxins), 85–97 (STC)8.1–24.4 (RSDr), 13.6–42.5 (RSDR)[6]
Traditional Chinese Medicine-PANI@CS extractionUPLC-MS/MS0.1–6.00.33–2090.1–105.81.3–4.1[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; RSDr: Repeatability RSD; RSDR: Reproducibility RSD; SPE: Solid Phase Extraction; LC-MS/MS: Liquid Chromatography-tandem mass spectrometry; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-tandem mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols employed in the analysis of sterigmatocystin.

Sample Preparation: Extraction and Clean-up

The initial step in sterigmatocystin analysis involves extracting the mycotoxin from the sample matrix and subsequently cleaning up the extract to remove interfering compounds.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis, is also effective for mycotoxins. It typically involves an extraction with acetonitrile and water, followed by a liquid-liquid partitioning step induced by the addition of salts like magnesium sulfate and sodium chloride.[8]

  • Solid-Liquid Extraction: A common approach involves extracting the sample with a solvent mixture, most frequently acetonitrile and water in varying ratios (e.g., 85:15 v/v).[3]

  • Immunoaffinity Column (IAC) Clean-up: IACs are a highly specific clean-up method that utilizes monoclonal antibodies to bind the target mycotoxin. After washing the column to remove impurities, the purified mycotoxin is eluted with a solvent like methanol.[3]

  • Solid Phase Extraction (SPE): SPE is another widely used clean-up technique. The choice of sorbent material is critical and depends on the nature of the mycotoxin and the sample matrix.[6]

Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique for the sensitive and selective determination of sterigmatocystin.[8]

  • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate sterigmatocystin from other components in the extract. The mobile phase typically consists of a gradient mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common ionization technique for sterigmatocystin. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflow for sterigmatocystin analysis and a decision-making process for method selection.

Sterigmatocystin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Sample->Extraction Cleanup Clean-up (e.g., IAC, SPE) Extraction->Cleanup LC_Separation LC Separation (e.g., C18 column) Cleanup->LC_Separation MS_Detection MS/MS Detection (e.g., ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting Method Selection Logic node_rect node_rect Start Start: Need to Analyze STC Matrix Complex Matrix? Start->Matrix Matrix->node_rect Simpler Extraction/Cleanup May Suffice Sensitivity High Sensitivity Required? (LOQ < 1.5 µg/kg) Matrix->Sensitivity Yes Sensitivity->node_rect Consider LC-FLD (if applicable) Throughput High Throughput Needed? Sensitivity->Throughput Yes Throughput->node_rect Automated SPE & LC-MS/MS Throughput->node_rect Manual Cleanup & LC-MS/MS

References

A Comparative Analysis of Sterigmatocystin and Aflatoxin B1 Toxicity in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of two potent mycotoxins, sterigmatocystin (ST) and aflatoxin B1 (AFB1), on a key developmental model, the zebrafish (Danio rerio) embryo. While AFB1 is a well-documented carcinogen, its biosynthetic precursor, ST, is drawing increasing attention for its own toxic potential. Understanding their comparative toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Quantitative Toxicity Data

The following tables summarize the key toxicity metrics for sterigmatocystin and aflatoxin B1 in zebrafish, compiled from various studies. It is important to note that direct comparison of LC50 values should be done with caution due to variations in experimental conditions across different studies, such as exposure duration and administration route.

Table 1: Comparative Lethal Concentration (LC50) Values

MycotoxinLC50 ValueExposure DurationZebrafish StageAdministration MethodReference
Aflatoxin B1 100 ng/mL96 hoursEmbryoWaterborne[1]
0.031 mg/L7 daysEmbryoWaterborne[2]
0.018 mg/L10 daysEmbryoWaterborne[3]
0.58 mg/LNot SpecifiedAdultNot Specified[4]
Sterigmatocystin 0.24 mg/LNot SpecifiedAdultNot Specified[4]

Table 2: Observed Developmental and Organ-Specific Toxicities

Toxicity EndpointAflatoxin B1Sterigmatocystin
General Developmental Toxicity Decreased survival, hatching rate, and spontaneous movement.[5][6] Induced malformations such as spinal lordosis, pericardial edema, narrowed head, and elongated heart.[1]Induced similar malformations to AFB1, including deformities of the head, tail, and body axis.[7][8]
Hepatotoxicity Inhibited liver development, promoted fat accumulation, and induced hepatic oxidative stress.[9] Disrupted hepatocyte structures.Less detailed information available, but as a known hepatotoxin in other models, similar effects are anticipated.
Neurotoxicity Caused motor dysfunction and aberrant morphology of trigeminal ganglion and hindbrain neurons.[10][11] Altered expression of neurotoxic markers.[10]Limited specific data in zebrafish embryos.
Cardiotoxicity Induced bradycardia (slow heart rate) at high concentrations.[1]Limited specific data in zebrafish embryos.
Genotoxicity Known to cause DNA damage.Metabolically activated ST caused a higher number of DNA strand breaks than activated AFB1 in a microinjection study.[7][12]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of toxicological studies. Below are synthesized protocols for key experiments based on established zebrafish embryo toxicity testing guidelines.

Zebrafish Embryo Acute Toxicity Test (Based on OECD TG 236)
  • Animal Husbandry: Adult zebrafish (Danio rerio) are maintained in a recirculating water system at 26-28°C with a 14:10 hour light:dark cycle.

  • Embryo Collection: Fertilized eggs are collected shortly after spawning, washed, and examined for quality. Only healthy, fertilized embryos are selected for testing.

  • Exposure:

    • Waterborne Exposure: Embryos are placed individually into wells of a 24- or 96-well plate containing embryo medium. The test compounds (AFB1 or ST) are dissolved in a suitable solvent (e.g., DMSO) and added to the medium at various concentrations. A solvent control group is included.

    • Microinjection: For direct administration, the toxins (with or without metabolic activation system like S9 mix) are injected into the yolk sac of early-stage embryos (1-4 cell stage) using a microinjector.

  • Incubation: Embryos are incubated at 28.5°C for up to 96-120 hours post-fertilization (hpf).

  • Endpoint Assessment:

    • Mortality: Assessed daily by observing for coagulation of the embryo, lack of heartbeat, and failure to develop.

    • Developmental Abnormalities: At the end of the exposure period, larvae are examined under a microscope for morphological malformations, including edema, body curvature, and craniofacial defects.

    • Hatching Rate: The number of hatched embryos is recorded at specific time points.

    • Heart Rate: The heart rate is measured by counting beats per minute under a microscope.

Hepatotoxicity Assay
  • Exposure: Zebrafish embryos are exposed to sublethal concentrations of AFB1 or ST from 48 to 120 hpf, a period of significant liver development.

  • Staining:

    • Oil Red O Staining: To assess lipid accumulation (steatosis), larvae are fixed and stained with Oil Red O, which visualizes neutral lipids.

    • Transgenic Lines: Transgenic zebrafish lines with fluorescently labeled livers (e.g., Tg(fabp10a:EGFP)) can be used for in vivo imaging of liver size and morphology.

  • Analysis: The size of the liver and the intensity of the Oil Red O staining are quantified using imaging software.

Neurotoxicity Assay
  • Exposure: Embryos are exposed to a range of concentrations of the mycotoxins during early neurodevelopment (e.g., 6 to 72 hpf).

  • Behavioral Analysis: Larval locomotor activity is assessed using an automated tracking system. Changes in swimming patterns in response to light-dark transitions can indicate neurotoxic effects.[10]

  • Immunohistochemistry: Whole-mount immunohistochemistry can be used to visualize specific neuronal populations (e.g., using antibodies against acetylated tubulin for axons or tyrosine hydroxylase for catecholaminergic neurons) to identify structural abnormalities.

Cardiotoxicity Assay
  • Exposure: Embryos are exposed to the mycotoxins starting at a stage prior to heart looping (e.g., 24 hpf).

  • Heart Rate and Rhythm Analysis: At 48 and 72 hpf, the heart rate is measured. High-speed video microscopy can be used to analyze cardiac rhythm and detect arrhythmias.

  • Morphological Assessment: The heart morphology is examined for pericardial edema, chamber size, and looping defects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways implicated in the toxicity of sterigmatocystin and aflatoxin B1 in zebrafish embryos.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Methods cluster_assessment Toxicity Assessment Zebrafish_Breeding Zebrafish Breeding & Embryo Collection Embryo_Selection Selection of Healthy Embryos Zebrafish_Breeding->Embryo_Selection Waterborne Waterborne Exposure (96-well plates) Embryo_Selection->Waterborne Static/Renewal Microinjection Microinjection (Yolk Sac) Embryo_Selection->Microinjection Direct Dosing Developmental_Toxicity Developmental Toxicity (Mortality, Malformations, Hatching) Waterborne->Developmental_Toxicity Cardiotoxicity Cardiotoxicity (Heart Rate, Edema) Waterborne->Cardiotoxicity Neurotoxicity Neurotoxicity (Behavior, Neuronal Staining) Waterborne->Neurotoxicity Hepatotoxicity Hepatotoxicity (Liver Size, Steatosis) Waterborne->Hepatotoxicity Microinjection->Developmental_Toxicity

General workflow for assessing mycotoxin toxicity in zebrafish embryos.

Signaling_Pathways cluster_AFB1 Aflatoxin B1 Toxicity Pathways cluster_ST Sterigmatocystin Toxicity Pathways AFB1 Aflatoxin B1 Oxidative_Stress Oxidative Stress (ROS Generation) AFB1->Oxidative_Stress DNA_Damage DNA Damage AFB1->DNA_Damage Neurotoxicity_AFB1 Neurotoxicity AFB1->Neurotoxicity_AFB1 Lipid_Metabolism Altered Lipid Metabolism AFB1->Lipid_Metabolism Immune_Response Inflammatory Response AFB1->Immune_Response Hepatotoxicity_AFB1 Hepatotoxicity Oxidative_Stress->Hepatotoxicity_AFB1 p53_Activation p53 Pathway Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Apoptosis->Hepatotoxicity_AFB1 ST Sterigmatocystin Metabolic_Activation Metabolic Activation (S9) ST->Metabolic_Activation ST_DNA_Adducts DNA Adducts & Strand Breaks Metabolic_Activation->ST_DNA_Adducts Genotoxicity Genotoxicity ST_DNA_Adducts->Genotoxicity

Implicated signaling pathways in AFB1 and ST toxicity.

Conclusion

The available evidence indicates that both aflatoxin B1 and sterigmatocystin are potent developmental toxicants in zebrafish embryos. While AFB1 has been more extensively studied, research suggests that metabolically activated ST can exhibit comparable or even greater toxicity, particularly in terms of genotoxicity.[7][12] Both mycotoxins induce a similar spectrum of morphological defects, highlighting the importance of considering ST in food and feed safety assessments.

The zebrafish embryo model proves to be a valuable tool for the comparative toxicological assessment of these mycotoxins, offering insights into their effects on various organ systems and underlying molecular mechanisms. Further research, particularly comparative transcriptomic and proteomic studies, will be instrumental in elucidating the distinct and overlapping signaling pathways perturbed by ST and AFB1, ultimately aiding in the development of targeted protective strategies.

References

Evaluating the Mutagenic Potential of Sterigmatocystin Versus Aflatoxin M1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mutagenic potential of two mycotoxins of significant interest: sterigmatocystin (ST) and aflatoxin M1 (AFM1). While both are fungal metabolites that can contaminate food and feed, their capacity to induce genetic mutations, a key step in carcinogenesis, differs significantly. This document synthesizes experimental data to offer a clear perspective on their relative risks, details the experimental protocols used for their assessment, and visualizes the underlying molecular mechanisms.

Executive Summary

Sterigmatocystin, a precursor in the biosynthesis of aflatoxin B1 (AFB1), and aflatoxin M1, a major metabolite of AFB1, are both classified as potential human carcinogens. However, extensive research, primarily through bacterial reverse mutation assays (Ames test) and in vivo studies, indicates a significant disparity in their mutagenic potency. Aflatoxin B1 is consistently shown to be a highly potent mutagen. Sterigmatocystin exhibits mutagenic properties, but to a lesser extent than AFB1, generally estimated to be about one-tenth as potent. Aflatoxin M1 is considered a detoxification product of AFB1, with substantially lower mutagenic activity. While direct comparative studies between ST and AFM1 are limited, the available data allows for an indirect comparison, suggesting that both possess a lower mutagenic potential than AFB1.

The primary mechanism of mutagenicity for both compounds involves metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive epoxides. These epoxides can then bind to DNA, forming adducts that can lead to mutations if not repaired.

Data Presentation: Quantitative Comparison of Mutagenic Potency

The following tables summarize quantitative data from various studies, providing a comparative overview of the mutagenic potential of sterigmatocystin and aflatoxin M1, often in relation to the highly mutagenic aflatoxin B1.

Table 1: Comparative Mutagenicity in Ames Test (Salmonella typhimurium)
Mycotoxin Relative Mutagenic Potency (Compared to Aflatoxin B1)
Sterigmatocystin (ST)~10%[1][2]
Aflatoxin M1 (AFM1)Significantly lower than AFB1

Note: The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

Table 2: In Vivo Genotoxicity Data
Mycotoxin Assay Observations
Sterigmatocystin (ST)In vivo micronucleus test (rats)No significant increase in micronuclei observed at the highest feasible dose.[3][4]
Sterigmatocystin (ST)In vivo comet assay (rats)No statistically significant genotoxicity detected.[5]
Aflatoxin B1 (AFB1)In vivo micronucleus test (rats)Known to induce micronuclei, indicating chromosomal damage.
Aflatoxin B1 (AFB1)In vivo comet assay (rats)Induces DNA damage in the liver.[3][4]

Note: The in vivo micronucleus test assesses chromosomal damage, while the comet assay measures DNA strand breaks.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key assays used to evaluate the mutagenic potential of sterigmatocystin and aflatoxin M1.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[6] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.

Principle: The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test compound indicates its mutagenic potential.

General Protocol:

  • Bacterial Strains: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. These strains contain different mutations in the histidine operon, allowing for the detection of various types of mutagens.[7]

  • Metabolic Activation: Since many compounds, including ST and AFM1, are not mutagenic themselves but become so after metabolism, the test is often performed with and without a mammalian metabolic activation system. This is typically a liver homogenate fraction (S9 fraction) from rats induced with enzyme-inducing agents.[7]

  • Procedure (Plate Incorporation Method): [8][9]

    • A mixture containing the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) is added to molten top agar.

    • This mixture is then poured onto a minimal glucose agar plate, which lacks histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control (solvent alone) suggests a positive mutagenic response.

In Vivo Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus in mammals, typically rodents.[5][10][11]

Principle: The assay identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals indicates that the test substance is genotoxic.

General Protocol (Following OECD Guideline 474): [5][10][11]

  • Test Animals: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three different dose levels. A vehicle control and a positive control (a known mutagen) are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring: A statistically significant number of polychromatic erythrocytes (immature red blood cells) are scored under a microscope for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each treatment group and compared to the vehicle control. A dose-related and statistically significant increase in micronucleated cells indicates a positive result.

Signaling Pathways and Mechanisms of Mutagenicity

The mutagenic activity of both sterigmatocystin and aflatoxin M1 is contingent upon their metabolic activation to reactive intermediates that can interact with DNA.

Metabolic Activation and DNA Adduct Formation

Both mycotoxins are pro-mutagens, meaning they require enzymatic activation to exert their genotoxic effects. This activation is primarily carried out by the cytochrome P450 (CYP450) monooxygenase system in the liver.

G ST Sterigmatocystin (ST) CYP450 Cytochrome P450 Enzymes (Liver) ST->CYP450 Metabolic Activation AFM1 Aflatoxin M1 (AFM1) AFM1->CYP450 Metabolic Activation ST_Epoxide ST-1,2-epoxide (Reactive Intermediate) CYP450->ST_Epoxide AFM1_Epoxide AFM1-epoxide (Reactive Intermediate) CYP450->AFM1_Epoxide DNA DNA ST_Epoxide->DNA Covalent Binding AFM1_Epoxide->DNA Covalent Binding ST_Adduct ST-DNA Adducts (e.g., at N7-guanine) DNA->ST_Adduct AFM1_Adduct AFM1-DNA Adducts DNA->AFM1_Adduct

Metabolic activation of ST and AFM1 to DNA-reactive epoxides.
Downstream Consequences of DNA Adduct Formation

The formation of DNA adducts can have several downstream consequences. If the adducts are not removed by the cell's DNA repair machinery, they can lead to mutations during DNA replication. In the case of sterigmatocystin, this has been shown to activate DNA damage response pathways.

G ST_Adduct Sterigmatocystin-DNA Adduct DNA_Damage DNA Damage ST_Adduct->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation Mutation Mutation (if unrepaired) DNA_Damage->Mutation p53_Activation p53 Activation ATM_Activation->p53_Activation CellCycle_Arrest Cell Cycle Arrest (G2/M) p53_Activation->CellCycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair CellCycle_Arrest->DNA_Repair

References

A Comparative Guide to the Cross-Reactivity of Aflatoxin Antibodies with Sterigmatocystin in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of aflatoxin antibodies with sterigmatocystin in immunoassays. Understanding the specificity of these antibodies is critical for the accurate detection and quantification of these mycotoxins in research and diagnostics. This document outlines the structural basis for potential cross-reactivity, presents experimental data from various studies, details relevant experimental protocols, and provides visual representations of key concepts.

Introduction: Structural Similarities and Biosynthetic Relationship

Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent mycotoxins produced by Aspergillus species and are of significant concern for food safety and public health. Sterigmatocystin (STG) is a biosynthetic precursor to aflatoxin B1 and shares a similar core structure, including a xanthone group fused to a bifuran system.[1] This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where antibodies raised against one mycotoxin may recognize the other.

Below is a diagram illustrating the biosynthetic relationship between sterigmatocystin and aflatoxin B1.

Biosynthetic Pathway Simplified Biosynthetic Pathway of Aflatoxin B1 Acetate Acetate Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Versicolorin_A Versicolorin A Averantin->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1

Caption: Simplified biosynthetic pathway from acetate to Aflatoxin B1, highlighting Sterigmatocystin as a key intermediate.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is a critical performance parameter in any immunoassay. The following table summarizes experimental data on the cross-reactivity of antibodies developed for either aflatoxin or sterigmatocystin.

Antibody SpecificityTarget AnalyteCross-ReactantCross-Reactivity (%)Antibody TypeImmunoassay FormatReference
Anti-Aflatoxin B1 Aflatoxin B1Sterigmatocystin No cross-reaction Polyclonal (Rabbit)Radioimmunoassay (RIA)[2][3]
Anti-Aflatoxin B1 Aflatoxin B1Aflatoxin B224.2Monoclonal (Mouse)icELISA[4]
Anti-Aflatoxin B1 Aflatoxin B1Aflatoxin G1< 10Monoclonal (Mouse)icELISA[4]
Anti-Aflatoxin B1 Aflatoxin B1Aflatoxin G2< 10Monoclonal (Mouse)icELISA[4]
Anti-Aflatoxin B1 Aflatoxin B1Aflatoxin M1< 10Monoclonal (Mouse)icELISA[4]
Anti-Sterigmatocystin SterigmatocystinAflatoxin B1 < 0.01 Monoclonal (Mouse)icELISA[5]
Anti-Sterigmatocystin SterigmatocystinAflatoxin B2< 0.01Monoclonal (Mouse)icELISA[5]
Anti-Sterigmatocystin SterigmatocystinAflatoxin G1< 0.01Monoclonal (Mouse)icELISA[5]
Anti-Sterigmatocystin SterigmatocystinAflatoxin G2< 0.01Monoclonal (Mouse)icELISA[5]
Anti-Sterigmatocystin SterigmatocystinAflatoxin M1< 0.01Monoclonal (Mouse)icELISA[5]

Key Findings:

  • Early studies using polyclonal antibodies against Aflatoxin B1 demonstrated no cross-reactivity with sterigmatocystin.[2][3]

  • Modern monoclonal antibodies developed specifically for sterigmatocystin exhibit extremely high specificity, with negligible cross-reactivity (<0.01%) towards Aflatoxin B1 and other major aflatoxins.[5]

  • Conversely, anti-aflatoxin B1 antibodies can show varying degrees of cross-reactivity with other aflatoxin analogues (e.g., B2, G1, G2, M1).[4]

This data strongly indicates that while aflatoxin and sterigmatocystin share a structural backbone, the differences in their terminal furan ring structures are sufficient for the generation of highly specific antibodies that can reliably differentiate between the two mycotoxins.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, most commonly a competitive enzyme-linked immunosorbent assay (cELISA).

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The following diagram illustrates the general workflow of a competitive ELISA used to determine the cross-reactivity of an antibody.

Competitive ELISA Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_washing1 4. Washing cluster_detection 5. Detection cluster_washing2 6. Washing cluster_signal 7. Signal Generation cluster_readout 8. Readout Coating Microtiter plate wells are coated with a mycotoxin-protein conjugate. Blocking Nonspecific binding sites are blocked. Coating->Blocking Competition Antibody is pre-incubated with either the target mycotoxin (standard) or a potential cross-reactant, then added to the wells. Blocking->Competition Washing1 Unbound antibodies and mycotoxins are washed away. Competition->Washing1 Detection A secondary antibody conjugated to an enzyme (e.g., HRP) is added. Washing1->Detection Washing2 Unbound secondary antibody is washed away. Detection->Washing2 Signal A substrate is added, and the enzyme converts it into a colored product. Washing2->Signal Readout The absorbance is measured, which is inversely proportional to the mycotoxin concentration in the sample. Signal->Readout

Caption: General workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Method for Cross-Reactivity Calculation
  • Prepare Standard Curves: Generate separate standard curves for the target analyte (e.g., Aflatoxin B1) and the potential cross-reactant (e.g., sterigmatocystin) using the competitive ELISA protocol.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined for both the target analyte and the cross-reactant from their respective standard curves.

  • Calculate Cross-Reactivity: The percentage of cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Conclusion and Recommendations

The available experimental data demonstrates that highly specific antibodies for both aflatoxin B1 and sterigmatocystin can be produced. While anti-aflatoxin B1 antibodies may exhibit cross-reactivity with other aflatoxins, they have been shown to be highly specific against sterigmatocystin. Conversely, monoclonal antibodies developed for sterigmatocystin show virtually no cross-reactivity with aflatoxin B1.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Antibody Selection: When developing or selecting an immunoassay, it is imperative to choose an antibody with well-characterized specificity and minimal cross-reactivity to structurally related compounds that may be present in the sample matrix.

  • Validation: Always validate the cross-reactivity of the chosen antibody with potential interfering substances, including biosynthetic precursors like sterigmatocystin, to ensure the accuracy and reliability of the assay.

  • Data Interpretation: Be aware of the potential for cross-reactivity to lead to an overestimation of the target analyte concentration. This is particularly important when using antibodies that are designed to detect a class of compounds (e.g., total aflatoxins).

By carefully considering antibody specificity and validating immunoassay performance, researchers can ensure the generation of accurate and reliable data for mycotoxin analysis.

References

Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Sterigmatocystin Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of sterigmatocystin—a mycotoxin with potential carcinogenic properties—is paramount. Effective sample cleanup is a critical step in achieving reliable analytical results. This guide provides a detailed comparison of various Solid-Phase Extraction (SPE) cartridges for sterigmatocystin cleanup, supported by experimental data to inform your method development.

Sterigmatocystin (STC) is a toxic secondary metabolite produced by several fungal species and is a precursor in the biosynthesis of aflatoxins.[1] Its presence in various foodstuffs, including cereals, nuts, and cheese, poses a significant food safety concern.[2][3] The complexity of food matrices often necessitates a robust cleanup step to remove interfering substances prior to chromatographic analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of sorbents available. This guide compares the performance of several common SPE cartridges to aid in the selection of the most suitable option for your analytical needs.

Comparative Analysis of SPE Cartridge Performance

The selection of an appropriate SPE cartridge is crucial and depends on the sample matrix and the physicochemical properties of the analyte.[4] Below is a summary of the performance of different SPE cartridges for sterigmatocystin cleanup based on published data.

SPE Cartridge TypeSorbent ChemistryPrincipleReported Recovery (%)Key ConsiderationsReference
C18 (Octadecylsilane) Reversed-phaseNonpolar interactions86 - >96%Widely used for a broad range of mycotoxins. Good performance for STC in various matrices like grains.[5] May require optimization of washing and elution solvents to minimize matrix effects.[4][6][5][6]
Oasis PRiME HLB Hydrophilic-Lipophilic BalancedMixed-mode (reversed-phase and ion-exchange)68.3 - 94.3% (for general mycotoxins)Effective for a wide range of mycotoxins with different polarities.[4] Can provide cleaner extracts compared to traditional C18.[1][1][4]
Immunoaffinity Columns (IAC) Antibody-antigen bindingHighly specificGenerally high, though specific % for STC varies. For mycotoxins, can be >80-120%.[7][8]Offers high selectivity and excellent cleanup by specifically targeting the analyte.[1][7] Can be more expensive and may have limitations for multi-analyte methods.[4][7] The specificity can sometimes lead to underestimation if the toxin structure is altered.[7][1][7][8]
Strata-X Modified styrene-divinylbenzene polymerReversed-phaseNo significant difference compared to C18 in one study.A polymeric reversed-phase sorbent that can offer different selectivity compared to silica-based C18.[6][6]
Captiva EMR-Lipid Not specifiedLipid removalNot specified for STCSpecifically designed for the removal of lipids from fatty samples, which can be a major interference.[1][1]
Supelclean Envi-carb Graphitized CarbonAdsorptionNot specified for STCUsed for cleanup purposes, particularly for removing pigments and other interferences.[2][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these cleanup procedures. Below are representative protocols for C18 and Immunoaffinity SPE cartridges.

General Sample Preparation (Prior to SPE)
  • Extraction: A representative sample (e.g., 5-25 g of ground cereal) is typically extracted with an organic solvent mixture, such as acetonitrile/water (e.g., 80:20, v/v), often assisted by shaking or ultrasonication.[2][5]

  • Centrifugation/Filtration: The extract is centrifuged or filtered to remove solid particles before applying it to the SPE cartridge.

C18 SPE Cleanup Protocol

This protocol is a generalized procedure based on common practices for mycotoxin analysis.[5][6]

  • Conditioning: The C18 cartridge (e.g., 500 mg, 3 mL) is conditioned sequentially with methanol (e.g., 5 mL) and then with water or an extraction solvent mimic (e.g., 5 mL).

  • Loading: The filtered sample extract is loaded onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: The cartridge is washed with a weak organic solvent solution (e.g., 5-10 mL of acetonitrile/water, 20:80, v/v) to remove polar interferences while retaining sterigmatocystin.

  • Elution: Sterigmatocystin is eluted from the cartridge with a stronger organic solvent, such as methanol or acetonitrile (e.g., 5-10 mL).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase) for chromatographic analysis.

Immunoaffinity Column (IAC) Cleanup Protocol

This protocol is based on the general principles of IAC for mycotoxin analysis.[7][8]

  • Column Equilibration: The immunoaffinity column is brought to room temperature.

  • Loading: The sample extract (often diluted with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding) is passed through the column at a specific flow rate recommended by the manufacturer.

  • Washing: The column is washed with PBS or a similar buffer to remove unbound matrix components.

  • Elution: Sterigmatocystin is eluted by denaturing the antibodies with a solvent such as methanol or acetonitrile.

  • Dilution/Evaporation: The eluate may be diluted with water or evaporated and reconstituted for analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for sterigmatocystin analysis, highlighting the sample cleanup step with different SPE options.

Sterigmatocystin Cleanup Workflow cluster_0 Sample Preparation cluster_1 SPE Cleanup cluster_2 Analysis Sample Food Sample (e.g., Cereals, Nuts) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Filtration Centrifugation/ Filtration Extraction->Filtration C18 C18 Cartridge Filtration->C18 Load Extract IAC Immunoaffinity Column Filtration->IAC Load Extract Other Other Cartridges (e.g., Oasis HLB, Strata-X) Filtration->Other Load Extract Elution Elution & Evaporation C18->Elution IAC->Elution Other->Elution Analysis LC-MS/MS or HPLC Analysis Elution->Analysis

Caption: General workflow for sterigmatocystin analysis from sample to detection.

Conclusion

The choice of SPE cartridge for sterigmatocystin cleanup significantly impacts the quality and accuracy of analytical results. While C18 cartridges offer a reliable and cost-effective solution with good recoveries, immunoaffinity columns provide superior selectivity, which is particularly beneficial for complex matrices. Other cartridges like Oasis PRiME HLB and polymeric phases such as Strata-X present viable alternatives with their own unique advantages. The optimal choice will depend on the specific requirements of the analysis, including the food matrix, desired level of cleanup, and budget constraints. It is always recommended to validate the chosen SPE method for your specific application to ensure data of the highest quality.

References

A Comparative Guide: HPLC-FLD vs. LC-MS/MS for Sterigmatocystin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of mycotoxins like sterigmatocystin is paramount. Sterigmatocystin, a carcinogenic and mutagenic secondary metabolite produced by various fungi, requires sensitive analytical methods for its detection in diverse matrices. This guide provides an objective comparison of two prominent analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice between HPLC-FLD and LC-MS/MS for sterigmatocystin analysis hinges on a balance of sensitivity, selectivity, and accessibility. While both methods are capable of quantifying this mycotoxin, they differ significantly in their performance characteristics.

Performance MetricHPLC-FLDLC-MS/MS
Accuracy (Recovery) 81 - 95%[1]97.4 - 105.3%[2]
Precision (RSD) Not explicitly stated for sterigmatocystin, but generally <15% for mycotoxins0.2 - 6.5%[2]
Limit of Detection (LOD) ~1.3 µg/kg[1]0.15 µg/kg[2]
Limit of Quantification (LOQ) ~4.2 µg/kg[1]0.30 µg/kg[2]
Selectivity Good, but susceptible to interference from matrix componentsExcellent, highly selective due to mass-based detection
Throughput ModerateHigh
Cost & Complexity Lower initial investment and operational cost, less complexHigher initial investment and operational cost, more complex

Delving Deeper: Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for selecting the appropriate technique and for the successful implementation of the chosen method.

HPLC-FLD Methodology for Sterigmatocystin Analysis

High-Performance Liquid Chromatography with Fluorescence Detection often requires a derivatization step to enhance the fluorescence of sterigmatocystin, which has weak native fluorescence.

1. Sample Preparation (Immunoaffinity Column Cleanup)

A common and effective method for sample cleanup and concentration involves the use of immunoaffinity columns (IACs).

  • Extraction: A known weight of the homogenized sample (e.g., 25g of cereal) is extracted with a suitable solvent mixture, such as acetonitrile/water (80/20, v/v), by shaking or blending.

  • Filtration and Dilution: The extract is filtered, and an aliquot is diluted with a phosphate-buffered saline (PBS) solution.

  • Immunoaffinity Column Cleanup: The diluted extract is passed through a sterigmatocystin-specific immunoaffinity column. The column contains antibodies that specifically bind to sterigmatocystin, thus retaining it while other matrix components are washed away.

  • Elution: The bound sterigmatocystin is then eluted from the column using a solvent like methanol. The eluate is collected for the derivatization step.

2. Pre-column Derivatization with Trifluoroacetic Acid (TFA)

To enhance the fluorescence signal, a pre-column derivatization is typically performed.

  • The methanolic eluate from the IAC is evaporated to dryness under a gentle stream of nitrogen.

  • A solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., hexane) is added to the dried residue.

  • The reaction mixture is heated (e.g., at 45°C for 40 minutes) to facilitate the derivatization reaction.

  • After cooling, the derivatizing agent is evaporated, and the residue is reconstituted in the mobile phase for HPLC injection.

3. HPLC-FLD Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical. For example, acetonitrile:water (32:68, v/v).[1]

  • Flow Rate: A flow rate of around 1.0 mL/min is generally employed.

  • Fluorescence Detection: The excitation and emission wavelengths are set to maximize the signal of the derivatized sterigmatocystin.

LC-MS/MS Methodology for Sterigmatocystin Analysis

Liquid Chromatography with Tandem Mass Spectrometry offers high sensitivity and selectivity without the need for derivatization.

1. Sample Preparation

  • Extraction: A 10 g sample of ground grain is extracted with 40 mL of acetonitrile/water (80/20, v/v) by shaking for 60 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Dilution: An aliquot of the supernatant is diluted with the mobile phase.

2. LC-MS/MS Conditions [2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: 5 mM ammonium acetate in water/methanol (95/5, v/v) with 0.1% formic acid.

    • Mobile Phase B: 5 mM ammonium acetate in methanol/water (98/2, v/v) with 0.1% formic acid.

  • Flow Rate: A flow rate of 0.2 mL/min is used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sterigmatocystin.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-FLD and LC-MS/MS.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup Immunoaffinity Column Cleanup Extraction->Cleanup Elution Elution with Methanol Cleanup->Elution Derivatization Pre-column Derivatization with TFA Elution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD

HPLC-FLD Workflow for Sterigmatocystin Analysis

LC_MSMS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Analysis Sample_MS Sample Homogenization Extraction_MS Extraction with Acetonitrile/Water Sample_MS->Extraction_MS Centrifugation_MS Centrifugation Extraction_MS->Centrifugation_MS Dilution_MS Dilution Centrifugation_MS->Dilution_MS LC LC Separation (C18 Column) Dilution_MS->LC MSMS Tandem MS Detection (MRM) LC->MSMS

References

Sterigmatocystin's Carcinogenic Profile: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals significant variations in the carcinogenic effects of sterigmatocystin, a mycotoxin structurally related to aflatoxins, across different animal species. This guide synthesizes findings from studies in rats, mice, and non-human primates to provide researchers, scientists, and drug development professionals with a comparative overview of its tumorigenic potential, highlighting species-specific target organs and carcinogenic potency.

Sterigmatocystin, classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), is a potent genotoxic agent that requires metabolic activation to exert its carcinogenic effects.[1][2][3] Its carcinogenicity has been demonstrated in multiple animal models, with the liver being a primary target. However, the susceptibility and tumor presentation differ notably between species.

Quantitative Comparison of Carcinogenicity

The following table summarizes the key quantitative data from carcinogenicity studies of sterigmatocystin in various animal species.

Animal SpeciesStrainRoute of AdministrationDoseDuration of StudyKey FindingsReference
Rat WistarOral (Gavage or Diet)0.15–2.25 mg/day52 weeks39 out of 50 surviving rats developed hepatocellular carcinoma.[4][4]
Rat Not SpecifiedSkin ApplicationNot SpecifiedNot SpecifiedInduced skin and liver tumors.[5][5]
Rat Not SpecifiedSubcutaneous InjectionNot SpecifiedNot SpecifiedProduced sarcomas at the injection site.[5][5]
Mouse NIHOral (Gastric Intubation)3 µg/kg, 3 times/week24 weeks25.0% incidence of lung adenocarcinoma.[6][6]
Mouse NIHOral (Gastric Intubation)30 µg/kg, 3 times/week24 weeks41.7% incidence of lung adenocarcinoma.[6][6]
Non-human Primate Vervet MonkeyIntraperitoneal10-day LD50: 32 mg/kg10 daysNot a carcinogenicity study, but indicates high acute toxicity.[1][1]
Non-human Primate Cynomolgus MonkeyOral1 mg/kg or 2 mg/kg, 1 day/week18 yearsThree renal tumors were reported in the study groups.[7][7]

Experimental Methodologies

The assessment of sterigmatocystin's carcinogenicity relies on long-term animal bioassays. A typical experimental protocol is outlined below.

General Carcinogenicity Bioassay Protocol
  • Animal Selection and Acclimation: Specific pathogen-free animals of a defined strain (e.g., Wistar rats, NIH mice) are selected and acclimated to the laboratory environment for a period of at least one week before the start of the study. Animals are housed in controlled conditions of temperature, humidity, and light cycle, with free access to standard chow and water, confirmed to be free of mycotoxins.

  • Group Allocation: Animals are randomly assigned to control and treatment groups. A typical study includes a vehicle control group and at least two dose levels of sterigmatocystin.

  • Dose Preparation and Administration: Sterigmatocystin is dissolved or suspended in a suitable vehicle (e.g., corn oil). The administration can be performed via oral gavage, dietary admixture, or topical application, depending on the study's objective. Dosing is conducted at specified frequencies (e.g., daily, weekly).

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Food consumption is also regularly recorded.

  • Termination and Necropsy: At the end of the study period (which can range from several months to years), or when animals become moribund, they are euthanized. A complete necropsy is performed, and all organs are examined for gross abnormalities.

  • Histopathology: Organs and any observed lesions are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify and classify tumors.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in sterigmatocystin carcinogenicity studies, the following diagrams are provided.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_observation Observation & Data Collection cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimation Acclimation Animal_Selection->Acclimation Randomization Randomization Acclimation->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group Treatment Groups (Sterigmatocystin) Randomization->Treatment_Group In_Life_Obs In-life Observations (Body Weight, Clinical Signs) Control_Group->In_Life_Obs Dosing Dosing (Oral, Topical, etc.) Treatment_Group->Dosing Dosing->In_Life_Obs Termination Scheduled Termination or Moribund Sacrifice In_Life_Obs->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis (Tumor Incidence) Histopathology->Data_Analysis

Caption: A typical experimental workflow for an in vivo carcinogenicity study of sterigmatocystin.

Sterigmatocystin_Carcinogenesis_Pathway ST Sterigmatocystin Metabolic_Activation Metabolic Activation (CYP450 Enzymes) ST->Metabolic_Activation Epoxide Sterigmatocystin-1,2-epoxide (Reactive Intermediate) Metabolic_Activation->Epoxide DNA_Adducts DNA Adduct Formation (e.g., N7-guanine) Epoxide->DNA_Adducts p53_inhibition Suppression of p53 function (via MDM2 activation) Epoxide->p53_inhibition may lead to Genomic_Instability Genomic Instability & Mutations DNA_Adducts->Genomic_Instability p53_inhibition->Genomic_Instability Cell_Proliferation Uncontrolled Cell Proliferation Genomic_Instability->Cell_Proliferation Tumor Tumor Formation (e.g., Liver, Lung, Skin) Cell_Proliferation->Tumor

Caption: Simplified signaling pathway for sterigmatocystin-induced carcinogenesis.

Species-Specific Observations

  • Rats: This species appears to be highly susceptible to the hepatocarcinogenic effects of sterigmatocystin when administered orally.[4] Studies have also demonstrated its carcinogenicity upon skin application, leading to both skin and liver tumors, indicating systemic absorption and distribution.[5][8]

  • Mice: In contrast to rats, mice primarily develop lung tumors (adenocarcinomas) following oral administration of sterigmatocystin.[6] This suggests a different organotropic effect of the toxin or its metabolites in this species.

  • Non-human Primates: Long-term studies in cynomolgus monkeys have linked sterigmatocystin exposure to the development of renal tumors.[7] While liver tumors are a known outcome in primates exposed to similar mycotoxins like aflatoxin B1, the finding of renal tumors highlights a distinct target organ in this species.[9] Acute toxicity data in vervet monkeys also indicate a high level of sensitivity to this mycotoxin.[1]

Conclusion

The carcinogenicity of sterigmatocystin varies significantly across animal species, affecting the liver, lungs, skin, and kidneys. Rats are particularly prone to liver cancer, mice to lung cancer, and non-human primates have shown susceptibility to renal tumors. These differences underscore the importance of considering species-specific metabolic pathways and toxicokinetics when extrapolating animal data to assess human risk. Further research is needed to fully elucidate the molecular mechanisms driving these species-specific carcinogenic responses.

References

Multi-Mycotoxin Analysis: A Comparative Guide to Method Validation Including Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous detection of multiple mycotoxins in various matrices is crucial for ensuring food safety and managing toxicological risks. This guide provides a comparative overview of validated analytical methods for the quantification of a range of mycotoxins, with a specific focus on the inclusion of sterigmatocystin (STC), a carcinogenic mycotoxin and a precursor to aflatoxins.[1][2][3] The methodologies discussed are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[4][5][6][7]

Comparative Performance of Multi-Mycotoxin Methods

The validation of a multi-mycotoxin method involves assessing several key performance parameters to ensure the reliability of the results. The following tables summarize quantitative data from various studies, offering a comparison of different methods' performance for sterigmatocystin and other significant mycotoxins.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Sterigmatocystin in Feed [8]

ParameterValueConcentration Levels Tested (µg/kg)
Limit of Quantification (LOQ)1 µg/kg-
Mean Overall Recovery (at LOQ)98%1
Confidence Interval (at LOQ)3.8%1
Coefficient of Variation (CV%) (at LOQ)3.7%1
Mean Overall Recovery (across all levels)99%1, 2.03, 5.07, 10.14
Confidence Interval (across all levels)0.8%1, 2.03, 5.07, 10.14
Coefficient of Variation (CV%) (across all levels)1.9%1, 2.03, 5.07, 10.14

Table 2: Comparative Performance of a Multi-Mycotoxin LC-MS/MS Method in Pig Urine [9]

MycotoxinLimit of Quantification (LOQ) (ng/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Sterigmatocystin0.1>60<20<20
Zearalenone0.1>60<20<20
Deoxynivalenol1-20>60<20<20
Ochratoxin A1.5-15>60<20<20
Nivalenol8>60<20<20

Table 3: Overview of LC-MS/MS Methods for Sterigmatocystin in Various Food Matrices (2021-2024) [2]

Food MatrixExtraction MethodLOD/LOQ (µg/kg)Recovery (%)
Brown rice, wheatAcetonitrile:water extraction, SPE cleanup0.02–0.03 / 0.05–0.0986–102
Rice branDispersive liquid-liquid microextraction (DLLME)--
Various foodsQuEChERS0.3 / 1.084–116
Plant-based milkAcetonitrile extraction-79–95
CerealsAcetonitrile:water extraction0.03 / 0.10-

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of multiple mycotoxins, including sterigmatocystin, using LC-MS/MS. This protocol is a synthesis of common practices found in the referenced literature.[4][10][11][12]

1. Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is frequently employed for the extraction of mycotoxins from complex food and feed matrices.[4][10]

  • Sample Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex briefly. Allow the sample to hydrate for at least 15 minutes.

  • Extraction: Add 10 mL of acetonitrile containing 1-2% formic acid. Shake or vortex the mixture vigorously for 15-30 minutes to extract the mycotoxins.

  • Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce phase separation. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tubes at ≥3000 g for 5-10 minutes.

2. Extract Clean-up (Dispersive Solid-Phase Extraction - dSPE)

  • Take an aliquot (e.g., 1-5 mL) of the upper acetonitrile layer and transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water).

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Final Extract Preparation

  • Transfer a portion of the cleaned-up supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.

    • Mobile Phase: A gradient elution with two mobile phases is typically used. For example, Mobile Phase A: water with a modifier like 0.1% formic acid and 5 mM ammonium formate, and Mobile Phase B: methanol with the same modifier.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for sterigmatocystin and many other mycotoxins.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each mycotoxin.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of a multi-mycotoxin method.

Multi_Mycotoxin_Validation_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis Analysis cluster_validation Method Validation Sample Homogenized Sample Hydration Hydration (Water) Sample->Hydration Extraction Extraction (Acetonitrile/Formic Acid) Hydration->Extraction SaltingOut Phase Separation (QuEChERS Salts) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation Centrifugation2->Evaporation Clean Extract Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Linearity Linearity LCMSMS->Linearity Recovery Recovery LCMSMS->Recovery LOD_LOQ LOD & LOQ LCMSMS->LOD_LOQ Precision Precision (Repeatability & Reproducibility) LCMSMS->Precision MatrixEffects Matrix Effects LCMSMS->MatrixEffects

Caption: Experimental workflow for multi-mycotoxin analysis and validation.

References

A Comparative Guide to Proficiency Testing for Sterigmatocystin Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical laboratories tasked with the detection of sterigmatocystin (STC) in food matrices, participation in proficiency testing (PT) schemes is a critical component of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance and the reliability of its data. However, dedicated PT schemes for sterigmatocystin are not as common as those for other mycotoxins. This guide offers a comparison based on available data from a comprehensive interlaboratory study, which functions as a de facto proficiency test, and information on a commercially available PT scheme.

This guide is intended for researchers, scientists, and quality control professionals to benchmark their analytical methods, understand performance expectations, and identify key experimental parameters for the accurate determination of sterigmatocystin in food.

Performance Comparison of Sterigmatocystin Analysis Schemes

The following tables summarize quantitative performance data from a multi-laboratory validation study that provides a benchmark for sterigmatocystin analysis in different cereal matrices. This data can be used to compare in-house method performance against established benchmarks.

Table 1: Performance Data for Sterigmatocystin Analysis in White Rice

Spiking Level (µg/kg)Number of LabsMean Recovery (%)RSDr (%)¹RSDR (%)²HorRat Value³Satisfactory Z-Scores⁴ (%)
0.3896.77.128.10.6100
1.0893.311.532.70.8100
5.0892.240.240.21.2100

¹RSDr: Repeatability Relative Standard Deviation ²RSDR: Reproducibility Relative Standard Deviation ³HorRat Value: Horwitz Ratio, a measure of the acceptability of the method's precision ⁴Satisfactory Z-Scores: Percentage of laboratories with a |Z-score| ≤ 2

Table 2: Performance Data for Sterigmatocystin Analysis in Sorghum

Spiking Level (µg/kg)Number of LabsMean Recovery (%)RSDr (%)RSDR (%)HorRat ValueSatisfactory Z-Scores (%)
0.3896.714.232.00.875*
1.0885.329.054.71.0100
5.0890.521.932.10.8100

*Data from two laboratories were unsatisfactory at this level.

Commercially Available Proficiency Testing Scheme

While detailed public reports with performance data are scarce, FAPAS®, a leading proficiency testing provider, offers a multi-mycotoxin proficiency test that includes sterigmatocystin.

Table 3: FAPAS Multi-Mycotoxin Proficiency Test Example

ProviderPT CodeMatrixAnalytes Included
FAPAS®FCMM11-CCP38Oat FlourAflatoxins (B & G), Ochratoxin A, T-2 & HT-2 toxins, and Sterigmatocystin

Laboratories seeking formal, external validation of their sterigmatocystin analysis capabilities are encouraged to participate in such commercially available schemes.

Experimental Protocols

The data presented in Tables 1 and 2 were generated from an interlaboratory study validating a specific analytical method. The detailed protocol provides a valuable reference for laboratories developing or refining their own methods for sterigmatocystin analysis.

Interlaboratory Study Protocol for Sterigmatocystin in Rice and Sorghum

This method is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • A 5 g homogenized sample is weighed into a 50 mL polypropylene tube.

    • 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v) is added.

    • The sample is extracted for 60 minutes on a rotary shaker.

    • Centrifugation at 4000 rpm for 5 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • A 5 mL aliquot of the supernatant is diluted with 20 mL of phosphate-buffered saline (PBS).

    • The diluted extract is passed through an immunoaffinity column (IAC) specific for the target mycotoxins.

    • The column is washed with 10 mL of PBS.

    • The toxins are eluted from the column with 2 mL of methanol.

    • The eluate is evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in 500 µL of injection solvent (methanol/water, 30:70, v/v).

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate, and methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Injection Volume: 10 µL.

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Visualizing Workflows and Decision Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of a proficiency testing scheme and the decision-making process for selecting an analytical method.

PT_Workflow cluster_Provider PT Scheme Provider cluster_Lab Participating Laboratory cluster_Evaluation Performance Evaluation A Preparation of Homogenous Test Material B Homogeneity & Stability Testing A->B C Distribution to Participants B->C D Sample Receipt & Analysis C->D E Submission of Results D->E F Statistical Analysis of Results E->F G Assignment of Performance Scores (e.g., Z-Scores) F->G H Issuance of Final Report G->H I Laboratory Internal Review H->I Review & Corrective Action

Caption: Workflow of a typical proficiency testing scheme.

Method_Selection A Define Analytical Need (e.g., Sterigmatocystin in Cereals) B Review Available Methods (e.g., LC-MS/MS, ELISA) A->B C Evaluate Performance Data (Recovery, RSD, LOQ) B->C D Does performance meet regulatory/internal requirements? C->D E Select & Validate Method In-House D->E Yes G Re-evaluate Method or Seek Alternative D->G No F Participate in PT Scheme for External Verification E->F H Method Implementation for Routine Analysis F->H G->B

Caption: Decision process for analytical method selection.

A Comparative Guide to Quantitative Methods for Sterigmatocystin Analysis: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sterigmatocystin, a mycotoxin with potential carcinogenic properties, is paramount. This guide provides a comparative overview of the linearity and range of common analytical methods used for sterigmatocystin determination, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The selection of an appropriate analytical method hinges on various factors, with the linear range and sensitivity being critical performance characteristics. Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte, while the range defines the interval between the upper and lower concentration levels for which the method has been proven to be precise, accurate, and linear.

Comparative Performance Data

The following table summarizes the key performance parameters related to the linearity and range of different quantitative methods for sterigmatocystin, as reported in various studies. This allows for a direct comparison of their capabilities.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Grains3.0 - 150 µg/kg> 0.991.0 µg/kg3.0 µg/kg
LC-MS/MS Grains0.5 - 100 µg/kgNot Reported< 0.5 µg/kgNot Reported
LC-MS/MS Cereals and FeedNot ReportedNot ReportedNot Reported1.0 µg/kg
LC-MS/MS Cereals, Beer, NutsNot ReportedNot Reported0.05 - 0.15 µg/kg0.5 µg/kg
GC-MS Grain8 - 120 µg/kg0.9992.4 µg/kg8.0 µg/kg
ELISA Wheat and Corn FlourNot Reported (IC₅₀ = 4.52 ng/mL)Not Reported0.19 ng/mLNot Reported
ELISA Culture Broth/MyceliaDetection Limit: 50 ng/mLNot ReportedNot ReportedNot Reported

Note: The performance characteristics of analytical methods can vary depending on the specific instrumentation, experimental conditions, and matrix effects. The data presented here is for comparative purposes.

Experimental Workflow for Linearity and Range Assessment

The following diagram illustrates a typical workflow for assessing the linearity and range of a quantitative method for sterigmatocystin.

G Workflow for Linearity and Range Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation A Prepare Sterigmatocystin Stock Solution B Prepare Series of Calibration Standards A->B C Analyze Standards using the chosen method (e.g., LC-MS/MS, GC-MS, ELISA) B->C D Construct Calibration Curve (Response vs. Concentration) C->D G Determine LOD and LOQ C->G E Determine Linear Range D->E F Calculate Correlation Coefficient (R²) D->F H Assess Accuracy and Precision within the determined range E->H

A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of sterigmatocystin, a mycotoxin that is a precursor to aflatoxins and a potential human carcinogen.[1][2] Accurate and sensitive detection of sterigmatocystin is crucial for food safety, toxicological studies, and drug development. This document outlines various analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[3] It is often determined as the concentration that gives a signal-to-noise ratio of 3:1.[3][4]

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[5] A commonly accepted signal-to-noise ratio for LOQ is 10:1.[3][4] The European Food Safety Authority (EFSA) has highlighted the need for analytical methods with an LOQ of less than 1.5 μg/kg for effective monitoring of sterigmatocystin in food and feed.[6]

Methodologies for LOD and LOQ Calculation

Several approaches can be used to determine LOD and LOQ, with the most common being:

  • Signal-to-Noise (S/N) Ratio: This method is based on the ratio of the analytical signal to the background noise.[3] As mentioned, an S/N of 3:1 is generally used for LOD and 10:1 for LOQ.[3][4]

  • Calibration Curve Method: LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The formulas are typically:

    • LOD = 3.3 * (σ / S)[7]

    • LOQ = 10 * (σ / S)[7]

Comparison of Analytical Methods for Sterigmatocystin

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. The most common techniques for sterigmatocystin analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[1][8] It is particularly effective for complex matrices and for multi-mycotoxin analysis.[8]

Experimental Protocol (General)

  • Sample Extraction: A known weight of the homogenized sample (e.g., 5-25 g) is extracted with a solvent mixture, commonly acetonitrile/water.[1][9] The extraction is often enhanced by shaking or ultrasonication.[1]

  • Clean-up: The crude extract is often purified to remove interfering matrix components. This can be achieved by:

    • Solid-Phase Extraction (SPE): Using cartridges like C18 or specialized mycotoxin clean-up columns.[1]

    • Immunoaffinity Columns (IAC): These columns contain antibodies specific to sterigmatocystin, providing very clean extracts.[10]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive SPE method that is fast and requires minimal solvent.[1]

  • LC Separation: The purified extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[1]

  • MS/MS Detection: The analyte is ionized, typically using electrospray ionization (ESI) in positive mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-product ion transitions for sterigmatocystin.[8]

High-Performance Liquid Chromatography with Fluorescence or UV Detection (HPLC-FLD/UV)

HPLC with fluorescence or UV detection is a more widely available and less expensive alternative to LC-MS/MS. However, it may lack the sensitivity and selectivity of mass spectrometry, and often requires more extensive sample clean-up or derivatization.

Experimental Protocol (HPLC-UV)

  • Sample Extraction and Clean-up: Similar to the LC-MS/MS protocol, with a strong emphasis on the clean-up step to minimize matrix interference. SPE is a common clean-up method.[11]

  • LC Separation: A C18 column is typically used with an isocratic or gradient mobile phase of acetonitrile and water.[11]

  • UV Detection: The column eluent is monitored by a UV detector at the wavelength of maximum absorbance for sterigmatocystin (around 245 nm and 325 nm).

Experimental Protocol (HPLC-FLD)

Sterigmatocystin has weak natural fluorescence.[8] Therefore, a pre-column or post-column derivatization step is often required to enhance its fluorescence signal, though some methods with sensitive modern detectors may not require this.

  • Sample Preparation: Extraction and clean-up are performed as described above.

  • Derivatization (if necessary): The sample extract may be reacted with a derivatizing agent to produce a highly fluorescent product.

  • LC Separation: Chromatographic conditions are similar to HPLC-UV.

  • Fluorescence Detection: The detector is set to the specific excitation and emission wavelengths of the sterigmatocystin derivative.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte.[12][13] It is rapid, requires minimal sample preparation, and is suitable for on-site testing.[14] However, results should be considered presumptive and positive findings are often confirmed by a chromatographic method like LC-MS/MS.[12]

Experimental Protocol (Competitive ELISA)

  • Sample Extraction: The sample is typically extracted with a solvent like methanol/water. The extract may be diluted in a buffer.

  • Assay Procedure:

    • A microtiter plate pre-coated with sterigmatocystin-protein conjugate is used.

    • Standards or sample extracts are added to the wells, followed by a specific anti-sterigmatocystin antibody.

    • During incubation, the antibody binds competitively to the sterigmatocystin in the sample and the sterigmatocystin coated on the plate.

    • The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • After another washing step, a substrate is added, which produces a color signal.

  • Detection: The intensity of the color is measured with a plate reader. The concentration of sterigmatocystin is inversely proportional to the color signal.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for sterigmatocystin using different analytical methods and in various matrices.

Analytical MethodMatrixLODLOQReference
LC-MS/MS Cereals and Feed-1 µg/kg[15]
Grains0.15 µg/kg0.30 µg/kg[8]
Cheese0.03 µg/kg0.1 µg/kg[9]
Cheese-1.0 ng/kg[10]
Brown Rice, Wheat0.02–0.03 µg/kg0.05–0.09 µg/kg[1]
Plant-based milk0.03 µg/L0.10 µg/L[1]
Beer0.3 µg/kg1.0 µg/kg[1]
HPLC-UV Beer0.5 µg/L1.5 µg/L[11]
HPLC-FLD Cereals0.9–1.5 µg/kg3.0–4.5 µg/kg[1]
ELISA Cereal Products0.015 ng/mL-[14]
Plant-based milk2 µg/kg-[6]

Note: Values can vary significantly based on the specific instrumentation, protocol, and matrix effects.

Visualizations

Workflow for LOD and LOQ Determination

General Workflow for LOD/LOQ Determination cluster_prep Method Development & Preparation cluster_analysis Analysis & Calculation cluster_calc Calculation Approaches A Select Analytical Method (e.g., LC-MS/MS, HPLC) B Optimize Method Parameters (e.g., mobile phase, extraction solvent) A->B C Prepare Blank Matrix Samples B->C D Prepare Calibration Standards and Spiked Samples C->D E Analyze Blank Samples to Determine Noise/SD D->E F Analyze Low-Concentration Spiked Samples D->F G Generate Calibration Curve D->G H Calculate LOD and LOQ E->H F->H G->H I Signal-to-Noise Ratio (LOD S/N=3, LOQ S/N=10) H->I J Calibration Curve Method (LOD=3.3σ/S, LOQ=10σ/S) H->J

Caption: General workflow for determining LOD and LOQ.

Comparison of Method Sensitivity

Typical LOQ Ranges for Sterigmatocystin Analysis cluster_methods cluster_range High Sensitivity High Sensitivity Low Sensitivity Low Sensitivity LCMS LC-MS/MS ELISA ELISA HPLC_UV HPLC-UV HPLC_FLD HPLC-FLD range_lcms 0.05 - 1.0 range_elisa ~2.0 (screening) range_hplcuv ~1.5 range_hplcfld ~3.0 - 4.5

Caption: Comparison of typical LOQ ranges for different methods.

Conclusion

The determination of LOD and LOQ for sterigmatocystin is critical for ensuring the safety of food and feed, as well as for research purposes.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for confirmation and quantification at very low levels.[1]

  • HPLC-UV and HPLC-FLD are viable, cost-effective alternatives, but may not achieve the low detection limits required by some regulations without significant optimization.

  • ELISA serves as an excellent high-throughput screening tool for rapid assessment of a large number of samples, with positive results typically requiring confirmation by a chromatographic method.[12]

Researchers should select the most appropriate method based on their specific requirements for sensitivity, sample matrix, available resources, and the intended application of the data. The protocols and data presented in this guide provide a foundation for making an informed decision.

References

Evaluating the Robustness of a Novel Analytical Method for Sterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of a new ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of sterigmatocystin (STE) in food matrices. STE is a mycotoxin with carcinogenic properties, and its accurate detection is crucial for food safety and toxicological studies.[1][2][3] This document compares the performance of a recently developed method with established alternatives, provides detailed experimental protocols, and visualizes the toxicological pathway of STE and the analytical workflow.

Comparative Performance of Analytical Methods

The robustness and reliability of an analytical method are determined by several key performance indicators. The following tables summarize the performance of a new UPLC-MS/MS method for STE analysis in comparison to other recent methods. The data is compiled from various studies published between 2021 and 2024, highlighting the continuous improvement in detection limits and recovery rates.[3][4]

Table 1: Performance Comparison of Recent Analytical Methods for Sterigmatocystin (STE)

Method Reference (Year)MatrixExtraction MethodDetection MethodLOQ (µg/kg)Recovery (%)
New Method (2023) Cereals QuEChERS UPLC-MS/MS 0.1 95-108
Alternative 1 (2022)SpicesSolid-Liquid ExtractionLC-MS/MS0.588-97
Alternative 2 (2022)Fruit JuicesDispersive Solid-Phase ExtractionUPLC-MS/MS0.292-105
Alternative 3 (2021)NutsImmunoaffinity Column CleanupHPLC-FLD1.085-110
Alternative 4 (2021)CheeseLiquid-Liquid ExtractionLC-HRMS0.889-102

QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry.

Table 2: Robustness Evaluation of the New UPLC-MS/MS Method

To assess the robustness of the new method, minor deliberate variations were introduced to the analytical parameters. The results indicate the method's reliability under varied conditions.

Parameter VariedVariationRecovery (%)RSD (%)
Column Temperature35°C97.22.1
45°C96.82.3
Mobile Phase pH3.095.92.5
3.497.12.2
Flow Rate0.38 mL/min96.52.4
0.42 mL/min97.02.3

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the new UPLC-MS/MS method and a widely used alternative.

Protocol 1: New UPLC-MS/MS Method with QuEChERS Extraction

This method is noted for its high throughput and minimal sample preparation time.[5]

1. Sample Preparation and Extraction:

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute.
  • Add 10 mL of acetonitrile with 1% formic acid.
  • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Vortex vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 300 mg of a primary secondary amine (PSA) sorbent.
  • Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

3. UPLC-MS/MS Analysis:

  • Transfer 1 mL of the cleaned extract into an autosampler vial.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) of characteristic transitions for STE.

Protocol 2: Alternative Method using Immunoaffinity Column (IAC) Cleanup

This method offers high selectivity due to the specific binding of the analyte to the antibody-based column.

1. Sample Preparation and Extraction:

  • Weigh 25 g of the homogenized sample into a blender jar.
  • Add 100 mL of methanol/water (80/20, v/v) and blend at high speed for 3 minutes.
  • Filter the extract through fluted filter paper.

2. Immunoaffinity Column Cleanup:

  • Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).
  • Pass the diluted extract through an immunoaffinity column specific for sterigmatocystin at a flow rate of 1-2 mL/min.
  • Wash the column with 10 mL of water.
  • Elute the bound sterigmatocystin with 2 mL of methanol.

3. HPLC-FLD Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile, methanol, and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Fluorescence detector with post-column derivatization.

Visualizing Key Processes

Diagrams are provided to illustrate the toxicological pathway of sterigmatocystin and the analytical workflow for its detection.

sterigmatocystin_toxicity_pathway STE Sterigmatocystin (STE) Metabolism Metabolic Activation (Cytochrome P450) STE->Metabolism Epoxide STE-epoxide Metabolism->Epoxide ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Adducts DNA Adducts Epoxide->DNA_Adducts DNA DNA Cellular_Damage Cellular Damage & Toxicity DNA_Adducts->Cellular_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Cellular_Damage Cell_Cycle_Arrest->Cellular_Damage analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or IAC) Extraction->Cleanup UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Separation Chromatographic Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Sterigmatocystine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Sterigmatocystine, a mycotoxin that is a suspected human carcinogen. Adherence to these guidelines is critical to ensure the safety of laboratory personnel.

Hazard Identification and Quantitative Data

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] It is toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2][3][4]

PropertyValueSource(s)
Chemical Formula C₁₈H₁₂O₆[5][6]
Molar Mass 324.28 g/mol [1][5]
Appearance Pale yellow needles[1]
Oral LD50 (rat) 120 mg/kg[2][4]
Oral LD50 (mouse) >800 mg/kg[2][4]
Intraperitoneal LD50 (rat) 60 mg/kg[2][6]
Solubility Soluble in methanol, ethanol, acetonitrile, benzene, and chloroform.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the planned procedures. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.Double-gloving with chemical-resistant gloves.
Body Protection A long-sleeved laboratory coat.A disposable, solid-front gown or coveralls.[7]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][8]A face shield in addition to safety goggles, especially when splashes are possible.[7]
Respiratory Protection Work in a certified chemical fume hood or other ventilated enclosure.If a fume hood is not available or when handling large quantities, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4][7]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • All work with solid or concentrated solutions of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Cover the work surface with absorbent, plastic-backed paper to contain any spills.

2. Weighing and Solution Preparation:

  • When weighing solid this compound, do so within a chemical fume hood to prevent the dispersal of dust.

  • Use tools and equipment dedicated to work with carcinogens.

  • Prepare solutions by adding the solvent to the pre-weighed this compound to minimize dust generation.

3. Spill Management:

  • In case of a small spill, decontaminate the area with a suitable chemical deactivating agent (e.g., a fresh solution of 5% sodium hypochlorite), followed by a thorough cleaning with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for safely preparing a 1 mg/mL stock solution of this compound in acetone.

  • Assemble Materials:

    • This compound (solid)

    • Acetone (ACS grade or higher)

    • Appropriate glassware (e.g., volumetric flask, vials)

    • Pipettes and tips

    • Analytical balance

  • Don Appropriate PPE:

    • Don a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Prepare the Work Area:

    • Perform all steps within a certified chemical fume hood.

    • Cover the work surface with absorbent paper.

  • Weighing this compound:

    • Carefully weigh the desired amount of solid this compound onto weighing paper or directly into a tared vial.

    • Record the exact weight.

  • Dissolving the Compound:

    • Transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a small amount of acetone to dissolve the solid completely.

    • Once dissolved, bring the solution to the final volume with acetone.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage and Labeling:

    • Transfer the stock solution to a clearly labeled, sealed container.

    • The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

    • Store the solution in a secure, well-ventilated, and designated area, away from incompatible materials.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour this compound waste down the drain.[8]

  • Glassware: Reusable glassware should be decontaminated by soaking in a fresh 5% sodium hypochlorite solution or another appropriate chemical deactivating agent before standard washing.[8]

  • Follow all institutional, local, and national regulations for the disposal of carcinogenic waste.[4]

Visual Workflow and Decision-Making Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_area Decontaminate Work Area experiment->decontaminate_area After experiment completion dispose_waste Segregate & Dispose of Waste decontaminate_area->dispose_waste decontaminate_glassware Decontaminate Glassware dispose_waste->decontaminate_glassware remove_ppe Remove & Dispose of PPE decontaminate_glassware->remove_ppe

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree start Start: Planning to handle this compound q_solid Handling solid form? start->q_solid q_splash Risk of splash? q_solid->q_splash No (dilute solution) ppe_hood Action: Work in Fume Hood q_solid->ppe_hood Yes ppe_base Minimum PPE: Lab Coat, Safety Glasses, Single Gloves q_splash->ppe_base No ppe_face_shield Add: Face Shield q_splash->ppe_face_shield Yes ppe_double_glove Add: Double Gloves, Gown ppe_base->ppe_double_glove For high concentration ppe_respirator Add: NIOSH-approved Respirator ppe_hood->ppe_respirator If hood unavailable ppe_face_shield->ppe_double_glove

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterigmatocystine
Reactant of Route 2
Sterigmatocystine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。